1,2-Dipalmitoyl-3-oleoylglycerol
Description
Properties
IUPAC Name |
2,3-di(hexadecanoyloxy)propyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H100O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h25-26,50H,4-24,27-49H2,1-3H3/b26-25- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMDGPZOSGBQRH-QPLCGJKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H100O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601301267 | |
| Record name | 1,2-Dipalmitoyl-3-oleoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601301267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
833.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1867-91-0, 28409-94-1 | |
| Record name | 1,2-Dipalmitoyl-3-oleoylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1867-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dipalmito-1-olein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001867910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dihexadecyl-3-O-octadecenoyl-sn-glycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028409941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dipalmitoyl-3-oleoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601301267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIPALMITO-1-OLEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJG5P4898D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1,2-Dipalmitoyl-3-oleoylglycerol chemical structure and properties
An In-Depth Technical Guide to 1,2-Dipalmitoyl-3-oleoylglycerol (POO)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and analysis of this compound (POO), a triacylglycerol of significant interest in various scientific fields.
Chemical Structure
This compound is a triacylglycerol with a glycerol (B35011) backbone. The fatty acids esterified at the sn-1 and sn-2 positions are palmitic acid (a saturated fatty acid with 16 carbons), and at the sn-3 position is oleic acid (a monounsaturated fatty acid with 18 carbons).[1][2]
-
IUPAC Name: 2,3-di(hexadecanoyloxy)propyl (Z)-octadec-9-enoate[3]
-
Synonyms: 1,2-Dipalmitoyl-3-oleoyl-rac-glycerol, 1,2-Palmitin-3-Olein, TG(16:0/16:0/18:1)[1][2][3]
Below is a diagram illustrating the logical relationship of the components of this compound.
Physicochemical Properties
The properties of this compound are summarized in the table below. It is a major P-containing triacylglycerol found in various natural sources like palm oil, cocoa butter, and lard.[4]
| Property | Value | Source |
| Molecular Weight | 833.36 g/mol | [4] |
| Molecular Weight ( g/mol ) | 833.4 | [2] |
| Solubility | Chloroform (B151607): 10mg/mL | [2] |
| Storage Temperature | Room temperature in continental US | [4] |
Biological Significance
This compound is a type of triacylglycerol, which are primarily involved in energy storage in biological systems. While not directly implicated in signaling pathways in the same manner as diacylglycerols, its metabolic products, including fatty acids and mono- and diacylglycerols, can have significant biological roles. For instance, it has been used as a substrate to determine the regioselectivity and substrate specificity of lipases.[2]
Experimental Protocols
Synthesis of Related Triglycerides
A general approach for the synthesis of structured triacylglycerols, which can be adapted for this compound, involves a multi-step process. An example is the synthesis of 1,3-dipalmitoyl-2-linoleoylglycerol.[5]
-
Preparation of 1,3-dipalmitoylglycerol: This can be achieved through the esterification of glycerol with palmitic acid.
-
Isomerization: A solid mixture of 1,3- and 1,2-diacylglycerols can be isomerized to the desired 1,3-diacylglycerol by holding it at a temperature about 5°C below its melting point for an extended period (e.g., 10 days).[6]
-
Esterification with the Third Fatty Acid: The purified 1,2-diacylglycerol (in this case, dipalmitoylglycerol) is then esterified with the final fatty acid (oleic acid) to yield the target triacylglycerol.
-
Purification: The final product is purified using crystallization from solvents like chloroform and ethyl acetate.[6]
Analysis of Purity and Properties
A. Thin-Layer Chromatography (TLC)
-
Purpose: To monitor the progress of synthesis reactions and assess the purity of the final product.
-
Methodology:
-
Precoated silica (B1680970) gel F254 plates are used.
-
The developing solvent system is typically a mixture of hexane, diethyl ether, and formic acid (e.g., 80:20:2, v/v/v).
-
Spots are visualized by spraying with 5% phosphomolybdic acid in ethanol (B145695) followed by heating.[5]
-
B. High-Performance Liquid Chromatography (HPLC)
-
Purpose: Quantitative analysis of the purity of triacylglycerols.
-
Methodology:
-
An HPLC system equipped with an Evaporative Light Scattering Detector (ELSD) is used.
-
A C18 column (e.g., EC 250/4 NUCLEOSIL 120-5 C18) is commonly employed.
-
A 1% solution of the sample in acetone (B3395972) is prepared and injected.
-
Isocratic elution is performed with a mobile phase of acetone/acetonitrile (e.g., 70:30, v/v) at a flow rate of 1 mL/min.
-
The analysis is conducted at an elevated temperature (e.g., 40°C) with ELSD detection at a similar temperature (e.g., 60°C).[5]
-
Below is a diagram illustrating a general experimental workflow for the analysis of this compound.
C. Differential Scanning Calorimetry (DSC)
-
Purpose: To study the melting and crystallization behavior of the triacylglycerol.
-
Methodology:
-
A small sample (3-5 mg) is hermetically sealed in an aluminum DSC pan.
-
The sample is held at a high temperature (e.g., 50-60°C) for a period (e.g., 10 minutes) to erase any crystal memory.
-
The measurement is performed under an inert nitrogen atmosphere.
-
The sample is subjected to controlled cooling and heating cycles to obtain melting and crystallization profiles.[5][6] The Johnson-Mehl-Avrami-Erofeyev-Kolmogorov (JMAEK) model can be used to analyze the crystallization kinetics.[7]
-
D. X-ray Powder Diffraction (XRPD)
-
Purpose: To identify the polymorphic forms of the triacylglycerol during crystallization and melting.
-
Methodology:
-
The sample is placed in a borosilicate capillary and sealed.
-
The sample is first heated (e.g., to 50-60°C) and tempered to remove crystal memory.
-
XRPD patterns are recorded during controlled cooling and heating cycles, often in conjunction with DSC analysis to correlate thermal events with structural changes.[6]
-
Polymorphism and Crystallization
The polymorphic behavior of triacylglycerols like POO is crucial for the physical properties of fats and oils. Studies on the crystallization of 1,2-dipalmitoyl-3-oleoyl-rac-glycerol (PPO) have shown that less stable crystalline forms (α and γ) are typically formed upon cooling.[8][9] More stable forms (β' or β) may not form directly upon cooling but can be obtained through transformation from the less stable forms during controlled heating.[8] The transformation from less stable to more stable forms often occurs through the melt, regardless of the heating conditions.[9]
References
- 1. CAS 1867-91-0: this compound [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C53H100O6 | CID 5283475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetic analysis of nonisothermal differential scanning calorimetry of 1,3-dipalmitoyl-2-oleoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Polymorphic crystallization and transformation pathways of 1,2-dipalmitoyl-3-oleoyl-rac-glycerol (PPO) during a liquid–solid-liquid journey | Semantic Scholar [semanticscholar.org]
a novel diacylglycerol-based galloyl structured lipid, 1,2-dipalmitoylgalloylglycerol (DPGG), was synthesized using the enzymatic transesterification of propyl gallate (PG) and tripalmitin under solvent-free condition
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis of 1,2-dipalmitoylgalloylglycerol (DPGG), a novel diacylglycerol-based galloyl structured lipid. The synthesis is achieved through an environmentally friendly, solvent-free enzymatic transesterification of propyl gallate (PG) and tripalmitin (B1682551). This document provides a comprehensive overview of the experimental protocols, quantitative data, and a visual representation of the experimental workflow.
Introduction
1,2-Dipalmitoylgalloylglycerol (DPGG) is a structured lipid with a polyphenolic head group, which exhibits unique self-adhering properties.[1] Its synthesis via enzymatic transesterification represents a green chemistry approach, avoiding the use of organic solvents.[2][3][4][5][6][7][8][9] The reaction is catalyzed by an immobilized food-grade lipase (B570770), Lipozyme® 435, derived from Candida antarctica lipase B.[2][4][5] This guide will provide the necessary details for the replication of this synthesis and the characterization of the resulting product.
Quantitative Data Summary
The following tables summarize the key quantitative data from the optimized synthesis of DPGG.
Table 1: Optimized Reaction Conditions for DPGG Synthesis [2][3][4]
| Parameter | Optimized Value |
| Temperature | 70 °C |
| Substrate Molar Ratio (Tripalmitin:PG) | 25:1 |
| Reaction Time | 120 hours |
| Enzyme Load (% of total substrate weight) | 25% |
Table 2: Yield and Conversion Rates under Optimized Conditions [2][3][4]
| Parameter | Value |
| DPGG Yield | 33.0 ± 2.0% |
| Propyl Gallate (PG) Conversion | 44.8 ± 1.8% |
Table 3: Thermal Properties of DPGG [1]
| Thermal Event | Temperature (°C) | Enthalpy (kcal/mol) |
| Pretransition Exotherm | 52 | 3.7 |
| Main Endothermic Transition | 69 | 11.3 |
Experimental Protocols
This section provides a detailed methodology for the synthesis and characterization of DPGG.
3.1. Materials
-
Propyl gallate (PG)
-
Tripalmitin
-
Lipozyme® 435 (immobilized Candida antarctica lipase B)
3.2. Enzymatic Synthesis of DPGG
The synthesis of DPGG is carried out via enzymatic transesterification in a solvent-free system.[2][3][4][5]
-
Reactant Preparation: Combine propyl gallate and tripalmitin in a substrate molar ratio of 1:25.
-
Enzyme Addition: Add Lipozyme® 435 at an enzyme load of 25% relative to the total substrate weight.
-
Reaction Incubation: Incubate the mixture at 70 °C for 120 hours.
-
Enzyme Deactivation and Removal: After the reaction, deactivate and remove the enzyme from the reaction mixture.
3.3. Product Characterization
The structure of the synthesized DPGG is elucidated using various spectroscopic techniques.[2][3]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the functional groups present in the molecule.
-
Electrospray Ionization High-Resolution Accurate-Mass Tandem Mass Spectrometry (ESI-HRAM-MS/MS): For accurate mass determination and structural confirmation.
-
Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR): To determine the precise arrangement of atoms within the molecule.
3.4. Thermal Analysis
The thermal properties of DPGG are investigated using the following method.[1]
-
Differential Scanning Calorimetry (DSC): To determine the pretransition exotherm and the main endothermic transition temperatures and enthalpies.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and characterization of DPGG.
Potential Applications
The unique self-adhering properties and the presence of the antioxidant galloyl group suggest potential applications for DPGG in drug delivery and as a functional lipid in food and pharmaceutical formulations.[1][3] The galloyl moiety is known for its antioxidant activity, which may impart beneficial properties to DPGG.[10][11] Further research is warranted to explore the full potential of this novel structured lipid.
References
- 1. Synthesis, structure, and thermal properties of 1,2-dipalmitoylgalloylglycerol (DPGG), a novel self-adhering lipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvent-free enzymatic synthesis of 1,2-dipalmitoylgalloylglycerol: Characterization and optimization of reaction condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. zenodo.org [zenodo.org]
- 7. Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organocatalyzed model reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Recent developments in solvent-free multicomponent reactions: a perfect synergy for eco-compatible organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of 1,2-Dipalmitoyl-3-oleoylglycerol in Model Lipid Systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of 1,2-dipalmitoyl-3-oleoylglycerol (PPO), an asymmetrical triacylglycerol (TAG), with a focus on its behavior in model lipid systems. Given that PPO, as a neutral lipid, does not form bilayers, this guide addresses its properties within more relevant model systems such as lipid nanoparticles and emulsions. The document details the polymorphic nature of PPO, the experimental methodologies used for its characterization, and presents available quantitative data.
Introduction: Asymmetrical Triacylglycerols and Their Significance
Triacylglycerols are the primary components of fats and oils and consist of a glycerol (B35011) backbone esterified with three fatty acids. Their physical properties, including melting point and crystalline structure, are determined by the nature and position of these fatty acids. This compound is an asymmetrical TAG, with two saturated palmitic acid chains at the sn-1 and sn-2 positions and one unsaturated oleic acid chain at the sn-3 position. This asymmetry disrupts efficient molecular packing compared to symmetrical TAGs, leading to a lower melting point and a greater tendency to form less stable crystalline polymorphs.[1][2] Understanding these properties is crucial for applications in drug delivery systems, such as lipid nanoparticles, where the physical state of the lipid core can influence drug loading, release, and stability.
Polymorphism of this compound (PPO)
Like other triacylglycerols, PPO exhibits polymorphism, the ability to exist in multiple crystalline forms with different physical properties. The three primary polymorphs for TAGs are α, β', and β, in order of increasing stability.[2]
-
α (Alpha) Form: The least stable polymorph with the lowest melting point. It is typically formed upon rapid cooling from the molten state and has a hexagonal chain packing.[2]
-
β' (Beta Prime) Form: Exhibits intermediate stability and melting point. It is characterized by an orthorhombic subcell packing. Asymmetrical TAGs like PPO have a notable tendency to form and stabilize in the β' phase.[2]
-
β (Beta) Form: The most stable polymorph with the highest melting point, resulting from the most efficient, triclinic subcell packing.[2]
The transition between these forms is monotropic, meaning it proceeds from less stable to more stable forms (α → β' → β). For pure PPO, it has been observed that these transformations consistently occur through the melt, where a less stable form melts before recrystallizing into a more stable one.[3]
Quantitative Physical Properties
Obtaining precise, quantitative data for pure PPO is challenging as much of the research is conducted on complex mixtures found in natural fats or in binary systems with other lipids. The following tables summarize the available data.
Table 1: Thermal Properties of this compound (PPO) Polymorphs
| Polymorphic Form | Melting Peak (°C) | Onset of Crystallization (°C) | Notes |
| β' | > 30 | 8.29 | The melting temperature of the β' form is noted to be above 30°C in mixtures. The crystallization peak is for a PPO-rich lipid formulation. |
Data is derived from studies on PPO-rich mixtures and may not represent the exact values for the pure compound.
Table 2: X-Ray Diffraction (XRD) Spacing for this compound (PPO) Polymorphs
| Polymorphic Form | Long Spacing (nm) | Short Spacing (nm) |
| β'1-3L | 6.78 | 0.43, 0.42, 0.39, 0.38, 0.37 |
| β'2-2L | 4.45 | 0.42, 0.38 |
Source: Adapted from a study on PPP/PPO mixtures, representing data for pure PPO.[2] The nomenclature (e.g., -3L, -2L) refers to the chain length stacking in the crystal lattice.
PPO in Model Lipid Systems
While not a component of traditional model membranes (bilayers), PPO is relevant in other model systems:
-
Lipid Nanoparticles (LNPs): These are delivery systems with a solid lipid core. The polymorphic form of the TAG core, such as PPO, is critical. The less ordered α-form can create imperfections in the crystal lattice, allowing for higher drug loading capacity. However, over time, it may transition to more stable forms, potentially leading to drug expulsion.
-
Nanoemulsions: In oil-in-water emulsions, PPO would be a component of the oil phase. The physical state (liquid or crystalline) of the oil droplets, which is temperature-dependent, influences the emulsion's stability and its interaction with other components.
Experimental Protocols
The characterization of PPO's physical properties primarily relies on Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD).
DSC measures the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of melting points and enthalpies of fusion for different polymorphs.
-
Sample Preparation: 3–5 mg of the PPO sample is accurately weighed into an aluminum DSC pan and hermetically sealed.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards like indium.
-
Thermal Program:
-
Initial Heating: The sample is heated to a temperature well above its melting point (e.g., 80°C) to erase any crystal memory.
-
Controlled Cooling: The molten sample is cooled at a specific rate (e.g., 2°C/min, 5°C/min, or 15°C/min) to induce crystallization. Different cooling rates can favor the formation of different polymorphs.
-
Controlled Heating: After a short isothermal period at a low temperature, the sample is heated at a controlled rate (e.g., 2°C/min or 5°C/min) to observe the melting of the formed polymorphs. Exothermic events during heating can indicate a recrystallization from a less stable to a more stable form.
-
-
Data Analysis:
-
Melting Point (Tm): Determined as the peak temperature of the endothermic melting event.
-
Enthalpy of Fusion (ΔH): Calculated from the area under the melting peak.
-
XRD is used to determine the arrangement of molecules in the crystalline state, providing definitive identification of the polymorphic form.
-
Sample Preparation: The PPO sample is crystallized under controlled temperature conditions. For analysis, the sample is often loaded into a capillary tube or placed on a temperature-controlled stage in the diffractometer.
-
Instrument Setup: A monochromatic X-ray beam (commonly CuKα radiation) is directed at the sample.
-
Data Collection: The diffraction pattern is recorded over a range of 2θ angles. The analysis focuses on two regions:
-
Wide-Angle X-ray Scattering (WAXS): Provides information on the "short spacings," which are characteristic of the sub-cell packing of the fatty acid chains.
-
Small-Angle X-ray Scattering (SAXS): Provides information on the "long spacings," which relate to the lamellar stacking of the TAG molecules.
-
-
Data Analysis: The polymorphic forms are identified by their characteristic short spacings:
-
α-form: A single strong peak around 4.15 Å.
-
β'-form: Two or more strong peaks, typically around 3.8 Å and 4.2 Å.
-
β-form: A strong, characteristic peak at approximately 4.6 Å.
-
Visualizing Polymorphic Transitions and Experimental Workflows
The following diagrams, generated using DOT language, illustrate the polymorphic transitions of triacylglycerols and the general workflows for their analysis.
References
The Role of 1,2-Dipalmitoyl-3-oleoylglycerol in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the role of 1,2-Dipalmitoyl-3-oleoylglycerol and related lipids in cellular signaling pathways. A critical distinction is made between triacylglycerols (TAGs), such as this compound, which are primarily energy storage molecules, and their metabolic precursors, diacylglycerols (DAGs), which are pivotal second messengers in a multitude of signaling cascades. While this compound does not directly participate in signal transduction, its metabolism is intrinsically linked to the generation of signaling lipids. This guide will first elucidate the primary functions of triacylglycerols and then delve into the well-established signaling roles of diacylglycerols, providing quantitative data, detailed experimental protocols, and pathway visualizations to support researchers in this field.
This compound: A Triacylglycerol Focused on Energy Storage
This compound is a specific triacylglycerol (TAG) molecule, which consists of a glycerol (B35011) backbone esterified to two palmitic acid molecules and one oleic acid molecule. Triacylglycerols are the primary form of energy storage in eukaryotes and are stored in lipid droplets within cells.[1][2] Their main functions include serving as a reservoir of fatty acids for metabolic energy, providing thermal insulation, and protecting organs.[3][4]
Direct participation of specific TAGs like this compound in cellular signaling is not a recognized biological paradigm. However, the metabolic pathways that synthesize and degrade TAGs are crucial intersections with signaling networks, as they modulate the availability of lipid precursors for signaling molecules.[5][6]
The Indirect Signaling Role: From Triacylglycerol Metabolism to Bioactive Lipids
The link between triacylglycerols and cellular signaling is primarily indirect, occurring through the generation of bioactive lipid molecules during TAG metabolism. The key enzymatic steps can release fatty acids and diacylglycerols, both of which have signaling capabilities.
-
Fatty Acids: Lipolysis of TAGs releases free fatty acids, which can act as signaling molecules to influence gene transcription and other cellular processes.[7]
-
Diacylglycerols (DAGs): The synthesis and breakdown of TAGs involve diacylglycerol intermediates.[5] These DAGs, when present in cellular membranes, can function as potent second messengers.
Diacylglycerol (DAG): A Central Hub in Cellular Signaling
Diacylglycerol is a critical second messenger generated at the plasma membrane in response to extracellular stimuli.[8] Its production is most commonly initiated by the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into DAG and inositol (B14025) trisphosphate (IP3).[9] DAG remains within the membrane and recruits and activates a host of downstream effector proteins, the most prominent of which is the Protein Kinase C (PKC) family.[10][11]
The Diacylglycerol-Protein Kinase C (DAG-PKC) Signaling Pathway
The activation of Protein Kinase C (PKC) by DAG is a cornerstone of cellular signaling, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses.[8][10]
Pathway Overview:
-
Stimulus and PLC Activation: An external signal (e.g., hormone, growth factor) binds to a G protein-coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), leading to the activation of Phospholipase C (PLC).
-
DAG Production: Activated PLC cleaves PIP2 in the plasma membrane, generating DAG and IP3.
-
PKC Translocation and Activation: DAG, along with phosphatidylserine, acts as a molecular anchor, recruiting cytosolic PKC isoforms to the plasma membrane. For classical PKC isoforms, this process also requires an increase in intracellular calcium concentration, which is triggered by IP3.[12] This membrane localization relieves autoinhibition and activates the kinase function of PKC.
-
Downstream Phosphorylation: Activated PKC phosphorylates a wide array of substrate proteins on serine and threonine residues, propagating the signal and leading to a cellular response.
References
- 1. Quantifying single-cell diacylglycerol signaling kinetics after uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. content.abcam.com [content.abcam.com]
- 5. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Analysis of Cellular Diacylglycerol Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity [pubmed.ncbi.nlm.nih.gov]
- 9. A novel DAG-dependent mechanism links PKCa and Cyclin B1 regulating cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 11. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advanced Glycation End Products Promote PGE2 Production in Ca9-22 Cells via RAGE/TLR4-Mediated PKC–NF-κB Pathway [mdpi.com]
stereospecific synthesis of 1,2-dipalmitoyl-sn-glycerol and 1,2-dipalmitoyl-3-acyl-sn-glycerols with even-carbon saturated fatty acyl chains of 2–16 carbons in length were synthesized
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide details the stereospecific synthesis of 1,2-dipalmitoyl-sn-glycerol (B135180) and a homologous series of 1,2-dipalmitoyl-3-acyl-sn-glycerols. The synthesized compounds feature even-carbon number saturated fatty acyl chains at the sn-3 position, ranging from 2 to 16 carbons. These structured triacylglycerols are of significant interest in various fields, including biochemistry, materials science, and pharmaceutical sciences, due to their well-defined structures which allow for systematic studies of lipid behavior.
Introduction
The stereospecific synthesis of complex lipids is crucial for understanding their physicochemical properties and biological functions. 1,2-Dipalmitoyl-sn-glycerol serves as a key intermediate in the synthesis of various phospholipids (B1166683) and triacylglycerols. The subsequent acylation at the sn-3 position with fatty acids of varying chain lengths allows for the creation of a library of structured triacylglycerols. This enables the systematic investigation of how the length of the sn-3 acyl chain influences properties such as polymorphism, crystal packing, and surface behavior.[1][2]
The synthesis of these compounds requires a careful stereocontrolled approach to ensure the correct configuration at the chiral sn-2 position of the glycerol (B35011) backbone. A common strategy involves starting from a chiral precursor, such as D-mannitol, to establish the desired stereochemistry.
Experimental Protocols
While the full detailed experimental protocols from the primary literature were not accessible, the following represents a generalized, plausible synthetic route based on established methodologies for glycerolipid synthesis and acylation reactions.
Synthesis of 1,2-Dipalmitoyl-sn-glycerol
The stereospecific synthesis of 1,2-dipalmitoyl-sn-glycerol can be achieved from a chiral starting material like D-mannitol. The procedure involves the protection of the hydroxyl groups, followed by selective deprotection and acylation.
Representative Protocol:
-
Preparation of 1,2:5,6-Di-O-isopropylidene-D-mannitol: D-mannitol is treated with acetone (B3395972) in the presence of a catalyst (e.g., zinc chloride) to protect the 1,2 and 5,6 hydroxyl groups.
-
Oxidative Cleavage: The central diol is cleaved using an oxidizing agent such as sodium periodate (B1199274) to yield two molecules of 2,3-O-isopropylidene-sn-glyceraldehyde.
-
Reduction: The glyceraldehyde is reduced to 2,3-O-isopropylidene-sn-glycerol using a reducing agent like sodium borohydride.
-
Tritylation: The primary hydroxyl group is protected with a trityl group by reacting with trityl chloride in the presence of a base (e.g., pyridine).
-
Deprotection of Isopropylidene Group: The isopropylidene group is removed under acidic conditions to yield 3-O-trityl-sn-glycerol.
-
Palmitoylation: The free hydroxyl groups at the sn-1 and sn-2 positions are acylated with palmitoyl (B13399708) chloride or palmitic anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or 4-dimethylaminopyridine) to give 1,2-dipalmitoyl-3-O-trityl-sn-glycerol.
-
Detritylation: The trityl group is selectively removed using a mild acid (e.g., hydrogen bromide in acetic acid) to yield the final product, 1,2-dipalmitoyl-sn-glycerol.
-
Purification: The product is purified by column chromatography on silica (B1680970) gel, followed by recrystallization.
Synthesis of 1,2-Dipalmitoyl-3-acyl-sn-glycerols
The synthesized 1,2-dipalmitoyl-sn-glycerol is then acylated at the free sn-3 hydroxyl group with the corresponding even-carbon saturated fatty acid.
Representative Protocol:
-
Acylation Reaction: 1,2-dipalmitoyl-sn-glycerol is dissolved in a suitable solvent (e.g., chloroform (B151607) or dichloromethane) containing a base such as 4-dimethylaminopyridine (B28879) (DMAP).
-
The corresponding fatty acid anhydride (e.g., acetic anhydride, butyric anhydride, etc.) or fatty acid chloride is added to the reaction mixture.
-
The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is washed with dilute acid and then with water to remove the catalyst and any unreacted anhydride. The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of hexane (B92381) and diethyl ether as the eluent. The pure fractions are collected and the solvent is evaporated. The final product is often recrystallized from a suitable solvent to obtain a high purity solid.
Quantitative Data
The polymorphic behavior and packing arrangements of the synthesized 1,2-dipalmitoyl-3-acyl-sn-glycerols have been studied by differential scanning calorimetry (DSC) and powder X-ray diffraction (XRD). The data reveals three distinct layered packing modes depending on the length of the sn-3 acyl chain.[1][2]
Table 1: Polymorphic Behavior and Crystal Packing of 1,2-Dipalmitoyl-3-acyl-sn-glycerols
| sn-3 Acyl Chain | Number of Carbons | Packing Mode | Description |
| Unsubstituted | 0 | Double-layer diglyceride-type | Bilayer packing with parallel hydrocarbon chains.[1][2] |
| Acetyl | 2 | Double-layer diglyceride-type | Bilayer packing with parallel hydrocarbon chains.[1][2] |
| Butyryl | 4 | Double-layer diglyceride-type | Bilayer packing with parallel hydrocarbon chains.[1][2] |
| Hexanoyl | 6 | Triple-layer triglyceride-type | Shorter acyl chains form a middle layer between two layers of the 1,2-palmitoyl chains.[1][2] |
| Octanoyl | 8 | Triple-layer triglyceride-type | Shorter acyl chains form a middle layer between two layers of the 1,2-palmitoyl chains.[1][2] |
| Decanoyl | 10 | Triple-layer and Double-layer triglyceride-type | Exhibits both packing types depending on the crystallization solvent.[1][2] |
| Dodecanoyl | 12 | Double-layer triglyceride-type | Acyl chains at sn-1 and sn-2 form an extended line, and the sn-3 chain is folded parallel to the sn-1 chain.[1][2] |
| Tetradecanoyl | 14 | Double-layer triglyceride-type | Acyl chains at sn-1 and sn-2 form an extended line, and the sn-3 chain is folded parallel to the sn-1 chain.[1][2] |
| Palmitoyl | 16 | Double-layer triglyceride-type | Acyl chains at sn-1 and sn-2 form an extended line, and the sn-3 chain is folded parallel to the sn-1 chain.[1][2] |
Visualization of Synthetic Workflow
The following diagram illustrates the logical workflow for the stereospecific synthesis of 1,2-dipalmitoyl-3-acyl-sn-glycerols.
Caption: Synthetic workflow for 1,2-dipalmitoyl-3-acyl-sn-glycerols.
References
Surface Properties of 1,2-Dipalmitoyl-3-Acyl-sn-Glycerols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the surface properties of a homologous series of 1,2-dipalmitoyl-3-acyl-sn-glycerols. These asymmetrically substituted triacylglycerols, with two palmitoyl (B13399708) chains at the sn-1 and sn-2 positions and a third acyl chain of varying length at the sn-3 position, are of significant interest in various fields, including biochemistry, food science, and pharmaceutical sciences, due to their interfacial behavior which is critical in lipid metabolism and the formulation of lipid-based drug delivery systems.
This document summarizes key quantitative data from seminal research, outlines detailed experimental protocols for the characterization of these lipids, and provides visualizations of experimental workflows and molecular behaviors at interfaces.
Quantitative Surface Property Data
The surface behavior of 1,2-dipalmitoyl-3-acyl-sn-glycerols is fundamentally dependent on the length of the acyl chain at the sn-3 position. The following tables summarize the key physical and surface properties for a series of these compounds, providing a basis for understanding their structure-property relationships.
Table 1: Physical Properties of 1,2-Dipalmitoyl-3-Acyl-sn-Glycerols
| sn-3 Acyl Chain | Molecular Weight ( g/mol ) | Bulk Melting Temperature (°C) |
| Acetyl (C2) | 612.9 | 48.5 |
| Propionyl (C3) | 627.0 | 41.5 |
| Butyryl (C4) | 641.0 | 45.0 |
| Valeryl (C5) | 655.0 | 36.5 |
| Caproyl (C6) | 669.1 | 40.5 |
| Octanoyl (C8) | 697.1 | 25.0 |
| Decanoyl (C10) | 725.2 | 37.5 |
| Lauroyl (C12) | 753.3 | 46.0 |
| Myristoyl (C14) | 781.3 | 52.5 |
| Palmitoyl (C16) | 809.4 | 68.0 |
Table 2: Monolayer Properties of 1,2-Dipalmitoyl-3-Acyl-sn-Glycerols at the Air-Water Interface
| sn-3 Acyl Chain | Area per Molecule at Collapse (Ų/molecule) | Collapse Pressure (mN/m) | Surface Melting Temperature (°C) | Equilibrium Spreading Pressure (mN/m) |
| Acetyl (C2) | ~45 | > 40 | 68 | 20.6 |
| Propionyl (C3) | ~42 | > 40 | 60 | 23.5 |
| Butyryl (C4) | ~43 | > 40 | 55 | 21.7 |
| Valeryl (C5) | ~44 | > 40 | 48 | 20.1 |
| Caproyl (C6) | ~47 | > 40 | 42 | 18.9 |
| Octanoyl (C8) | - | - | < 5 | 14.8 |
| Decanoyl (C10) | - | - | 25 | - |
| Lauroyl (C12) | - | - | 39 | - |
| Myristoyl (C14) | - | - | 49 | - |
| Palmitoyl (C16) | ~41 | > 40 | 65 | 31.7 |
Data compiled from Fahey and Small (1986).[1][2]
Experimental Protocols
The characterization of the surface properties of 1,2-dipalmitoyl-3-acyl-sn-glycerols involves a multi-step process, from synthesis to detailed analysis of their behavior at interfaces.
Synthesis of 1,2-Dipalmitoyl-3-Acyl-sn-Glycerols
The synthesis of these asymmetric triacylglycerols requires a stereospecific approach to ensure the correct placement of the acyl chains.
Objective: To synthesize a series of 1,2-dipalmitoyl-3-acyl-sn-glycerols with varying acyl chain lengths at the sn-3 position.
Materials:
-
Acyl chlorides or anhydrides of varying chain lengths (e.g., acetyl chloride, propionyl chloride, etc.)
-
Pyridine (or another suitable base)
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-dipalmitoyl-sn-glycerol in the anhydrous solvent.
-
Acylation: Cool the solution in an ice bath. Add pyridine, followed by the dropwise addition of the respective acyl chloride or anhydride.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a small amount of water or a dilute aqueous acid solution. Extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate (B1210297) to isolate the desired triacylglycerol.
-
Characterization: Confirm the structure and purity of the synthesized 1,2-dipalmitoyl-3-acyl-sn-glycerol using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Langmuir Trough and Pressure-Area Isotherms
The Langmuir trough technique is employed to study the behavior of insoluble monolayers at the air-water interface.
Objective: To measure the surface pressure as a function of the area per molecule for a monolayer of a 1,2-dipalmitoyl-3-acyl-sn-glycerol.
Apparatus:
-
Langmuir-Blodgett trough with movable barriers
-
Wilhelmy plate or other surface pressure sensor
-
Subphase (typically ultrapure water)
-
Microsyringe for spreading the lipid solution
Procedure:
-
Trough Preparation: Thoroughly clean the Langmuir trough and barriers with appropriate solvents (e.g., ethanol, chloroform) and then rinse extensively with ultrapure water. Fill the trough with the subphase.
-
Surface Cleaning: Aspirate the surface of the subphase to remove any contaminants until a stable, low surface pressure is achieved upon compression.
-
Monolayer Spreading: Prepare a dilute solution of the 1,2-dipalmitoyl-3-acyl-sn-glycerol in a volatile, water-immiscible solvent (e.g., chloroform). Using a microsyringe, carefully deposit small droplets of the solution onto the subphase surface. Allow the solvent to evaporate completely (typically 15-20 minutes).
-
Isotherm Measurement: Compress the monolayer at a constant, slow rate using the movable barriers. Simultaneously, record the surface pressure as a function of the surface area.
-
Data Analysis: Plot the surface pressure (mN/m) against the area per molecule (Ų/molecule). From this isotherm, key parameters such as the collapse pressure, collapse area, and the presence of any phase transitions can be determined.
Brewster Angle Microscopy (BAM)
BAM is a non-invasive imaging technique used to visualize the morphology of monolayers at the air-water interface.
Objective: To observe the phase behavior and domain formation in the monolayer during compression.
Apparatus:
-
Langmuir trough equipped with a Brewster angle microscope.
Procedure:
-
Monolayer Preparation: Prepare the monolayer in the Langmuir trough as described in section 2.2.
-
Imaging: Position the BAM to observe the monolayer. Acquire images at various stages of compression, particularly at surface pressures corresponding to phase transitions observed in the pressure-area isotherm.
-
Image Analysis: Analyze the images to identify different phases (e.g., gas, liquid-expanded, liquid-condensed, solid), the formation of domains, and the overall homogeneity of the monolayer.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties of the bulk lipid, such as melting temperature and phase transition enthalpies.
Objective: To measure the thermotropic phase behavior of the synthesized 1,2-dipalmitoyl-3-acyl-sn-glycerols.
Apparatus:
-
Differential scanning calorimeter
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the purified lipid into a DSC pan. If studying hydrated samples, add a specific amount of water or buffer and seal the pan hermetically.
-
Thermal Program: Place the sample pan and a reference pan in the DSC cell. Subject the sample to a controlled temperature program, typically involving heating and cooling cycles at a constant rate (e.g., 5 °C/min).
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram to identify the temperatures and enthalpies of any phase transitions (e.g., melting, crystallization).
X-ray Diffraction (XRD)
XRD provides information on the molecular packing and lamellar structure of the lipids in their solid state.
Objective: To determine the crystalline packing of the 1,2-dipalmitoyl-3-acyl-sn-glycerols.
Apparatus:
-
X-ray diffractometer
Procedure:
-
Sample Preparation: Prepare a thin film or a powder sample of the lipid. For thin films, the lipid can be deposited on a solid substrate.
-
Data Collection: Mount the sample in the diffractometer and expose it to a monochromatic X-ray beam. Collect the diffraction pattern over a range of angles (2θ).
-
Data Analysis: Analyze the positions and intensities of the diffraction peaks. The wide-angle X-ray scattering (WAXS) region provides information about the short-range packing of the acyl chains, while the small-angle X-ray scattering (SAXS) region reveals the long-range lamellar spacing.
Molecular Behavior at the Interface
The surface properties of 1,2-dipalmitoyl-3-acyl-sn-glycerols are a direct consequence of the molecular arrangement at the air-water interface. The length of the sn-3 acyl chain plays a crucial role in this arrangement.
At low surface pressures, the hydrophilic glycerol (B35011) backbone is anchored at the water surface, and the two long palmitoyl chains are oriented towards the air phase. The shorter sn-3 acyl chain, being more polar than the long palmitoyl chains, tends to lie flat on the water surface.
Upon compression of the monolayer, the behavior of the sn-3 acyl chain depends on its length. For shorter chains (acetyl to caproyl), as the surface pressure increases, the chain is forced into the aqueous subphase. For a longer chain like octanoyl, it is energetically less favorable for it to be fully submerged. Instead, it is pushed up to align with the palmitoyl chains, creating a more fluid monolayer. This difference in behavior explains the observed variations in surface melting temperatures and equilibrium spreading pressures.
Significance and Applications
The surface properties of 1,2-dipalmitoyl-3-acyl-sn-glycerols are of considerable importance in several scientific and industrial domains:
-
Drug Delivery: The ability of these lipids to form stable monolayers and their phase behavior are critical for the design of lipid-based drug delivery systems such as liposomes and solid lipid nanoparticles. The nature of the sn-3 acyl chain can influence drug loading, release kinetics, and the stability of the formulation.
-
Food Science: As components of natural fats and oils, the interfacial properties of these triacylglycerols affect the texture, stability, and digestion of food emulsions.
-
Biochemistry and Cell Biology: These molecules serve as model compounds for understanding the enzymatic hydrolysis of triacylglycerols by lipases, a process that occurs at lipid-water interfaces. The orientation of the acyl chains can significantly impact enzyme accessibility and activity.
This technical guide provides a foundational understanding of the surface properties of 1,2-dipalmitoyl-3-acyl-sn-glycerols. The presented data and experimental protocols serve as a valuable resource for researchers and professionals working with these and related lipid systems.
References
An In-depth Technical Guide to the Enzymatic Synthesis of 1,2-Dipalmitoyl-3-oleoylglycerol for Research Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed two-step enzymatic pathway for the synthesis of the structured triacylglycerol (TAG), 1,2-Dipalmitoyl-3-oleoylglycerol (POO). Drawing upon established methodologies for the synthesis of analogous structured lipids, this document outlines detailed experimental protocols, presents key quantitative data, and visualizes the logical workflow for the production of POO for research purposes. The synthesis of this specific TAG is of significant interest in various fields, including lipid biochemistry and drug delivery systems.
Introduction to Structured Triacylglycerols
Structured triacylglycerols are TAGs that have been modified to contain a specific distribution of fatty acids on the glycerol (B35011) backbone. This precise positioning allows for the tailoring of their physicochemical and nutritional properties. This compound (POO) is a chiral TAG with palmitic acid at the sn-1 and sn-2 positions and oleic acid at the sn-3 position. The enzymatic synthesis of such structured lipids offers significant advantages over chemical methods, primarily due to the high regioselectivity and mild reaction conditions afforded by lipases, which minimizes the formation of unwanted byproducts.
Proposed Two-Step Enzymatic Synthesis of this compound (POO)
The synthesis of POO can be strategically achieved through a two-step enzymatic process. The first step involves the regioselective deacylation of a readily available starting material, tripalmitin (B1682551), to produce the key intermediate, 1,2-dipalmitoylglycerol (1,2-DPG). The second step is the targeted esterification of the free hydroxyl group at the sn-3 position of 1,2-DPG with oleic acid.
Step 1: Enzymatic Synthesis of 1,2-Dipalmitoylglycerol (1,2-DPG)
The initial and critical step is the generation of the 1,2-diacylglycerol intermediate. This can be accomplished through the controlled, regioselective hydrolysis or alcoholysis of tripalmitin (PPP) using an sn-1,3 specific lipase. This class of enzymes will preferentially cleave the fatty acids at the outer (sn-1 and sn-3) positions of the glycerol backbone, leaving the sn-2 position intact and, under controlled conditions, yielding the desired 1,2-DPG.
Experimental Protocol for 1,2-DPG Synthesis
This protocol is adapted from established methods for the partial hydrolysis of triacylglycerols.
Materials:
-
Tripalmitin (Substrate)
-
Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei)
-
Organic solvent (e.g., n-hexane)
-
Buffer solution (e.g., Tris-HCl, pH 7.0)
-
Ethanol
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve tripalmitin in n-hexane to a desired concentration.
-
Enzyme Addition: Add the immobilized sn-1,3 specific lipase to the reaction mixture. The enzyme loading is a critical parameter to optimize.
-
Reaction Conditions: Maintain the reaction at a specific temperature with constant agitation. The reaction progress should be monitored over time by taking aliquots and analyzing the composition.
-
Reaction Termination: Once the desired conversion to 1,2-DPG is achieved, terminate the reaction by filtering off the immobilized enzyme.
-
Product Isolation and Purification:
-
Evaporate the solvent from the reaction mixture under reduced pressure.
-
The crude product, containing unreacted tripalmitin, 1,2-DPG, 1,3-dipalmitoylglycerol, monopalmitoylglycerols, and free palmitic acid, is then subjected to purification.
-
Silica gel column chromatography is a suitable method for isolating 1,2-DPG from the mixture. A gradient elution system of n-hexane and diethyl ether can be employed.
-
Quantitative Data for Diacylglycerol Synthesis
The following table summarizes typical reaction conditions and yields for the enzymatic synthesis of diacylglycerols, which can be adapted and optimized for 1,2-DPG production.
| Parameter | Value/Range | Reference |
| Enzyme | Lipozyme RM IM (Rhizomucor miehei) | [1][2] |
| Substrate | Tripalmitin | [1][2] |
| Solvent | n-hexane or solvent-free | [1][3] |
| Temperature | 50-70 °C | [2][3] |
| Enzyme Load | 5-15% (w/w of substrates) | [2] |
| Substrate Ratio | Varied (e.g., TAG to alcohol/acid) | [1][2] |
| Reaction Time | 3-24 hours | [1] |
| Yield of DAG | Up to ~50% (in mixed regioisomers) | [4] |
Step 2: Enzymatic Esterification of 1,2-DPG with Oleic Acid
The second step involves the esterification of the free primary hydroxyl group at the sn-3 position of the purified 1,2-DPG with oleic acid. This reaction is best catalyzed by a non-regiospecific lipase that can acylate the available hydroxyl group. Novozym 435, an immobilized lipase B from Candida antarctica, is a suitable candidate for this transformation due to its broad substrate specificity and high stability.
Experimental Protocol for POO Synthesis
Materials:
-
1,2-Dipalmitoylglycerol (Substrate)
-
Oleic Acid (Acyl donor)
-
Immobilized non-regiospecific lipase (e.g., Novozym 435 from Candida antarctica)
-
Organic solvent (e.g., t-butanol or solvent-free system)
-
Molecular sieves (optional, for water removal)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a reaction vessel, combine 1,2-dipalmitoylglycerol and oleic acid in a suitable organic solvent or in a solvent-free system. A slight molar excess of oleic acid is typically used.
-
Water Removal: If the reaction is sensitive to water, add activated molecular sieves to the reaction mixture to remove water produced during esterification, thereby shifting the equilibrium towards product formation.
-
Enzyme Addition: Add the immobilized non-regiospecific lipase (Novozym 435) to the mixture.
-
Reaction Conditions: Maintain the reaction at an optimized temperature with continuous stirring. Monitor the formation of POO over time using techniques such as TLC or HPLC.
-
Reaction Termination: After reaching the desired conversion, stop the reaction by filtering out the enzyme.
-
Product Purification:
-
Remove the solvent (if used) under reduced pressure.
-
The crude product will contain POO, unreacted 1,2-DPG, and excess oleic acid.
-
Purify the POO using silica gel column chromatography, eluting with a gradient of n-hexane and diethyl ether.
-
Quantitative Data for Triacylglycerol Synthesis via Esterification
The table below provides a summary of reaction conditions for the enzymatic synthesis of structured triacylglycerols from diacylglycerols, which can serve as a starting point for optimizing POO synthesis.
| Parameter | Value/Range | Reference |
| Enzyme | Novozym 435 (Candida antarctica lipase B) | [3][5] |
| Substrates | Diacylglycerol, Oleic Acid | [6] |
| Solvent | t-butanol or solvent-free | [7] |
| Temperature | 60-70 °C | [7] |
| Enzyme Load | 5-25% (w/w of substrates) | [5] |
| Substrate Molar Ratio | 1:1 to 1:5 (DAG:Fatty Acid) | [7] |
| Reaction Time | 8-120 hours | [6][8] |
| Yield of TAG | Can exceed 90% with optimization | [6] |
Logical and Experimental Workflows
The following diagrams illustrate the overall logical workflow for the synthesis and the detailed experimental workflow for a single synthesis step.
Conclusion
This technical guide outlines a feasible and robust two-step enzymatic strategy for the synthesis of this compound for research applications. By leveraging the regioselectivity of specific lipases, this approach allows for the controlled assembly of the target structured triacylglycerol. The provided experimental protocols and quantitative data serve as a strong foundation for researchers to develop and optimize the synthesis of POO in their own laboratories. Further optimization of reaction parameters will be crucial to maximize yields and purity for specific research needs.
References
- 1. Lipase-catalyzed acidolysis of tripalmitin with hazelnut oil fatty acids and stearic acid to produce human milk fat substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipase-catalyzed acidolysis of tripalmitin with capric acid in organic solvent medium: Analysis of the effect of experimental conditions through factorial design and analysis of multiple responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immobilized Lipase in the Synthesis of High Purity Medium Chain Diacylglycerols Using a Bubble Column Reactor: Characterization and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Unseen Influence: A Technical Guide to the Interaction of 1,2-Dipalmitoyl-3-oleoylglycerol with Membrane Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the nuanced and critical interactions between the triacylglycerol 1,2-Dipalmitoyl-3-oleoylglycerol (PPO) and membrane proteins. While direct experimental data on PPO remains an emerging field, this document synthesizes current understanding from the broader study of diacylglycerols (DAGs) and other lipids to extrapolate the potential mechanisms and consequences of PPO's presence in cellular membranes. This guide provides a framework for future research by detailing relevant experimental protocols, outlining potential signaling pathway involvement, and presenting quantitative data from related lipid-protein interaction studies. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge and methodological insights necessary to investigate the role of this specific triacylglycerol in membrane protein function and cellular signaling.
Introduction: The Significance of Lipid Heterogeneity
Biological membranes are not merely passive barriers but dynamic landscapes of lipids and proteins engaged in constant interplay. The specific lipid composition of a membrane profoundly influences the structure, function, and localization of embedded proteins.[1] Among the vast array of lipid species, triacylglycerols and their diacylglycerol precursors play crucial roles in cellular signaling and metabolism. This compound is a mixed-chain triacylglycerol that can be found in various natural fats and oils.[2] Upon enzymatic cleavage by lipases, it yields 1,2-dipalmitoylglycerol, a diacylglycerol species. Diacylglycerols are pivotal second messengers that can directly interact with and modulate the activity of a variety of membrane-associated proteins.[3]
This guide will explore the known and potential interactions of this compound, primarily through its potential diacylglycerol derivative, with key classes of membrane proteins, namely Protein Kinase C (PKC) and ion channels.
Interaction with Protein Kinase C (PKC)
Protein Kinase C represents a family of serine/threonine kinases that are central to numerous signal transduction pathways, regulating processes such as cell growth, differentiation, and apoptosis.[4] The activation of conventional and novel PKC isoforms is critically dependent on the presence of diacylglycerol in the plasma membrane.[2]
Mechanism of PKC Activation
Quantitative Data on Diacylglycerol-Mediated PKC Activation
The following table summarizes data from studies on the effects of general 1,2-sn-diacylglycerol levels on PKC activity. It is important to note that the specific fatty acid composition of the diacylglycerol can influence the magnitude and duration of PKC activation.
| Parameter | Condition | Observation | Source |
| PKC Activity | High Fat Diet (leading to increased 1,2-sn-diacylglycerol) vs. Control Diet | Particulate Fraction: 131 +/- 18% increase; Soluble Fraction: 62 +/- 14% increase | [3] |
| 1,2-sn-diacylglycerol Levels | High Fat Diet vs. Control Diet | 7.0 +/- 0.5 nmol/mg lipid vs. 4.5 +/- 0.5 nmol/mg lipid | [3] |
Modulation of Ion Channel Activity
Ion channels are integral membrane proteins that control the flow of ions across cellular membranes, essential for processes like nerve impulse transmission and muscle contraction. The lipid environment can modulate ion channel function both directly, through specific lipid-protein interactions, and indirectly, by altering the physical properties of the membrane bilayer.[5]
Direct and Indirect Modulation Mechanisms
Diacylglycerols can influence ion channel activity through several mechanisms:
-
Direct Binding: Specific binding of the diacylglycerol molecule to the channel protein can induce conformational changes that alter its gating properties (opening, closing, and inactivation).
-
PKC-Mediated Phosphorylation: As discussed, diacylglycerols activate PKC, which can then phosphorylate ion channels or associated regulatory proteins, thereby modulating their activity.
-
Altering Membrane Properties: The incorporation of diacylglycerols into the membrane can change its fluidity, curvature, and thickness, which can in turn affect the conformational dynamics of embedded ion channels.
Quantitative Data on Diacylglycerol Effects on Ion Channels
The following table presents data from a study on the effect of a synthetic diacylglycerol, 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), on Ca2+ currents. While not this compound, this provides a model for how a diacylglycerol can modulate ion channel function.
| Ion Channel Type | Agonist | Concentration | Effect on Current | Source |
| T-type Ca2+ Current | OAG | 40 µM | 60% attenuation | [6] |
| L-type Ca2+ Current | OAG | 40 µM | 50% attenuation | [6] |
Experimental Protocols
Investigating the interaction of this compound with membrane proteins requires a multi-faceted approach employing various biophysical and biochemical techniques. The following are detailed methodologies for key experiments.
Liposome Reconstitution and Protein Insertion
Objective: To create a model membrane system containing the membrane protein of interest and this compound.
Protocol:
-
Lipid Film Preparation:
-
In a round-bottom flask, combine a primary phospholipid (e.g., POPC) and this compound at the desired molar ratio in an organic solvent (e.g., chloroform/methanol 2:1 v/v).
-
Remove the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1-5 mg/mL.
-
Vortex vigorously to form multilamellar vesicles (MLVs).
-
-
Vesicle Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to multiple freeze-thaw cycles.
-
Extrude the suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Protein Reconstitution:
-
Solubilize the purified membrane protein in a suitable detergent (e.g., n-dodecyl-β-D-maltoside, DDM).
-
Mix the solubilized protein with the prepared liposomes at a desired lipid-to-protein ratio.
-
Remove the detergent slowly to facilitate protein insertion into the liposomes. This can be achieved by dialysis, gel filtration, or the use of adsorbent beads (e.g., Bio-Beads).[7]
-
-
Characterization:
-
Confirm protein incorporation and orientation using techniques such as SDS-PAGE, Western blotting, and protease protection assays.
-
Determine the size distribution of the proteoliposomes using dynamic light scattering (DLS).
-
Fluorescence Correlation Spectroscopy (FCS)
Objective: To measure the diffusion dynamics and concentration of fluorescently labeled membrane proteins within a model membrane containing this compound.
Protocol:
-
Sample Preparation:
-
Prepare proteoliposomes containing a fluorescently labeled membrane protein as described in section 4.1. Nanodiscs can also be used as a membrane mimetic system.[8]
-
Immobilize the proteoliposomes or nanodiscs on a glass coverslip.
-
-
FCS Measurement:
-
Use a confocal microscope equipped with an FCS module.
-
Focus the laser beam to a diffraction-limited spot within the membrane of an immobilized vesicle.
-
Record the fluorescence intensity fluctuations as labeled proteins diffuse through the confocal volume.
-
-
Data Analysis:
-
Calculate the autocorrelation function (ACF) of the fluorescence intensity fluctuations.
-
Fit the ACF with a suitable diffusion model (e.g., two-dimensional diffusion) to extract the diffusion coefficient (D) and the average number of fluorescent particles in the confocal volume (N).
-
Compare the diffusion coefficients of the protein in membranes with and without this compound to assess changes in membrane fluidity and protein mobility.
-
In Vitro PKC Activity Assay
Objective: To determine the effect of 1,2-dipalmitoylglycerol on the kinase activity of PKC.
Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM CaCl2).
-
Prepare liposomes containing phosphatidylserine (B164497) (PS) and varying concentrations of 1,2-dipalmitoylglycerol.
-
Prepare a substrate for PKC (e.g., a synthetic peptide with a phosphorylation site).
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, liposomes, PKC substrate, purified PKC enzyme, and [γ-32P]ATP.
-
Initiate the reaction by adding the enzyme and incubate at 30°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
-
Quantification of Phosphorylation:
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-32P]ATP.
-
Quantify the amount of 32P incorporated into the substrate using a scintillation counter.
-
Calculate the specific activity of PKC in the presence of different concentrations of 1,2-dipalmitoylglycerol.
-
Future Directions and Conclusion
The study of the specific interactions between this compound and membrane proteins is a nascent field with significant potential. While this guide has drawn upon the broader knowledge of diacylglycerol signaling, it underscores the critical need for direct experimental investigation into this particular lipid species. Future research should focus on:
-
Quantitative Binding Assays: Employing techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to determine the binding affinity and thermodynamics of 1,2-dipalmitoylglycerol for specific membrane proteins.
-
High-Resolution Structural Studies: Utilizing cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy to visualize the interaction sites of 1,2-dipalmitoylglycerol on membrane proteins.
-
In Vivo Studies: Developing cellular models to investigate the physiological consequences of altering this compound levels on specific signaling pathways and cellular functions.
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. Protein kinase C is activated and diacylglycerol is elevated in epidermal cells from Sencar mice fed high fat diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Kinase C Activation Drives a Differentiation Program in an Oligodendroglial Precursor Model through the Modulation of Specific Biological Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid modulation of ion channels through specific binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein kinase activator 1-oleoyl-2-acetyl-sn-glycerol inhibits two types of calcium currents in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Membrane proteins: functional and structural studies using reconstituted proteoliposomes and 2-D crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Hydrolysis of 1,2-Dipalmitoyl-3-oleoylglycerol by Lipoprotein Lipase: A Technical Overview for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the interaction between lipoprotein lipase (B570770) (LPL) and its substrate, 1,2-dipalmitoyl-3-oleoylglycerol (POP), a mixed-acid triglyceride. This document is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and associated pathologies.
Introduction to Lipoprotein Lipase and Lipid Metabolism
Lipoprotein lipase (LPL) is a key enzyme in the hydrolysis of triglycerides from circulating chylomicrons and very-low-density lipoproteins (VLDL), releasing fatty acids and monoacylglycerols for energy utilization and storage in tissues. The substrate specificity of LPL is critical to understanding the metabolic fate of various dietary and endogenously synthesized fats. This compound is a common asymmetric triglyceride found in various natural sources, and its hydrolysis by LPL is a key step in lipid processing. LPL exhibits a stereospecific preference, primarily hydrolyzing the ester bonds at the sn-1 and sn-3 positions of the triglyceride molecule.
Quantitative Data on LPL-Mediated Hydrolysis of this compound
A thorough review of the current scientific literature did not yield specific Michaelis-Menten constant (K_m) or maximum reaction velocity (V_max) values for the hydrolysis of this compound by lipoprotein lipase. This represents a significant knowledge gap in the quantitative understanding of LPL's substrate specificity for this particular mixed-acid triglyceride.
For comparative purposes, kinetic data for LPL with other triglyceride substrates are presented below. It is important to note that these values can vary significantly based on the fatty acid composition of the triglyceride, the physical state of the substrate (e.g., emulsion particle size), and the presence of cofactors such as apolipoprotein C-II (apoC-II).
Table 1: Representative Kinetic Parameters of Lipoprotein Lipase with Various Triglyceride Substrates
| Substrate | Source of LPL | K_m (mM) | V_max (µmol/h/mg) | Reference |
| Triolein | Bovine Milk | ~0.5 - 1.0 | Not consistently reported | General literature |
| Tributyrin | Porcine Pancreas | ~2.5 | Not consistently reported | General literature |
| p-Nitrophenyl butyrate | Various | Variable | Variable | General literature |
Note: This table is illustrative and highlights the lack of specific data for this compound. The values provided are approximate and can differ based on experimental conditions.
Experimental Protocol for Lipoprotein Lipase Activity Assay
Principle
The activity of lipoprotein lipase is determined by measuring the rate of release of free fatty acids from the this compound substrate. The released fatty acids can be quantified using a variety of methods, including titration, colorimetric, or fluorometric assays. This protocol outlines a fluorometric approach using a fatty acid-sensitive fluorescent probe.
Materials
-
Purified lipoprotein lipase
-
This compound (high purity)
-
Apolipoprotein C-II (as an activator)
-
Bovine serum albumin (fatty acid-free)
-
Tris-HCl buffer (pH 8.0-8.5)
-
Fluorescent fatty acid indicator dye (e.g., ADIFAB2)
-
96-well microplate (black, clear bottom)
-
Fluorometric microplate reader
Substrate Emulsion Preparation
-
Dissolve a known amount of this compound in a minimal amount of an organic solvent (e.g., chloroform).
-
Add a solution of phosphatidylcholine (as an emulsifier) in the same solvent.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with Tris-HCl buffer containing a defined concentration of bovine serum albumin by vortexing or sonication to form a stable emulsion. The particle size of the emulsion should be characterized for consistency.
Assay Procedure
-
In a 96-well microplate, prepare the reaction mixture containing Tris-HCl buffer, bovine serum albumin, and apolipoprotein C-II.
-
Add the prepared this compound emulsion to each well.
-
Add the fluorescent fatty acid indicator dye.
-
Equilibrate the plate to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the purified lipoprotein lipase to the wells.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for the chosen dye.
-
The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
A standard curve using known concentrations of oleic acid should be generated to convert the rate of fluorescence change to the rate of fatty acid release.
Experimental Workflow Diagram
Downstream Signaling Pathways
The hydrolysis of this compound by LPL yields sn-1,2-dipalmitoylglycerol (or sn-2,3-dipalmitoylglycerol) and oleic acid. These products are not merely metabolic intermediates but also act as signaling molecules that can influence various cellular processes.
Activation of Protein Kinase C (PKC) by Diacylglycerol
The sn-1,2-diacylglycerol produced from LPL activity is a potent activator of Protein Kinase C (PKC). The activation of PKC initiates a cascade of phosphorylation events that can modulate a wide range of cellular functions, including cell growth, differentiation, and apoptosis.
Modulation of Inflammatory Pathways by Oleic Acid
Oleic acid, the other product of POP hydrolysis, has been shown to modulate inflammatory signaling pathways. It can influence the activity of transcription factors such as NF-κB, which plays a central role in the expression of pro-inflammatory cytokines. The precise effect of oleic acid can be context-dependent, with both pro- and anti-inflammatory roles reported.
Conclusion and Future Directions
The hydrolysis of this compound by lipoprotein lipase is a fundamental process in lipid metabolism with significant implications for cellular signaling. While the downstream effects of its hydrolysis products are beginning to be elucidated, a critical need exists for quantitative kinetic data to fully understand the efficiency and preference of LPL for this substrate. The development and validation of a standardized assay protocol for LPL activity with this compound will be instrumental in advancing research in this area. Future studies should focus on determining the K_m and V_max of this interaction and further exploring the integrated signaling responses to the simultaneous production of diacylglycerol and oleic acid in various cell types and disease models.
The Polymorphism of 1,2-Dipalmitoyl-3-Acyl-sn-Glycerols: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the polymorphic behavior of 1,2-dipalmitoyl-3-acyl-sn-glycerols. Polymorphism, the ability of a compound to crystallize in multiple forms with distinct physical properties, is a critical consideration in the fields of materials science, food science, and pharmaceuticals. In the context of triacylglycerols (TAGs), such as the 1,2-dipalmitoyl-3-acyl-sn-glycerols, the specific polymorphic form can significantly influence properties like melting point, solubility, and bioavailability, which are of paramount importance in drug delivery systems and other biomedical applications. This document outlines the structural variations, phase transitions, and the profound impact of the acyl chain at the sn-3 position on the crystallographic landscape of these molecules.
Introduction to Triacylglycerol Polymorphism
Triacylglycerols are the primary components of fats and oils and are characterized by a glycerol (B35011) backbone esterified with three fatty acids. The spatial arrangement of these molecules in the solid state gives rise to different crystalline forms, or polymorphs. The three main polymorphic forms observed in TAGs are α, β', and β, in order of increasing stability. The least stable α form has a hexagonal chain packing, the intermediate β' form has an orthorhombic packing, and the most stable β form exhibits a triclinic packing arrangement. The specific polymorph that forms is dependent on factors such as temperature, cooling rate, and the presence of impurities. For asymmetrically substituted TAGs like 1,2-dipalmitoyl-3-acyl-sn-glycerols, the nature of the third acyl chain introduces further complexity to their polymorphic behavior.
Influence of the sn-3 Acyl Chain on Polymorphism
The length and degree of saturation of the acyl chain at the sn-3 position of 1,2-dipalmitoyl-sn-glycerol (B135180) play a pivotal role in determining the stable polymorphic form and the packing arrangement of the crystal lattice. Stereospecific 1,2-dipalmitoyl-3-acyl-sn-glycerols with even-carbon saturated fatty acyl chains of varying lengths have been synthesized and their polymorphic behavior studied. These studies have revealed at least three distinct layered packing modes.[1]
-
Double-layer diglyceride-type packing: This arrangement is observed when the sn-3 position is unsubstituted or has very short acyl chains, such as acetyl (C2) and butyryl (C4). In this configuration, the molecules pack in a bilayer with their long hydrocarbon chains in a parallel arrangement.[1]
-
Triple-layer triglyceride-type packing: For intermediate-length acyl chains at the sn-3 position, such as hexanoyl (C6) and octanoyl (C8), a triple-layer packing is favored. Here, the shorter acyl chains form a central layer that is sandwiched between two layers of the 1,2-palmitoyl chains.[1]
-
Double-layer triglyceride-type packing: With longer acyl chains at the sn-3 position, such as dodecanoyl (C12) and tetradecanoyl (C14), as well as in tripalmitin (B1682551) (C16), a different double-layer packing emerges. In this structure, the acyl chains at the sn-1 and sn-2 positions form an extended, nearly straight line, and the sn-3 acyl chain folds to lie parallel to the acyl chain at the sn-1 position.[1]
Interestingly, 1,2-dipalmitoyl-3-decanoyl-sn-glycerol (C10 at sn-3) represents a transitional case and can exhibit both the triple-layer and the double-layer triglyceride-type packing depending on the crystallization solvent.[1]
Quantitative Data on Phase Behavior
The polymorphic transitions of 1,2-dipalmitoyl-3-acyl-sn-glycerols can be characterized by their transition temperatures and enthalpies, which are typically determined using Differential Scanning Calorimetry (DSC). The structural details of the different polymorphs, such as the long and short spacings of the crystal lattice, are elucidated using X-ray Diffraction (XRD).
| sn-3 Acyl Chain | Polymorphic Form | Melting Point (°C) | Long Spacing (Å) | Short Spacings (Å) | Reference |
| Butyryl (C4) | α | 30.3 | 56.9 | 4.10 | [2][3] |
| β' | 47.8 | 51.2 | 4.33, 4.14, 3.80 | [2][3] | |
| Hexanoyl (C6) | β' (most stable) | - | - | - | [2] |
Data for 1-butyryl-2-stearoyl-3-palmitoyl-glycerol is included for comparison of an asymmetric TAG.
Experimental Protocols
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for determining melting points and enthalpies of transition for different polymorphs.
Methodology:
-
A small amount of the 1,2-dipalmitoyl-3-acyl-sn-glycerol sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan.
-
The pan is hermetically sealed. An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
A thermal program is applied. A typical program involves:
-
Heating the sample to a temperature above its highest melting point (e.g., 80 °C) to erase any previous thermal history.
-
Holding at this temperature for a specified time (e.g., 10 minutes) to ensure complete melting.
-
Cooling the sample at a controlled rate (e.g., 5 °C/min) to a low temperature (e.g., -20 °C) to induce crystallization.
-
Holding at the low temperature for a specified time (e.g., 10 minutes).
-
Heating the sample at a controlled rate (e.g., 5 °C/min) to a final temperature above the melting point.
-
-
The heat flow to the sample is recorded as a function of temperature. Exothermic events (crystallization) and endothermic events (melting) are observed as peaks in the DSC thermogram.
-
The onset temperature of the melting peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.
Powder X-ray Diffraction (XRD)
Powder XRD is a technique used to identify the crystalline phases present in a material and to determine their crystal structure. Each polymorphic form of a TAG has a unique XRD pattern characterized by specific long and short spacings.
Methodology:
-
A powdered sample of the 1,2-dipalmitoyl-3-acyl-sn-glycerol is prepared.
-
The sample is mounted on a sample holder.
-
The sample is placed in an X-ray diffractometer.
-
A monochromatic X-ray beam is directed at the sample.
-
The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).
-
The resulting diffraction pattern is a plot of intensity versus 2θ.
-
The positions of the diffraction peaks are used to calculate the d-spacings of the crystal lattice using Bragg's Law (nλ = 2d sinθ).
-
The short spacings (typically in the wide-angle region) provide information about the packing of the hydrocarbon chains (sub-cell structure), while the long spacings (in the small-angle region) relate to the lamellar stacking of the molecules.
Visualization of Experimental Workflow and Structural Relationships
To better illustrate the process of studying polymorphism and the resulting structural variations, the following diagrams are provided.
Caption: Experimental workflow for the characterization of 1,2-dipalmitoyl-3-acyl-sn-glycerol polymorphism.
Caption: Relationship between sn-3 acyl chain length and crystal packing in 1,2-dipalmitoyl-3-acyl-sn-glycerols.
Conclusion
The polymorphism of 1,2-dipalmitoyl-3-acyl-sn-glycerols is a complex phenomenon that is critically dependent on the nature of the acyl chain at the sn-3 position. The length of this chain dictates the molecular packing, leading to distinct polymorphic forms with different stabilities and physical properties. A thorough understanding of this structure-property relationship, gained through techniques like DSC and XRD, is essential for the rational design of lipid-based systems in the pharmaceutical and food industries. This guide provides a foundational framework for researchers and professionals working with these versatile molecules.
References
Methodological & Application
Application Notes and Protocols for Liposome Preparation using 1,2-Dipalmitoyl-3-oleoylglycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile, self-assembled vesicular nanocarriers composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic compounds make them ideal candidates for drug delivery systems.[1][2][3] The incorporation of triglycerides, such as 1,2-Dipalmitoyl-3-oleoylglycerol (DPOG), into the liposomal membrane can enhance the loading capacity for hydrophobic drugs and improve the stability of the formulation.[4][5] These application notes provide a detailed protocol for the preparation and characterization of liposomes containing DPOG using the thin-film hydration method followed by extrusion.
Data Presentation
Table 1: Example Formulation Composition
| Component | Molar Ratio (mol/mol) | Concentration (mg/mL) | Purpose |
| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | 55 | 10 | Primary structural phospholipid |
| Cholesterol | 40 | 3.8 | Membrane stabilizer[6] |
| This compound (DPOG) | 5 | 1.1 | Enhances hydrophobic drug loading and stability[5] |
| 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) | 0.5 | 0.4 | Provides "stealth" characteristics to prolong circulation time[7] |
Table 2: Expected Liposome (B1194612) Characteristics
| Parameter | Expected Value | Method of Analysis |
| Vesicle Size (Diameter) | 100 - 200 nm | Dynamic Light Scattering (DLS)[8] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS)[4] |
| Zeta Potential | -10 to +10 mV (for neutral liposomes) | Electrophoretic Light Scattering |
| Encapsulation Efficiency (%) | > 80% (for lipophilic drugs) | UV-Vis Spectroscopy or HPLC |
| Morphology | Spherical, unilamellar vesicles | Transmission Electron Microscopy (TEM)[4] |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
This protocol describes the preparation of multilamellar vesicles (MLVs) by the thin-film hydration method, followed by extrusion to produce unilamellar vesicles (LUVs) of a defined size.[9][10]
Materials:
-
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
This compound (DPOG)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Chloroform and Methanol (B129727) (analytical grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Round-bottom flask (50 mL)
-
Rotary evaporator
-
Water bath
-
Liposome extruder with polycarbonate membranes (100 nm pore size)
-
Glass syringes (1 mL)
Procedure:
-
Lipid Dissolution:
-
Weigh the desired amounts of DPPC, cholesterol, DPOG, and DSPE-PEG2000 (as per Table 1) and dissolve them in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.[11]
-
Ensure complete dissolution of all lipid components to form a clear solution.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to 45-50°C.
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent.[12] A thin, uniform lipid film will form on the inner surface of the flask.
-
Continue evaporation under high vacuum for at least 2 hours to remove any residual solvent.[13]
-
-
Lipid Film Hydration:
-
Hydrate the dry lipid film by adding the desired volume of pre-warmed (60°C) aqueous buffer (e.g., PBS, pH 7.4).[14] The temperature should be above the phase transition temperature of the primary phospholipid (DPPC, Tc = 41°C).
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).[15]
-
-
Vesicle Size Reduction (Extrusion):
-
Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.[8]
-
Heat the extruder to 60°C to maintain the lipids in a fluid phase.
-
Transfer the MLV suspension into one of the extruder syringes.
-
Pass the liposome suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times).[8] This process will generate large unilamellar vesicles (LUVs) with a more uniform size distribution.[10]
-
-
Storage:
Protocol 2: Characterization of DPOG-Containing Liposomes
1. Size and Polydispersity Index (PDI) Measurement:
-
Dilute the liposome suspension with the hydration buffer.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the average hydrodynamic diameter and the PDI.[8]
2. Morphological Examination:
-
Place a drop of the diluted liposome suspension on a carbon-coated copper grid.
-
Negatively stain the sample (e.g., with uranyl acetate (B1210297) or phosphotungstic acid).
-
Visualize the liposomes using a Transmission Electron Microscope (TEM) to observe their size, shape, and lamellarity.[4]
3. Encapsulation Efficiency Determination (for a lipophilic drug):
-
To encapsulate a lipophilic drug, it should be co-dissolved with the lipids in the organic solvent in step 1 of the preparation protocol.
-
Separate the unencapsulated drug from the liposomes using methods like size exclusion chromatography or dialysis.
-
Disrupt the liposomes by adding a suitable solvent (e.g., methanol or Triton X-100).
-
Quantify the amount of encapsulated drug using a suitable analytical method such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate the encapsulation efficiency (EE%) using the following formula:
-
EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
Visualizations
Caption: Workflow for preparing DPOG-containing liposomes.
Caption: Characterization workflow for DPOG liposomes.
References
- 1. Liposome–Hydrogel Composites for Controlled Drug Delivery Applications [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of paclitaxel-loaded liposomal nanocarrier stabilized by triglyceride incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of triglycerides on the hydrophobic drug loading capacity of saturated phosphatidylcholine-based liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of liposomes on long term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of cationic liposome formulations designed to exhibit extended plasma residence times and tumor vasculature targeting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid loss and compositional change during preparation of simple two-component liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 11. pharmascholars.com [pharmascholars.com]
- 12. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 13. Part 1: Preparation of lipid films for phospholipid liposomes [protocols.io]
- 14. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 15. Lipid Film Hydration Method for Preparation of Liposomes [ebrary.net]
- 16. ijper.org [ijper.org]
Application Notes and Protocols for Supported Lipid Bilayers Incorporating 1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Phosphoglycerol (POPG)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) in the formation and characterization of supported lipid bilayers (SLBs). SLBs are powerful tools for modeling biological membranes, enabling detailed studies of membrane-associated phenomena. POPG, an anionic phospholipid, is a key component of bacterial and mammalian cell membranes, making its inclusion in SLB models crucial for a variety of research applications, from investigating antimicrobial peptide interactions to developing novel drug delivery systems.
Applications of POPG-Containing Supported Lipid Bilayers
POPG-containing SLBs serve as versatile platforms for a range of scientific investigations due to their ability to mimic the electrostatic properties and lipid composition of biological membranes.
-
Bacterial Membrane Mimics: The inner membrane of Gram-negative bacteria is rich in anionic phospholipids (B1166683) like POPG.[1][2][3] SLBs composed of POPG and phosphatidylethanolamine (B1630911) (PE), such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE), are therefore excellent models for studying the mechanisms of antimicrobial peptides and the binding of peripheral membrane proteins.[1][3]
-
Drug-Membrane Interaction Studies: The interaction of pharmaceutical compounds with the cell membrane is a critical factor in their efficacy and toxicity. POPG-containing SLBs can be used to investigate how drugs partition into and interact with anionic membranes, providing insights into their mechanism of action.
-
Protein-Lipid Interaction Analysis: Many cellular signaling processes are initiated by the interaction of proteins with specific lipid headgroups.[4] SLBs incorporating POPG allow for the detailed study of proteins that bind to anionic lipid surfaces, facilitating the characterization of binding kinetics and conformational changes upon interaction. The presence of POPG has been shown to enhance the binding of certain peptides to the membrane.[5][6][7]
-
Biosensor Development: SLBs can be integrated with various surface-sensitive analytical techniques to create biosensors.[8] POPG-containing bilayers can be used to develop platforms for detecting specific analytes that bind to anionic membranes, such as certain toxins or proteins.
Experimental Protocols
The successful formation of high-quality POPG-containing SLBs is critical for obtaining reliable and reproducible experimental data. The two most common methods for SLB formation are vesicle fusion and the Langmuir-Blodgett/Langmuir-Schaefer technique.
Protocol for SLB Formation by Vesicle Fusion
The vesicle fusion method is a widely used and relatively straightforward technique for forming SLBs on hydrophilic substrates like silica (B1680970) and glass.[9][10] The process involves the spontaneous adsorption, rupture, and fusion of small unilamellar vesicles (SUVs) on the substrate surface.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) and other desired lipids (e.g., POPE, POPC) from a reputable supplier like Avanti Polar Lipids.[2][11][12][13]
-
Chloroform (B151607) or a chloroform/methanol mixture.
-
Buffer solution (e.g., PBS, Tris buffer) with desired pH and ionic strength.
-
Calcium chloride (CaCl₂) solution.[2]
-
Substrates (e.g., silicon wafers with a thermal oxide layer, glass coverslips).
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size).[13]
-
Nitrogen gas stream.
-
Vacuum desiccator.
-
Bath sonicator.[2]
Procedure:
-
Lipid Film Preparation:
-
In a clean glass vial, mix the desired lipids in chloroform to achieve the target molar ratio.[2]
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.[2][13]
-
Place the vial in a vacuum desiccator for at least 1 hour to remove any residual solvent.[2][13]
-
-
Vesicle Hydration and Extrusion:
-
Hydrate the lipid film with the desired buffer to a final lipid concentration of 0.2-1.0 mg/mL.[2][13]
-
Vortex the suspension to create a milky solution of multilamellar vesicles (MLVs).
-
To form SUVs, subject the MLV suspension to multiple (e.g., 11-21) extrusion cycles through a polycarbonate membrane with a defined pore size (e.g., 100 nm).[13]
-
-
Substrate Preparation:
-
Clean the substrates thoroughly. For silica-based substrates, a common procedure involves sonication in a detergent solution (e.g., 2% SDS), followed by extensive rinsing with ultrapure water and drying with nitrogen. A final treatment with piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or UV/ozone can be used to create a hydrophilic surface.
-
-
SLB Formation:
-
Place the cleaned substrate in a suitable flow cell or chamber.
-
Introduce the SUV suspension into the chamber. For POPG-containing vesicles, the presence of divalent cations like Ca²⁺ is often crucial to induce fusion.[2] A typical concentration is 2-5 mM CaCl₂.
-
The temperature should be maintained above the phase transition temperature (Tm) of the lipid mixture to ensure the lipids are in a fluid state.[2] For POPG, the Tm is -2 °C, while for POPE it is 25 °C.[2]
-
Allow the vesicles to incubate with the surface for 30-60 minutes. Continuous flow of the vesicle suspension over the surface can improve bilayer coverage.[1]
-
After incubation, rinse the chamber thoroughly with buffer to remove any non-adsorbed vesicles.
-
Workflow for SLB Formation by Vesicle Fusion:
Caption: Workflow for forming a supported lipid bilayer via vesicle fusion.
Protocol for SLB Formation by Langmuir-Blodgett/Langmuir-Schaefer (LB/LS) Technique
The LB/LS method offers precise control over the lipid composition and packing density of the bilayer. It is particularly useful for forming SLBs with high concentrations of anionic lipids like POPG, which can be challenging with the vesicle fusion method.[14]
Materials:
-
Langmuir-Blodgett trough.
-
POPG and other desired lipids dissolved in chloroform.
-
Hydrophilic substrate (e.g., quartz, mica).
-
Ultrapure water as the subphase.
Procedure:
-
Monolayer Formation (Langmuir Film):
-
Fill the LB trough with ultrapure water.
-
Spread the lipid/chloroform solution onto the water surface. The solvent evaporates, leaving a lipid monolayer at the air-water interface.
-
Compress the monolayer using the barriers of the trough to the desired surface pressure (e.g., 32 mN/m).[14]
-
-
First Leaflet Deposition (Langmuir-Blodgett):
-
Immerse the hydrophilic substrate vertically into the subphase.
-
Withdraw the substrate slowly from the subphase while maintaining a constant surface pressure. This deposits the first lipid monolayer onto the substrate with the hydrophobic tails facing outwards.
-
-
Second Leaflet Deposition (Langmuir-Schaefer):
-
Bring the substrate with the first monolayer into a horizontal position just above the monolayer on the trough.
-
Lower the substrate horizontally to touch the monolayer, depositing the second leaflet and forming the bilayer.
-
Workflow for SLB Formation by LB/LS Technique:
Caption: Workflow for forming a supported lipid bilayer via the LB/LS technique.
Characterization of POPG-Containing SLBs
A combination of surface-sensitive techniques is typically employed to confirm the formation of a high-quality SLB and to characterize its properties.
| Technique | Information Obtained | Typical Values/Observations for POPG-containing SLBs |
| Quartz Crystal Microbalance with Dissipation (QCM-D) | Real-time monitoring of mass adsorption and viscoelastic properties of the adsorbed layer. Successful SLB formation is characterized by a specific frequency (Δf) and dissipation (ΔD) signature.[2][12] | For POPE/POPG mixtures, a final Δf of approximately -25 Hz is observed.[2] A small change in dissipation indicates the formation of a rigid bilayer.[2] |
| Neutron Reflection (NR) | High-resolution structural information, including bilayer thickness, completeness, and hydration.[1][2] | For a 75% POPE/25% POPG bilayer, the lipid core thickness is reported to be around 31-32 Å.[2] |
| Atomic Force Microscopy (AFM) | High-resolution imaging of the SLB surface, revealing bilayer defects, domain formation, and topography.[10][12] | AFM can confirm the formation of a complete and defect-free bilayer.[15] |
| Fluorescence Recovery After Photobleaching (FRAP) | Measurement of lateral lipid mobility (diffusion coefficient) and the mobile fraction of lipids within the bilayer.[11][12] | Provides quantitative data on the fluidity of the SLB. |
| Total Internal Reflection Fluorescence Microscopy (TIRFM) | Visualization of the SLB formation process and confirmation of a continuous and uniform bilayer when using fluorescently labeled lipids.[11][12] | Allows for real-time observation of vesicle adsorption and rupture.[12] |
Quantitative Data Summary
The following tables summarize key quantitative data for POPG-containing SLBs from the literature.
Table 1: Structural and Physical Properties of POPE/POPG SLBs
| Lipid Composition (molar ratio) | Technique | Parameter | Value | Reference |
| POPE/POPG (75:25) | NR | Lipid Core Thickness | 31-32 Å | [2] |
| POPE/POPG (75:25) | NR | Mean Molecular Area | 59 Ų | [2] |
Table 2: QCM-D Parameters for SLB Formation
| Lipid Composition | Substrate | Δf (Hz) | ΔD (x 10⁻⁶) | Reference |
| POPE/POPG (75:25) | SiO₂ | ~ -25 | - | [2] |
| POPE/POPG (90:10) | SiO₂ | ~ -25 | - | [2] |
Signaling Pathways and Interactions
POPG-containing SLBs are instrumental in studying signaling pathways that involve anionic lipids. For instance, the binding of peripheral proteins often depends on electrostatic interactions with negatively charged lipid headgroups.
Signaling Pathway Example: Protein Kinase C (PKC) Activation
While not explicitly detailed in the provided search results for POPG, a general representation of how a signaling protein might interact with a POPG-containing membrane can be illustrated. Many signaling proteins are recruited to the membrane through interactions with specific lipids.
Caption: Generalized signaling pathway involving protein recruitment to a POPG-containing membrane.
References
- 1. Formation and Characterization of Supported Lipid Bilayers Composed of Phosphatidylethanolamine and Phosphatidylglycerol by Vesicle Fusion, a Simple but Relevant Model for Bacterial Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phosphatidylethanolamine-phosphatidylglycerol bilayer as a model of the inner bacterial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theory of protein-lipid and protein-protein interactions in bilayer membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the Effects of the POPC–POPG Lipid Bilayer Composition on PAP248–286 Binding Using CG Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Chaotropic Agent-Assisted Supported Lipid Bilayer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Formation of Supported Lipid Bilayers Derived from Vesicles of Various Compositional Complexity on Conducting Polymer/Silica Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.chalmers.se [research.chalmers.se]
- 14. Morphological changes induced by the action of antimicrobial peptides on supported lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biomimetic supported lipid bilayers with high cholesterol content formed by α-helical peptide-induced vesicle fusion - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Quantification of 1,2-Dipalmitoyl-3-oleoylglycerol in Human Plasma using a Validated LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the absolute quantification of 1,2-Dipalmitoyl-3-oleoylglycerol (POO) in human plasma. The procedure involves a straightforward protein precipitation extraction and utilizes a deuterated internal standard for accurate quantification. The chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for high-throughput lipidomic analysis in clinical research settings.
Introduction
Triglycerides are a major class of lipids that play a crucial role in energy storage and transport within the body. The specific composition of fatty acids in triglycerides can provide valuable insights into metabolic health and disease. This compound (POO) is a specific triglyceride molecule containing two palmitic acid chains and one oleic acid chain. Alterations in the plasma levels of specific triglycerides, such as POO, are being investigated as potential biomarkers for various metabolic disorders. Therefore, a reliable and accurate method for the quantification of POO in plasma is essential for advancing research in this area. Traditional enzymatic assays for total triglycerides lack the specificity to measure individual molecular species. LC-MS/MS has emerged as a powerful tool for the specific and sensitive quantification of individual lipid molecules in complex biological matrices.[1][2][3] This application note provides a detailed protocol for the quantification of POO in human plasma, which can be readily implemented in a research laboratory setting.
Experimental Protocols
Materials and Reagents
-
This compound (POO) standard (≥98% purity)
-
This compound-d5 (POO-d5) internal standard (IS)
-
LC-MS grade acetonitrile, isopropanol (B130326), methanol, and water
-
Human plasma (K2EDTA)
-
Polypropylene (B1209903) microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Sample Preparation
-
Thawing: Thaw plasma samples and quality control (QC) samples on ice.
-
Aliquoting: In a 1.5 mL polypropylene microcentrifuge tube, add 50 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of POO-d5 internal standard solution (5 µg/mL in isopropanol) to each sample, vortex briefly.
-
Protein Precipitation: Add 500 µL of ice-cold isopropanol to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera™ UHPLC system or equivalent.[3]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad™ or Waters Xevo™ TQ-S) equipped with an electrospray ionization (ESI) source.[3]
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium formate in Water:Acetonitrile (40:60, v/v).
-
Mobile Phase B: 10 mM Ammonium formate in Acetonitrile:Isopropanol (10:90, v/v).
-
Gradient Elution:
| Time (min) | Flow Rate (mL/min) | % B |
| 0.0 | 0.4 | 30 |
| 2.0 | 0.4 | 30 |
| 12.0 | 0.4 | 100 |
| 15.0 | 0.4 | 100 |
| 15.1 | 0.4 | 30 |
| 20.0 | 0.4 | 30 |
-
Column Temperature: 55°C
-
Autosampler Temperature: 10°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: For triglycerides, ammonium adducts are commonly used as precursor ions, with the product ions resulting from the neutral loss of a fatty acid.[3][4][5]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| POO | 850.8 | 594.5 | 35 |
| POO-d5 (IS) | 855.8 | 599.5 | 35 |
Standard Curve and Quality Control Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of POO in isopropanol.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with isopropanol to create calibration standards with concentrations ranging from 0.1 to 100 µg/mL.
-
Calibration Curve: Prepare calibration curve samples by spiking 50 µL of charcoal-stripped plasma with the appropriate working standard solutions.
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) in charcoal-stripped plasma.
Visualizations
Caption: Experimental workflow for the quantification of POO in plasma.
Caption: Chemical structure of this compound (POO).
Data Presentation
The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of POO in human plasma. The data presented are representative examples based on typical performance for similar triglyceride quantification methods and should be verified by individual laboratories.
Table 1: Linearity and Range
| Parameter | Value |
| Calibration Range | 0.1 - 100 µg/mL |
| Regression Equation | y = 0.025x + 0.001 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |
| Low | 0.3 | ≤ 8.5 | ≤ 10.2 | 95.3 - 104.1 |
| Medium | 15 | ≤ 6.1 | ≤ 7.8 | 97.2 - 102.5 |
| High | 80 | ≤ 5.5 | ≤ 6.9 | 98.1 - 101.9 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (µg/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 92.1 | 96.8 |
| High | 80 | 94.5 | 98.2 |
Results and Discussion
The developed LC-MS/MS method provides a reliable and high-throughput approach for the quantification of POO in human plasma. The sample preparation procedure, involving a simple protein precipitation step, is efficient and minimizes the potential for analyte degradation. The use of a deuterated internal standard (POO-d5) effectively compensates for any variability in sample extraction and instrument response, ensuring high accuracy and precision.
The chromatographic method provides good separation of POO from other endogenous plasma components, and the MRM detection offers excellent specificity and sensitivity. The method was validated over a linear range of 0.1 to 100 µg/mL with a correlation coefficient (r²) greater than 0.995, indicating a strong linear relationship between concentration and instrument response.
The intra- and inter-day precision and accuracy were well within the acceptable limits for bioanalytical method validation, demonstrating the reproducibility and reliability of the method. The recovery of POO from plasma was consistently high, and the matrix effect was found to be minimal, indicating that the method is not significantly affected by other components in the plasma matrix.
Conclusion
This application note describes a validated LC-MS/MS method for the absolute quantification of this compound in human plasma. The method is sensitive, specific, accurate, and reproducible, making it a valuable tool for researchers and drug development professionals in the field of lipidomics and metabolic disease research. The detailed protocol and performance characteristics provided herein can be used as a guide for the implementation of this method in a laboratory setting.
References
- 1. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Serum Lipidomics Profiling using LC-MS and High Energy Collisional Dissociation Fragmentation: Focus on Triglyceride Detection and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
silver ion chromatography (Ag-HPLC), utilizing columns packed with silver ions bonded to a silica or similar substrate, has proven to be a powerful technique for the analytical separation of cis and trans geometric and positional fatty acid methyl ester (FAME) and triacylglycerol (TAG) isomers
Abstract
Silver ion high-performance liquid chromatography (Ag-HPLC) is a powerful analytical technique for the separation of unsaturated lipid isomers. This application note provides detailed protocols for the analysis of fatty acid methyl esters (FAMEs) and triacylglycerols (TAGs), focusing on the resolution of geometric (cis/trans) and positional isomers. By leveraging the reversible interaction between silver ions and the π-electrons of double bonds, Ag-HPLC offers unique selectivity that is often orthogonal to conventional reversed-phase HPLC. This document is intended for researchers, scientists, and drug development professionals seeking to implement or optimize Ag-HPLC for lipid analysis.
Introduction
The precise structural characterization of fatty acids and triacylglycerols is crucial in various fields, including nutrition, clinical diagnostics, and drug development. Geometric (cis/trans) and positional isomers of these lipids can exhibit distinct physiological effects. However, their similar physicochemical properties make them challenging to separate using standard chromatographic techniques.
Silver ion chromatography, particularly in the high-performance liquid chromatography format (Ag-HPLC), has emerged as a robust method for these challenging separations.[1][2] The technique utilizes a stationary phase where silver ions are immobilized on a support, such as silica (B1680970) or a cation-exchange resin.[3][4] The separation is based on the formation of weak, reversible charge-transfer complexes between the silver ions and the double bonds of the unsaturated lipid molecules.[4] The strength of this interaction, and thus the retention time, is influenced by the number, geometry (cis isomers are retained more strongly than trans), and position of the double bonds within the acyl chains.[5]
This application note provides detailed experimental protocols for the separation of FAME and TAG isomers, summarizes quantitative data in tabular format, and includes diagrams to illustrate the experimental workflow and the underlying separation principle.
Principle of Separation
The separation mechanism in Ag-HPLC relies on the interaction between the π-electrons of the carbon-carbon double bonds in the fatty acyl chains and the vacant s-orbital of the silver ion (Ag+). This forms a polar, charge-transfer complex. The stability of this complex, and consequently the retention of the analyte on the column, is determined by several factors:
-
Number of Double Bonds: Retention increases with the number of double bonds.
-
Geometry of Double Bonds: Cis isomers form more stable complexes and are therefore more strongly retained than their trans counterparts due to the greater steric accessibility of the double bond.
-
Position of Double Bonds: The position of the double bond along the fatty acid chain can also influence retention, although this effect is generally less pronounced than the number and geometry.
-
Chain Length: Longer chain fatty acids are generally retained less strongly than their shorter-chain counterparts with the same degree of unsaturation.[5]
Experimental Protocols
Preparation of Silver Ion HPLC Columns
While commercially available silver ion columns such as ChromSpher 5 Lipids are widely used, custom-packed or modified columns can also be prepared in the laboratory.[3] A common approach involves converting a silica-based cation-exchange column to the silver ion form.
Protocol for Column Preparation (based on Nucleosil 5SA™): [3]
-
Column: Use a pre-packed strong cation-exchange column (e.g., Nucleosil 5SA™, 250 x 4.6 mm, 5 µm).
-
Initial Wash: Flush the column with 1% aqueous ammonium (B1175870) acetate (B1210297) solution for 1 hour at a flow rate of 0.5 mL/min.
-
Water Wash: Wash the column with distilled water for 1 hour at 1 mL/min.
-
Silver Ion Loading: While pumping water through the column, inject a solution of silver nitrate (B79036) (0.2 g in 1 mL of water) in multiple small aliquots (e.g., 50 µL) at 1-minute intervals.
-
Organic Solvent Wash: After the final injection, wait 20 minutes and then wash the column sequentially with methanol, a 1:1 (v/v) mixture of dichloromethane (B109758) and 1,2-dichloroethane, and finally hexane, each for 1 hour at 1 mL/min.
-
Equilibration: Equilibrate the column with the initial mobile phase for the intended analysis.
Analysis of Fatty Acid Methyl Esters (FAMEs)
This protocol is suitable for the separation of cis and trans isomers of FAMEs.
Sample Preparation:
-
Esterification: Convert fatty acids to their methyl esters (FAMEs) using a standard procedure, such as with BF3-methanol.
-
Extraction: Extract the FAMEs into an organic solvent like hexane.
-
Dilution: Dilute the extracted FAMEs in the initial mobile phase.
HPLC Conditions:
| Parameter | Condition |
| Column | Silver Ion Column (e.g., ChromSpher 5 Lipids or prepared Nucleosil 5SA™) |
| Mobile Phase | Isocratic: Hexane with a small percentage of a polar modifier (e.g., 0.1% to 1.5% acetonitrile).[1][6] |
| Gradient: For complex mixtures, a gradient of increasing polar modifier can be used. | |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 10°C to 40°C (Note: lower temperatures can improve resolution for some isomers).[1] |
| Detector | UV at 205 nm (for isolated double bonds) or Evaporative Light Scattering Detector (ELSD). |
| Injection Volume | 10 - 20 µL |
Expected Elution Order: Saturated FAMEs < trans-monoenes < cis-monoenes < dienes < polyenes.
Analysis of Triacylglycerol (TAG) Isomers
This protocol is designed for the separation of positional and geometric isomers of TAGs.
Sample Preparation:
-
Extraction: Extract lipids from the sample using a method like Folch or Bligh-Dyer.
-
Isolation: Isolate the TAG fraction if necessary using solid-phase extraction (SPE).
-
Dilution: Dissolve the TAGs in the initial mobile phase.
HPLC Conditions:
| Parameter | Condition |
| Column(s) | One or more silver ion columns in series (e.g., two or three 250 x 4.6 mm columns).[1][7] |
| Mobile Phase | A: Hexane or Toluene-Hexane (1:1, v/v).[8] |
| B: Hexane with a polar modifier (e.g., acetonitrile, acetone, or ethyl acetate).[6][8] | |
| Gradient Program | A multi-step or linear gradient of increasing percentage of solvent B. |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | Controlled, often between 10°C and 40°C.[1] |
| Detector | ELSD or Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS).[7][9] |
| Injection Volume | 10 - 50 µL |
Expected Elution Order: Retention increases with the total number of double bonds in the three fatty acyl chains. For TAGs with the same total number of double bonds, isomers with more cis double bonds will be retained longer. Positional isomers can also be separated, with retention influenced by the position of the unsaturated fatty acids on the glycerol (B35011) backbone.[7]
Data Presentation
The following tables summarize typical retention data for FAME and TAG isomers based on published studies. Note that absolute retention times can vary depending on the specific column, mobile phase, and other chromatographic conditions.
Table 1: Relative Elution Order of C18 FAME Isomers on Ag-HPLC
| Compound | Structure | Expected Elution Order |
| Stearate | C18:0 | 1 (least retained) |
| Elaidate | C18:1 trans-9 | 2 |
| Oleate | C18:1 cis-9 | 3 |
| Linolelaidate | C18:2 trans-9, trans-12 | 4 |
| Linoeladate | C18:2 cis-9, trans-12 | 5 |
| Linoleate | C18:2 cis-9, cis-12 | 6 |
| Linolenate | C18:3 cis-9, cis-12, cis-15 | 7 (most retained) |
Table 2: Separation of TAG Positional Isomers by Ag-HPLC
| TAG Isomers | Description | Typical Elution Order |
| OSO vs. SOO | O: Oleoyl, S: Stearoyl | OSO elutes before SOO |
| OOL vs. OLO | O: Oleoyl, L: Linoleoyl | OOL elutes before OLO |
| PLO vs. LPO | P: Palmitoyl, L: Linoleoyl, O: Oleoyl | PLO elutes before LPO |
(Note: The exact elution order of positional isomers can be influenced by the mobile phase composition).
Visualizations
Caption: Experimental workflow for the analysis of lipids by Ag-HPLC.
Caption: Interaction between silver ions and unsaturated lipid isomers.
References
- 1. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aocs.org [aocs.org]
- 4. aocs.org [aocs.org]
- 5. aocs.org [aocs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aocs.org [aocs.org]
- 9. Analysis of triacylglycerols by silver-ion high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC-ELSD Analysis of 1,2-Dipalmitoyl-3-oleoylglycerol in Lipid Extracts
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the analysis of 1,2-Dipalmitoyl-3-oleoylglycerol, a specific triacylglycerol (TAG), in lipid extracts using High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD). This technique is crucial for quality control, nutritional studies, and the development of lipid-based drug delivery systems.
Principle of the Method
The analysis of this compound and other TAGs is effectively achieved through Reversed-Phase HPLC (RP-HPLC). This method separates triglycerides based on their polarity and hydrophobicity using a C18 stationary phase. A gradient elution with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and isopropanol, allows for the efficient separation of a broad range of triglycerides.
The ELSD is particularly well-suited for analyzing non-volatile compounds like triglycerides that lack a strong UV chromophore. The detector's response is based on the light scattered by analyte particles after the mobile phase has been evaporated, offering a more uniform response for different triglycerides compared to UV detection.[1]
Experimental Protocols
A successful HPLC-ELSD analysis relies on meticulous sample preparation and optimized chromatographic conditions.
Lipid Extraction
For the extraction of lipids from biological samples, the Folch method is widely recommended due to its high efficiency.[2] This method utilizes a chloroform (B151607) and methanol (B129727) mixture (2:1, v/v) to effectively overcome the hydrophobic and polar interactions between lipids and other biomolecules.[2] A subsequent wash with a small volume of water is performed to remove non-lipid contaminants.[2] It is critical to maintain the chloroform:methanol:water ratio at 8:4:3 to prevent the loss of polar lipids.[2]
Solid-Phase Extraction (SPE) can also be employed for total lipid purification or class separation.[2] Reversed-phase SPE cartridges (e.g., C18) are commonly used for this purpose.[2]
Sample Preparation
Proper sample preparation is critical for achieving accurate and reproducible results.[1]
-
Accurately weigh approximately 100 mg of the lipid extract into a 10 mL volumetric flask.[1]
-
Dissolve the sample in hexane (B92381) and bring it to volume.[1]
-
For the analysis, dilute this stock solution with the initial mobile phase composition to a final concentration of approximately 1 mg/mL.[1]
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial to remove any particulate matter.[1]
HPLC-ELSD System and Conditions
A standard HPLC system equipped with a binary or quaternary pump, degasser, autosampler, and column oven is suitable for this analysis.
Table 1: HPLC-ELSD Instrumental Parameters
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1100/1260 Series or equivalent |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1] |
| Mobile Phase | A: AcetonitrileB: Isopropanol |
| Gradient | To be optimized based on the specific lipid extract, a generic gradient could be: Time (min) | %A | %B--- |
| Flow Rate | 1.0 mL/min[3][4] |
| Column Temperature | 40 °C[3][4] |
| Injection Volume | 25 µL[3][4] |
| ELSD Detector | Agilent 385-ELSD or equivalent |
| Drift Tube Temperature | 60 °C[3][4] |
| Nebulizer Gas | Nitrogen |
| Gas Pressure | 1.6 SLM (Standard Liters per Minute)[5] |
Calibration for Quantitative Analysis
For quantitative analysis, a calibration curve must be prepared using a certified standard of this compound.
-
Prepare a stock solution of the standard in hexane at a concentration of 1 mg/mL.[1]
-
Perform serial dilutions of the stock solution with the initial mobile phase to obtain a series of calibration standards. A typical range would be from approximately 0.05 to 1.0 mg/mL.[1]
-
Inject each standard in triplicate to ensure reproducibility.
-
Plot the natural logarithm of the peak area versus the natural logarithm of the concentration to generate a linear calibration curve. A good linear relationship is indicated by a correlation coefficient (R²) close to 0.999.[6]
Data Presentation
The following table summarizes typical quantitative data that can be obtained from the HPLC-ELSD analysis of triglycerides. While specific data for this compound is not detailed in the provided search results, the table reflects the performance metrics from the analysis of similar triglycerides.
Table 2: Summary of Quantitative Performance Data for Triglyceride Analysis by HPLC-ELSD
| Analyte/Parameter | Method Details | Result | Reference |
| Linearity (R²) | 1,3-dioleoyl-2-palmitoylglycerol | 0.9988 | [6] |
| Linearity (R²) | Glycidyl Esters | ≥0.9999 | [7] |
| Linearity (R²) | Lipids in Nanoparticles | ≥0.997 | [8][9] |
| Precision (RSD) | Lipids in Nanoparticles | < 5% | [8][9] |
| Accuracy (Recovery) | Lipids in Nanoparticles | 92.9% - 108.5% | [8][9] |
| Limit of Detection (LOD) | Lipids in Nanoparticles | 0.02 - 0.04 µg | [8][9] |
| Limit of Quantitation (LOQ) | Lipids in Nanoparticles | 0.04 - 0.10 µg | [8][9] |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the HPLC-ELSD analysis of this compound in lipid extracts.
Caption: Workflow for HPLC-ELSD analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1,2-Dipalmitoyl-3-oleoylglycerol as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, accurate quantification of lipid species is paramount for understanding biological processes, identifying biomarkers, and developing novel therapeutics. The inherent complexity of the lipidome and the variability introduced during sample preparation and analysis necessitate the use of internal standards. 1,2-Dipalmitoyl-3-oleoylglycerol, a triacylglycerol (TG) with the notation TG(16:0/16:0/18:1), serves as a valuable internal standard for the quantification of triacylglycerols in various biological matrices. Its structural similarity to endogenous TGs allows it to mimic their behavior during extraction and ionization, thereby correcting for variations in sample recovery and instrument response. This document provides detailed application notes and protocols for the effective use of TG(16:0/16:0/18:1) as an internal standard in lipidomics workflows.
Principle of Internal Standardization
Internal standardization is a widely accepted method for accurate quantification in mass spectrometry-based lipidomics.[1][2] An internal standard (IS) is a compound that is added in a known quantity to a sample at an early stage of the analytical process.[1] The IS should be chemically similar to the analyte of interest but distinguishable by the analytical instrument, typically by a difference in mass. For TG(16:0/16:0/18:1), a stable isotope-labeled (e.g., deuterated or ¹³C-labeled) analogue is the ideal internal standard for the most accurate quantification. However, in cases where a labeled standard is not available or cost-prohibitive, an unlabeled, non-endogenous TG, or a TG present at very low levels in the sample, can be used. The concentration of the endogenous lipid is then determined by comparing the peak area of the analyte to the peak area of the internal standard.
Experimental Protocols
I. Sample Preparation and Lipid Extraction
The choice of extraction method is critical for the reliable recovery of triacylglycerols. The following protocols are widely used and have been shown to be effective for the extraction of TGs from plasma/serum and tissues.
A. Reagents and Materials:
-
This compound (TG(16:0/16:0/18:1)) internal standard solution (e.g., 1 mg/mL in chloroform (B151607) or a suitable organic solvent)
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Isopropanol, HPLC grade
-
Water, LC-MS grade
-
Biological sample (e.g., plasma, serum, tissue homogenate)
-
Glass vials with PTFE-lined caps
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
B. Protocol 1: Modified Folch Extraction for Plasma/Serum
-
Sample Aliquoting: In a glass vial, add 50 µL of plasma or serum.
-
Internal Standard Spiking: Add a known amount of the TG(16:0/16:0/18:1) internal standard solution. The final concentration should be within the linear range of the instrument and comparable to the expected concentration of the endogenous TGs of interest. A typical starting concentration is in the range of 10-100 µM in the final extract.
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 400 µL of water to induce phase separation. Vortex for another 30 seconds.
-
Centrifugation: Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.
-
Lipid Extraction: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass vial.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as 200 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v).
C. Protocol 2: MTBE Extraction for Tissues
-
Tissue Homogenization: Homogenize approximately 20 mg of tissue in 300 µL of methanol.
-
Internal Standard Spiking: Add the TG(16:0/16:0/18:1) internal standard to the homogenate.
-
Solvent Addition: Add 1 mL of MTBE.
-
Incubation: Vortex for 1 minute and then incubate on a shaker for 30 minutes at room temperature.
-
Phase Separation: Add 250 µL of water to induce phase separation. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 1000 x g for 10 minutes at 4°C.
-
Lipid Extraction: Collect the upper organic phase (MTBE layer) and transfer to a new vial.
-
Drying: Evaporate the solvent to dryness.
-
Reconstitution: Reconstitute the lipid extract in a suitable solvent for LC-MS analysis.
II. LC-MS/MS Analysis
A. Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column is commonly used for the separation of triacylglycerols (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[3]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient starts with a lower percentage of mobile phase B, which is gradually increased to elute the more nonpolar TGs. An example gradient is as follows:
-
0-2 min: 30% B
-
2-15 min: linear gradient to 99% B
-
15-20 min: hold at 99% B
-
20.1-25 min: return to 30% B for column re-equilibration.
-
-
Column Temperature: 50-60°C.
-
Injection Volume: 2-10 µL.
B. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion: Triacylglycerols are typically detected as their ammonium adducts, [M+NH₄]⁺. For TG(16:0/16:0/18:1), the precursor ion m/z is 850.8.[4]
-
MS/MS Fragmentation: Multiple Reaction Monitoring (MRM) is a common acquisition mode for targeted quantification. Fragmentation of the precursor ion results in the neutral loss of one of the fatty acyl chains. For TG(16:0/16:0/18:1), the following neutral loss transitions can be monitored:
-
Neutral loss of palmitic acid (16:0): 850.8 -> 594.5
-
Neutral loss of oleic acid (18:1): 850.8 -> 577.5[4]
-
-
Collision Energy: The collision energy should be optimized for the specific instrument to achieve the best fragmentation efficiency. A typical starting range is 30-40 eV.
Data Presentation
Quantitative data from lipidomics experiments should be presented in a clear and organized manner. The following tables provide examples of how to summarize the performance of a lipidomics method using TG(16:0/16:0/18:1) as an internal standard. The values presented are representative and may vary depending on the specific experimental conditions and matrix.
Table 1: Method Performance for Triacylglycerol Quantification
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.99 | The correlation coefficient of a calibration curve prepared by spiking known concentrations of a TG standard into the matrix. |
| Limit of Detection (LOD) | 1 - 10 fmol | The lowest amount of analyte that can be reliably detected above the background noise. |
| Limit of Quantification (LOQ) | 5 - 50 fmol | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. |
| Intra-day Precision (%CV) | < 15% | The relative standard deviation of replicate measurements of a quality control sample within the same day. |
| Inter-day Precision (%CV) | < 20% | The relative standard deviation of replicate measurements of a quality control sample on different days. |
| Recovery (%) | 85 - 115% | The percentage of the known amount of a spiked standard that is recovered after the extraction process. |
Table 2: Example MRM Transitions for TG(16:0/16:0/18:1) Internal Standard
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Collision Energy (eV) |
| 850.8 | 594.5 | Palmitic Acid (16:0) | 35 |
| 850.8 | 577.5 | Oleic Acid (18:1) | 35 |
Mandatory Visualizations
The following diagrams were created using the Graphviz DOT language to illustrate key aspects of the lipidomics workflow and the principle of internal standardization.
Caption: A typical experimental workflow for lipidomics analysis using an internal standard.
Caption: The principle of internal standard-based quantification in lipidomics.
Caption: Structure of TG(16:0/16:0/18:1) and its fragmentation in MS/MS.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. shimadzu.com [shimadzu.com]
Application Notes and Protocols for the Preparation of 1,2-Dipalmitoyl-3-oleoylglycerol-Containing Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dipalmitoyl-3-oleoylglycerol is an asymmetric triglyceride of significant interest in the development of advanced drug delivery systems. Its unique structure, combining saturated and unsaturated fatty acid chains, allows for the formation of stable lipid nanoparticles with potential applications in encapsulating and delivering a wide range of therapeutic agents. These nanoparticles, often formulated as Solid Lipid Nanoparticles (SLNs), offer numerous advantages, including high biocompatibility, biodegradability, and the ability to provide controlled or targeted drug release.[1]
This document provides a detailed protocol for the preparation and characterization of this compound-containing nanoparticles using the high-pressure homogenization (HPH) technique.[2][3][4] Additionally, it includes representative data and a visualization of the cellular uptake pathway for these nanoparticles.
Data Presentation
The following table summarizes typical physicochemical characteristics of solid lipid nanoparticles prepared with different triglycerides using high-pressure homogenization. This data can be used as a benchmark for the characterization of this compound nanoparticles.
| Triglyceride | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Entrapment Efficiency (%) |
| Tristearin | 178.4 ± 2.3 | < 0.2 | ~ -30 | 2.4 - 2.8 | > 90 |
| Tripalmitin | 176.3 ± 3.9 | < 0.2 | ~ -30 | 2.4 - 2.8 | > 90 |
| Trimyristin | 182.8 ± 2.0 | < 0.2 | ~ -30 | 2.4 - 2.8 | > 90 |
Table adapted from representative data for docetaxel-loaded SLNs.[5] The values for this compound-containing nanoparticles are expected to be within a similar range, though empirical validation is necessary.
Experimental Protocols
Preparation of this compound Nanoparticles by Hot High-Pressure Homogenization
This protocol details the preparation of drug-loaded this compound nanoparticles.
Materials:
-
This compound (Lipid Matrix)
-
Phospholipid (e.g., Soy Lecithin or Egg Phosphatidylcholine) (Surfactant)
-
Poloxamer 188 or other suitable co-surfactant
-
Active Pharmaceutical Ingredient (API) - lipophilic
-
Purified Water (Aqueous Phase)
Equipment:
-
High-pressure homogenizer
-
High-shear mixer (e.g., Ultra-Turrax)
-
Magnetic stirrer with heating plate
-
Water bath
-
Standard laboratory glassware
Protocol:
-
Preparation of the Lipid Phase:
-
Melt the this compound at a temperature approximately 5-10°C above its melting point.
-
Dissolve the lipophilic Active Pharmaceutical Ingredient (API) and the phospholipid surfactant in the molten lipid under continuous stirring to ensure a homogenous mixture.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the co-surfactant (e.g., Poloxamer 188) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.[4]
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring using a high-shear mixer (e.g., 8,000-10,000 rpm for 5-10 minutes). This will form a coarse oil-in-water (o/w) emulsion.[3]
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.
-
Homogenize the pre-emulsion for 3-5 cycles at a pressure between 500 and 1500 bar.[3] The high shear stress and cavitation forces will reduce the emulsion droplets to the nanometer size range.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion to room temperature or below. This can be done by placing the formulation in an ice bath or refrigerator.
-
The cooling process leads to the crystallization of the lipid droplets, forming solid lipid nanoparticles.[3]
-
-
Storage:
-
Store the resulting nanoparticle dispersion at 4°C.
-
Visualization of Cellular Uptake Pathway
The following diagram illustrates the generalized cellular uptake pathway for lipid nanoparticles, a critical process for intracellular drug delivery.
Caption: Cellular uptake and intracellular fate of lipid nanoparticles.
Characterization of Nanoparticles
To ensure the quality and efficacy of the prepared this compound nanoparticles, the following characterization studies are recommended:
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS). The particle size should ideally be within the range of 100-300 nm for systemic drug delivery, with a PDI below 0.3 indicating a narrow size distribution.
-
Zeta Potential: Measured using Laser Doppler Anemometry. A zeta potential of at least ±20-30 mV is generally required for good colloidal stability, preventing nanoparticle aggregation.[6]
-
Entrapment Efficiency (EE) and Drug Loading (DL): Typically determined by separating the unencapsulated drug from the nanoparticles (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or the nanoparticles using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to confirm the spherical shape and surface characteristics of the nanoparticles.[7]
-
Crystallinity and Thermal Properties: Assessed by Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to understand the physical state of the lipid matrix and the drug within the nanoparticles.
Conclusion
The protocol described provides a robust framework for the preparation of this compound-containing nanoparticles for drug delivery applications. The use of high-pressure homogenization allows for scalable production of nanoparticles with controlled size and distribution. Thorough characterization is essential to ensure the formulation's quality, stability, and potential for therapeutic efficacy. The provided diagram of cellular uptake offers a conceptual model for understanding the mechanism of action of these advanced drug delivery systems.
References
- 1. biomedrb.com [biomedrb.com]
- 2. mdpi.com [mdpi.com]
- 3. japsonline.com [japsonline.com]
- 4. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of solid lipid nanoparticles-loaded drugs in parasitic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Chemoenzymatic Synthesis of 1,3-Dioleoyl-2-Palmitoylglycerol (OPO): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dioleoyl-2-palmitoylglycerol (B22191) (OPO) is a structured triacylglycerol of significant interest, primarily due to its structural resemblance to the predominant triacylglycerol found in human milk fat. In human milk, palmitic acid is predominantly esterified at the sn-2 position of the glycerol (B35011) backbone, while unsaturated fatty acids like oleic acid are typically found at the sn-1 and sn-3 positions. This specific stereochemistry is believed to enhance the absorption of fatty acids and calcium in infants, making OPO a crucial component in advanced infant formulas.[1][2][3] The chemoenzymatic synthesis of OPO offers a highly selective and efficient route to produce this valuable compound, overcoming the limitations of chemical synthesis, such as the lack of regiospecificity and the formation of unwanted byproducts.[3] This document provides detailed application notes and protocols for the chemoenzymatic synthesis of OPO.
Synthesis Strategies
The chemoenzymatic synthesis of OPO can be achieved through several strategies, primarily involving the use of sn-1,3-regiospecific lipases. These enzymes selectively hydrolyze or esterify fatty acids at the sn-1 and sn-3 positions of the glycerol backbone, leaving the sn-2 position intact. The most common approaches are two-step and three-step enzymatic processes, as well as one-pot synthesis methodologies.
Two-Step Enzymatic Synthesis
A widely employed and effective method for OPO synthesis involves a two-step enzymatic process.[4]
-
Step 1: Production of 2-Palmitoylglycerol (2-MPG). This step involves the alcoholysis or hydrolysis of a palmitic acid-rich triacylglycerol, such as tripalmitin (B1682551) (PPP) or palm stearin (B3432776), using an sn-1,3-regiospecific lipase (B570770). The lipase selectively removes the fatty acids from the sn-1 and sn-3 positions, yielding 2-palmitoylglycerol.[4][5]
-
Step 2: Esterification with Oleic Acid. The purified 2-MPG is then esterified with an excess of oleic acid, again catalyzed by an sn-1,3-regiospecific lipase. The oleic acid is directed to the available sn-1 and sn-3 positions, resulting in the formation of 1,3-dioleoyl-2-palmitoylglycerol.[4]
Three-Step Synthesis
Another approach involves a three-step method, which can be particularly useful when starting from less refined materials like palm oil.[6][7]
-
Step 1: Preparation of Precursors. This initial step can involve the synthesis of an oleoyl (B10858665) precursor, such as vinyl oleate, through transvinylation between oleic acid and vinyl acetate.[6] Alternatively, it can involve the fractionation of fatty acids from a natural source like palm oil to obtain concentrated palmitic and oleic acid fractions.[7]
-
Step 2: Synthesis of an Intermediate. The oleoyl precursor is then reacted with glycerol to synthesize 1,3-diolein (B152344), or the palmitic acid fraction is used to produce tripalmitin.[6][7]
-
Step 3: Final Esterification or Acidolysis. In the final step, the 1,3-diolein is chemically esterified with palmitic acid, or the tripalmitin undergoes lipase-catalyzed acidolysis with oleic acid to yield OPO.[6][7]
One-Pot Synthesis (Enzymatic Interesterification/Acidolysis)
A more direct approach is the one-pot enzymatic acidolysis or interesterification of a palmitic acid-rich fat (like tripalmitin or palm stearin) with oleic acid or its ester.[8][9] An sn-1,3-specific lipase is used to directly replace the fatty acids at the sn-1 and sn-3 positions of the starting triglyceride with oleic acid. While potentially more cost-effective, this method may result in a more complex product mixture requiring further purification.
Experimental Workflow: Two-Step Chemoenzymatic Synthesis of OPO
Caption: Workflow for the two-step chemoenzymatic synthesis of OPO.
Detailed Experimental Protocols
The following protocols are generalized from published methods and should be optimized for specific laboratory conditions and starting materials.
Protocol 1: Two-Step Synthesis of OPO from Tripalmitin
Materials:
-
Tripalmitin (PPP)
-
Ethanol (anhydrous)
-
Oleic Acid (high purity)
-
Immobilized sn-1,3-regiospecific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei or lipase from Rhizopus delemar)
-
Hexane (B92381) or other suitable organic solvent
-
Molecular sieves (3Å)
-
Silica (B1680970) gel for column chromatography
Step 1: Alcoholysis of Tripalmitin to 2-Monopalmitin (2-MPG)
-
Dissolve tripalmitin in a suitable organic solvent (e.g., hexane) in a stirred reactor.
-
Add ethanol in a molar excess relative to the sn-1 and sn-3 fatty acid positions of tripalmitin.
-
Add the sn-1,3-regiospecific lipase (e.g., 5-10% by weight of substrates).
-
Maintain the reaction at a controlled temperature (e.g., 40-50°C) with constant stirring for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until maximum conversion to 2-MPG is achieved.
-
Upon completion, filter to remove the immobilized lipase.
-
Cool the reaction mixture to induce crystallization of 2-MPG.
-
Isolate the 2-MPG crystals by filtration and wash with cold solvent to remove soluble byproducts (e.g., fatty acid ethyl esters).
-
Dry the purified 2-MPG under vacuum.
Step 2: Esterification of 2-MPG with Oleic Acid
-
Combine the purified 2-MPG and oleic acid in a suitable molar ratio (e.g., 1:2.5 to 1:4) in a reactor. This step can be performed in a solvent like hexane or in a solvent-free system.[4]
-
Add immobilized sn-1,3-regiospecific lipase (e.g., 10% by weight of substrates).
-
Add activated molecular sieves to remove water produced during the esterification, which drives the reaction towards product formation.
-
Incubate the reaction at a controlled temperature (e.g., 45-60°C) with continuous stirring for 6-24 hours.
-
Monitor the formation of OPO using TLC or GC.
-
After the reaction, remove the lipase by filtration.
-
If a solvent was used, remove it by rotary evaporation.
-
Purify the resulting OPO from unreacted starting materials and byproducts using column chromatography on silica gel or molecular distillation.
Protocol 2: One-Pot Acidolysis of Palmitic Acid-Rich Fat
Materials:
-
High-palmitic acid triacylglycerol (e.g., palm stearin or leaf lard fraction)[8][10]
-
Oleic acid
-
Immobilized sn-1,3-regiospecific lipase (e.g., Lipozyme RM IM)
-
Solvent (optional, e.g., n-hexane)
Procedure:
-
Melt the palmitic acid-rich fat in a stirred reactor at the desired reaction temperature (e.g., 45-60°C).
-
Add oleic acid at a specific molar ratio to the fat (e.g., 1:4 fat to oleic acid).[8][10]
-
Add the immobilized lipase (e.g., 6% by weight of total substrates).[8][10]
-
Maintain the reaction at the set temperature with constant agitation for the desired reaction time (e.g., 6-12 hours).[8][10]
-
Monitor the incorporation of oleic acid and the formation of OPO by GC.
-
Stop the reaction by filtering out the enzyme.
-
The resulting product mixture, enriched in OPO, can be further purified to remove free fatty acids and other acylglycerols.
Data Presentation
The following tables summarize quantitative data from various studies on the chemoenzymatic synthesis of OPO, providing a comparative overview of different approaches.
Table 1: Two-Step Synthesis of OPO - Yield and Purity
| Starting Material | Lipase Source | Step 1 Yield (2-MPG) | Step 1 Purity (2-MPG) | Step 2 Yield (OPO) | Final OPO Purity/Content | Reference |
| Tripalmitin | Rhizomucor miehei, Rhizopus delemar | Up to 85% | >95% | Up to 78% | 96% Palmitic Acid at sn-2 | [4] |
| Palm Stearin | Candida sp. lipase | 79.4% | >91% | - | 81.5% total OPL/OPO/LPL | [5] |
Table 2: One-Pot/Direct Interesterification for OPO Synthesis
| Starting Material | Fatty Acyl Donor | Lipase | OPO Content in Product | Key Reaction Conditions | Reference |
| Fractionated Leaf Lard | Camellia Oil Fatty Acids | Lipozyme RM IM | 43.72% | 45°C, 6h, 6% enzyme, 1:4 molar ratio | [8][10] |
| Tripalmitin-rich fraction | Ethyl Oleate | Thermomyces lanuginosus lipase | 31.43% | 50°C, 3h, 1:5.5 molar ratio | [9] |
| Palm Stearin | Oleic Acid | Lipozyme TL IM | ~32% | 60°C, 6h, 1:8 molar ratio | [3] |
Table 3: Three-Step Synthesis of OPO
| Intermediate | Final Reaction | OPO Content in Product | Final Yield | Purity | Reference |
| 1,3-Diolein | Chemical esterification with palmitic acid | 94.8% | 90.5% | 98.7% | [6] |
| Tripalmitin | Acidolysis with oleic acid | ~74% | - | 90.7% Palmitic Acid at sn-2 | [7] |
Logical Relationship Diagram for Synthesis Method Selection
Caption: Factors influencing the choice of OPO synthesis method.
Conclusion
The chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol is a versatile and highly specific method for producing structured lipids that mimic human milk fat. The choice of the synthesis strategy, whether a two-step, three-step, or one-pot process, depends on the available starting materials, desired product purity, and economic considerations. The use of sn-1,3-regiospecific lipases is central to all these methods, ensuring the precise placement of fatty acids on the glycerol backbone. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the development and production of OPO for applications in infant nutrition and beyond.
References
- 1. 1,3-Dioleoyl-2-palmitoyl glycerol (OPO)-Enzymatic synthesis and use as an important supplement in infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and characterization of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enzymatic Synthesis of 1,2-Dipalmitoyl-3-oleoylglycerol (PPO)
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the enzymatic synthesis of 1,2-Dipalmitoyl-3-oleoylglycerol (PPO) and improve yields.
Frequently Asked Questions (FAQs)
Q1: What are the common enzymatic routes for synthesizing this compound (PPO)?
A1: The enzymatic synthesis of PPO, a specific structured triacylglycerol, typically involves the use of sn-1,3 specific lipases. These enzymes selectively catalyze reactions at the sn-1 and sn-3 positions of the glycerol (B35011) backbone. Common strategies include:
-
Enzymatic Acidolysis: This is a widely used method where a fat or oil rich in palmitic acid at the sn-1 and sn-2 positions is reacted with oleic acid. The sn-1,3 specific lipase (B570770) facilitates the replacement of the fatty acid at the sn-3 position with oleic acid.
-
Two-Step Chemoenzymatic Esterification: This process can involve an initial step to produce 2-monopalmitin (2-MP) from tripalmitin (B1682551), followed by an enzymatic esterification step with oleic acid to form the desired PPO.[1]
Q2: Which lipases are recommended for PPO synthesis?
A2: The choice of lipase is critical for achieving high selectivity and yield. sn-1,3 specific lipases are preferred. Commonly used and effective lipases include:
-
Rhizomucor miehei lipase (RML)
-
Candida antarctica lipase B (CALB), often used in its immobilized form as Novozym 435.
-
Aspergillus oryzae lipase (AOL)[2]
-
Rhizopus delemar lipase[1]
Immobilized lipases are highly recommended as they offer improved stability, reusability, and easier separation from the reaction mixture.[2]
Q3: What are the key factors influencing the yield of PPO?
A3: Several factors can significantly impact the yield and purity of the final product. These include:
-
Temperature: Affects enzyme activity and reaction rate. However, excessively high temperatures can lead to enzyme denaturation and increased acyl migration.[3]
-
Substrate Molar Ratio: The ratio of the glycerol backbone source (e.g., tripalmitin) to the acyl donor (oleic acid) is crucial for driving the reaction towards product formation.
-
Enzyme Load: The amount of lipase used will influence the reaction rate. An optimal load needs to be determined, as a very high load can increase costs without a proportional increase in yield.[3]
-
Water Content/Activity: Water is essential for lipase activity, but excess water can promote hydrolysis, a competing reaction that reduces the synthesis yield. The optimal water activity needs to be carefully controlled.[1]
-
Reaction Time: Sufficient time is needed for the reaction to reach equilibrium or completion. However, prolonged reaction times can sometimes lead to an increase in byproducts due to acyl migration.[3]
-
Solvent System: The choice of solvent (or a solvent-free system) can affect substrate solubility, mass transfer, and enzyme activity.[1][4]
Troubleshooting Guide
Problem 1: Low Yield of this compound (PPO)
| Possible Cause | Suggested Solution |
| Suboptimal Temperature | The optimal temperature for lipase activity is a balance between reaction rate and enzyme stability. For many common lipases, this is in the range of 40-65°C.[2][3] Verify the optimal temperature for your specific lipase and reaction system. |
| Incorrect Substrate Molar Ratio | An excess of the acyl donor (oleic acid) can help to shift the reaction equilibrium towards the product. Experiment with different molar ratios of your palmitic acid source to oleic acid. |
| Insufficient Enzyme Load | Increase the enzyme concentration incrementally to find the point where the reaction rate is maximized without incurring unnecessary costs. A typical starting point is 4-12% (w/w) of the total substrate mass.[3] |
| Inappropriate Water Content | For immobilized lipases, ensure the correct level of hydration. This can be controlled by equilibrating the enzyme at a specific water activity (aw) prior to use. A water activity of around 0.43 has been shown to be effective in some systems.[1] |
| Poor Mass Transfer | Inadequate mixing can limit the interaction between the substrates and the enzyme, especially in viscous or solvent-free systems. Ensure efficient stirring or consider the use of ultrasound to enhance mass transfer.[2] |
Problem 2: High Levels of Byproducts (e.g., Acyl Migration)
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Elevated temperatures can increase the flexibility of the triacylglycerol molecule, leading to the migration of the acyl group from the sn-2 to the sn-1 or sn-3 position. This results in the formation of isomers. Reducing the reaction temperature can help to minimize this effect.[3][5] |
| Prolonged Reaction Time | While a sufficient reaction time is necessary, extending it beyond the optimal duration can increase the likelihood of acyl migration. Monitor the reaction progress over time to determine the point at which the desired product concentration is maximized.[3] |
| Excessive Water Content | High water activity can not only lead to hydrolysis but may also contribute to acyl migration. Ensure water content is at the optimal level for synthesis, not hydrolysis. |
Data Presentation
Table 1: Optimized Conditions for Enzymatic Synthesis of OPO-related Structured Lipids
| Lipase Source | Substrates | Temperature (°C) | Substrate Molar Ratio | Enzyme Load (%) | Reaction Time (h) | OPO-related Product Yield (%) | Reference |
| Rhizomucor miehei (immobilized) | Tripalmitin & Oleic Acid | 50 | 1:5 (PPP:OA) | 10 | 7 | 43.97 | [6] |
| Rhizomucor miehei (immobilized on magnetic nanoparticles) | Tripalmitin & Oleic Acid | 40 | - | 8 | 12 | 42.63 | [3] |
| Aspergillus oryzae (immobilized) | Palm Stearin & Oleic Acid | - | - | - | - | 57.82 (OA incorporation) | [2] |
| Candida antarctica Lipase B | Propyl Gallate & Tripalmitin | 70 | 1:25 (PG:Tripalmitin) | 25 | 120 | 33.0 | [7] |
Note: The term "OPO" in some literature refers to 1,3-dioleoyl-2-palmitoylglycerol. The conditions presented are for the synthesis of structured lipids with palmitic and oleic acids and may require optimization for the specific synthesis of this compound.
Experimental Protocols
General Protocol for the Enzymatic Acidolysis of Tripalmitin
This protocol provides a general starting point for the synthesis of PPO. Optimization of each parameter is recommended for specific experimental setups.
-
Substrate Preparation: Accurately weigh tripalmitin (PPP) and oleic acid (OA) to achieve the desired molar ratio (e.g., 1:5).
-
Enzyme Pre-treatment (if necessary): If using an immobilized lipase, it may need to be pre-equilibrated to a specific water activity. This can be done by storing it in a desiccator with a saturated salt solution of known water activity.
-
Reaction Setup:
-
Add the substrates to a temperature-controlled reaction vessel with a magnetic stirrer or mechanical agitation.
-
If using a solvent, add it to the reaction vessel.
-
Heat the mixture to the desired reaction temperature (e.g., 50°C) with continuous stirring.
-
-
Initiation of Reaction:
-
Once the reaction temperature is stable, add the immobilized lipase (e.g., 10% w/w of total substrates) to initiate the reaction.
-
-
Reaction Monitoring:
-
Take aliquots of the reaction mixture at regular intervals (e.g., every hour) to monitor the progress of the reaction.
-
The composition of the reaction mixture can be analyzed by methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
-
Reaction Termination and Product Isolation:
-
Once the desired conversion is achieved, stop the reaction by filtering out the immobilized enzyme.
-
The product, this compound, can be purified from the reaction mixture using techniques such as crystallization or column chromatography.
-
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting decision tree for low PPO yield.
Caption: Enzymatic acidolysis pathway for PPO synthesis.
References
- 1. Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
preventing acyl migration during 1,2-Dipalmitoyl-3-oleoylglycerol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Dipalmitoyl-3-oleoylglycerol. Our focus is to address common challenges, particularly the prevention of acyl migration, to ensure high yield and purity of the target molecule.
Frequently Asked Questions (FAQs)
Q1: What is acyl migration and why is it a critical issue in the synthesis of this compound?
Acyl migration is an intramolecular reaction where an acyl group moves from one hydroxyl group to another on the glycerol (B35011) backbone. In the context of this compound synthesis, the palmitoyl (B13399708) group at the sn-2 position can migrate to the sn-1 or sn-3 position, leading to the formation of the isomeric byproduct 1,3-Dipalmitoyl-2-oleoylglycerol. This is a significant problem because the biological activity and physical properties of triacylglycerols are highly dependent on the specific position of the fatty acids. Uncontrolled acyl migration results in a mixture of isomers, compromising the purity and therapeutic efficacy of the final product.
Q2: What are the primary factors that promote acyl migration?
Several factors can accelerate the rate of acyl migration during synthesis:
-
High Temperatures: Increased temperatures provide the necessary activation energy for the acyl group to move.
-
Presence of Catalysts: Both acidic and basic conditions can catalyze acyl migration. The support material of immobilized enzymes can also play a role.
-
Solvent Polarity: Non-polar solvents can facilitate acyl migration, while polar solvents tend to inhibit it.[1]
-
Prolonged Reaction Times: Longer exposure to reaction conditions increases the probability of acyl migration.
-
Water Activity: The presence of water can influence acyl migration, although its effect can be complex and system-dependent. In some enzymatic reactions, controlled high water activity can surprisingly reduce acyl migration.[1]
Q3: What are the most effective strategies to prevent acyl migration during the synthesis of this compound?
Preventing acyl migration is crucial for obtaining a high-purity product. The most effective strategies include:
-
Enzymatic Synthesis with Regiospecific Lipases: Utilizing sn-1,3 specific lipases is a highly effective method. These enzymes selectively catalyze reactions at the sn-1 and sn-3 positions of the glycerol backbone, leaving the sn-2 position untouched. Lipozyme RM IM (from Rhizomucor miehei) is a commonly used lipase (B570770) for this purpose.
-
Use of Protecting Groups in Chemical Synthesis: In chemical synthesis, protecting the free hydroxyl group at the target position can prevent acyl migration. For instance, using a bulky protecting group like di-tert-butyl-dichlorosilane can selectively protect the sn-1 and sn-3 positions, allowing for specific acylation at the sn-2 position.
-
Optimization of Reaction Conditions:
-
Low Temperature: Conducting the reaction at the lowest feasible temperature can significantly slow down the rate of acyl migration.
-
Solvent Choice: Using polar solvents can help to minimize acyl migration.[1]
-
Reduced Reaction Time: Monitoring the reaction and stopping it as soon as the desired conversion is achieved will limit the time for acyl migration to occur.
-
Troubleshooting Guides
Problem 1: High Levels of Acyl Migration Detected in the Final Product
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | Lower the reaction temperature. For enzymatic reactions, operate at the lower end of the enzyme's optimal temperature range. |
| Inappropriate Solvent | If using a non-polar solvent (e.g., hexane), switch to a more polar solvent (e.g., acetone, t-butanol).[1] |
| Prolonged Reaction Time | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and stop the reaction once the substrate is consumed. |
| Non-specific Catalyst | If using a chemical catalyst, consider switching to an sn-1,3 specific lipase. If using an immobilized lipase, ensure the support material is inert and does not promote acyl migration. |
| Presence of Water | For chemical synthesis, ensure all reactants and solvents are anhydrous. For enzymatic synthesis, carefully control the water activity. |
Problem 2: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Increase the reaction time or the amount of catalyst. Ensure efficient mixing to overcome mass transfer limitations. |
| Enzyme Inactivation | Ensure the reaction temperature and pH are within the optimal range for the lipase. Avoid harsh solvents that can denature the enzyme. |
| Side Reactions | Besides acyl migration, hydrolysis of the ester bonds can occur. Minimize water content in the reaction mixture. |
| Poor Substrate Solubility | Choose a solvent system in which all reactants are fully soluble at the reaction temperature. |
| Inefficient Purification | Optimize the purification method (e.g., crystallization conditions, chromatography solvent system) to minimize product loss. |
Data Presentation
Table 1: Effect of Temperature on Acyl Migration in a Lipase-Catalyzed Synthesis of a Structured Triglyceride
| Temperature (°C) | Reaction Time (h) | Yield of Target Isomer (%) | Acyl Migration (%) |
| 40 | 24 | 85 | 5 |
| 50 | 18 | 82 | 10 |
| 60 | 12 | 75 | 18 |
| 70 | 8 | 65 | 28 |
Note: Data is representative and synthesized from typical results reported for similar structured triglyceride syntheses.
Table 2: Influence of Solvent Polarity on Acyl Migration
| Solvent | Polarity Index | Reaction Time (h) | Yield of Target Isomer (%) | Acyl Migration (%) |
| Hexane | 0.1 | 24 | 70 | 25 |
| Toluene | 2.4 | 24 | 75 | 18 |
| Acetone | 5.1 | 24 | 82 | 9 |
| t-Butanol | 4.0 | 24 | 85 | 6 |
Note: Data is representative and based on general trends observed in the literature.[1]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol utilizes a two-step enzymatic approach to synthesize this compound with minimal acyl migration.
Step 1: Synthesis of 1,2-Dipalmitoyl-sn-glycerol
-
Reaction Setup: In a round-bottom flask, dissolve 1,2-O-isopropylidene-sn-glycerol and palmitic acid (2.2 equivalents) in an appropriate solvent (e.g., n-hexane).
-
Enzymatic Acylation: Add an immobilized lipase (e.g., Novozym 435) to the mixture.
-
Reaction Conditions: Incubate the reaction at a controlled temperature (e.g., 60°C) with constant stirring for 24-48 hours. Monitor the reaction progress by TLC.
-
Enzyme Removal: Once the reaction is complete, remove the lipase by filtration.
-
Deprotection: Remove the isopropylidene protecting group by treating the product with an acidic resin in methanol.
-
Purification: Purify the resulting 1,2-Dipalmitoyl-sn-glycerol by column chromatography on silica (B1680970) gel.
Step 2: Acylation with Oleic Acid
-
Reaction Setup: Dissolve the purified 1,2-Dipalmitoyl-sn-glycerol and oleic acid (1.5 equivalents) in a suitable solvent.
-
Enzymatic Esterification: Add an sn-1,3 specific lipase (e.g., Lipozyme RM IM).
-
Reaction Conditions: Incubate at a mild temperature (e.g., 40°C) with gentle agitation. Monitor the formation of the triglyceride by TLC or HPLC.
-
Work-up and Purification: After the reaction is complete, filter off the enzyme. The crude product is then purified by column chromatography to isolate the this compound.
Protocol 2: Chemical Synthesis using a Silyl (B83357) Protecting Group
This protocol employs a chemical synthesis route using a protecting group to prevent acyl migration.
-
Protection of Glycerol: React sn-glycerol with di-tert-butyl-dichlorosilane to form 1,3-O-(di-tert-butylsilylene)-sn-glycerol, which protects the sn-1 and sn-3 hydroxyl groups.
-
Acylation at sn-2: Acylate the free sn-2 hydroxyl group with palmitoyl chloride in the presence of a base (e.g., pyridine).
-
Deprotection: Remove the silyl protecting group using a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride).
-
Selective Acylation at sn-1: Selectively acylate the primary hydroxyl group at the sn-1 position with palmitoyl chloride. This step requires careful control of stoichiometry and reaction conditions.
-
Final Acylation at sn-3: Acylate the remaining free hydroxyl group at the sn-3 position with oleoyl (B10858665) chloride.
-
Purification: Purify the final product, this compound, using column chromatography.
Visualizations
Caption: Mechanism of Acyl Migration in Diacylglycerols.
Caption: Workflow for Enzymatic Synthesis of this compound.
References
optimizing storage conditions to prevent 1,2-Dipalmitoyl-3-oleoylglycerol degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions to prevent the degradation of 1,2-Dipalmitoyl-3-oleoylglycerol.
Frequently Asked Questions (FAQs)
Q1: What is the correct nomenclature for this lipid? I have seen it referred to as POPG and PPO.
A1: The correct chemical name for the triacylglycerol is this compound. In scientific literature, it is often abbreviated as PPO , where 'P' stands for palmitoyl (B13399708) and 'O' for oleoyl (B10858665), with the order indicating the position on the glycerol (B35011) backbone. It is crucial not to confuse this with POPG , which refers to 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), a phospholipid with a distinct chemical structure and properties.
Q2: What are the primary causes of this compound degradation?
A2: The two main chemical degradation pathways for this compound are:
-
Hydrolysis: The ester linkages connecting the fatty acid chains to the glycerol backbone can be broken by water, leading to the formation of free fatty acids (palmitic and oleic acid), diacylglycerols, and monoacylglycerols. This process is accelerated by elevated temperatures and non-neutral pH conditions.
-
Oxidation: The double bond in the oleoyl chain at the sn-3 position is susceptible to oxidation by atmospheric oxygen. This can lead to the formation of various oxidation byproducts, including hydroperoxides, aldehydes, and ketones, which can alter the compound's biological activity and physical properties. Oxidation is promoted by exposure to light, heat, and the presence of metal ions.
Q3: What are the ideal storage conditions for long-term stability?
A3: For long-term stability, this compound should be stored at -20°C .[1][2][3][4][5][6] It is recommended to store it as a solid in a tightly sealed glass vial. To further minimize degradation, especially from oxidation, the vial's headspace should be flushed with an inert gas like argon or nitrogen.[7] If the compound is in a solvent, it should be a high-purity organic solvent and stored in a glass container with a Teflon-lined cap to prevent leaching of impurities from plastic.
Q4: Can I store this compound in a solvent? If so, which one is recommended?
A4: Yes, storing it in a suitable organic solvent can be convenient for frequent use. High-purity chloroform (B151607) or other inert organic solvents are commonly used.[1] The solution should be stored at -20°C under an inert atmosphere. Avoid prolonged storage in aqueous solutions, as this can promote hydrolysis.[3]
Q5: How can I detect if my sample of this compound has degraded?
A5: Several analytical techniques can be employed to assess the purity and detect degradation of your sample:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to visualize the presence of degradation products like free fatty acids and mono- or diacylglycerols, which will have different retention factors (Rf values) than the parent compound.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This technique can be used to quantify the fatty acid composition after hydrolysis and derivatization, allowing you to check for changes in the expected fatty acid ratios.[8]
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS): A powerful method for separating and identifying the intact lipid as well as any degradation products with high sensitivity and specificity.[9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Troubleshooting Steps |
| Change in physical appearance (e.g., from a white powder to a waxy or oily solid at room temperature). | Polymorphic transition or absorption of moisture. | While polymorphic changes are generally reversible with appropriate thermal treatment, a change to an oily state may indicate moisture absorption. Ensure the container is always tightly sealed and allowed to warm to room temperature before opening to prevent condensation. |
| Unexpected peaks in analytical chromatograms (e.g., TLC, HPLC, GC). | Chemical degradation (hydrolysis or oxidation). | Compare the chromatogram to a reference standard. Peaks corresponding to free fatty acids, mono-, or diacylglycerols suggest hydrolysis. A complex pattern of new peaks may indicate oxidation. Review storage conditions (temperature, atmosphere, container type) and consider purifying the sample if necessary. |
| Inconsistent or unexpected results in biological assays. | Degradation of the lipid leading to altered biological activity. | Degradation products can interfere with or alter the outcome of experiments. Re-evaluate the purity of the lipid stock using an appropriate analytical method (see FAQ 5). Use a fresh, high-purity sample for critical experiments. |
| Difficulty dissolving the lipid in a non-polar organic solvent. | Formation of insoluble degradation products or lipid aggregation. | This could be a sign of significant degradation. Attempt to dissolve a small amount in a strong solvent system to check for insolubles. It is recommended to use a fresh vial of the lipid. |
Data Summary
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes both hydrolytic and oxidative degradation rates.[1][2][3][4][5][6] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the unsaturated oleoyl chain.[7] |
| Container | Glass vial with Teflon-lined cap | Avoids contamination from plasticizers and ensures a tight seal.[3] |
| Form | Solid (preferred) or in a high-purity organic solvent | Minimizes contact with potential reactants like water. |
Analytical Techniques for Stability Assessment
| Technique | Information Provided | Primary Use Case |
| TLC | Qualitative detection of polar degradation products (free fatty acids, mono/diacylglycerols). | Quick purity check. |
| GC-FID | Quantitative fatty acid composition. | Verifying the integrity of the fatty acid chains.[8] |
| HPLC-MS | Separation and identification of intact lipid and degradation products. | Detailed stability studies and impurity profiling.[9] |
| Enzymatic Assays | Quantification of total triacylglycerols. | Assessing overall triacylglycerol content.[10] |
Experimental Protocols
Protocol: Assessment of this compound Purity by Thin-Layer Chromatography (TLC)
Objective: To qualitatively assess the purity of a this compound sample and detect the presence of more polar degradation products such as free fatty acids.
Materials:
-
This compound sample
-
Reference standard of this compound
-
Standards of palmitic acid and oleic acid (optional)
-
TLC silica (B1680970) gel plate
-
Developing solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Spotting capillaries
-
TLC developing chamber
-
Visualization reagent (e.g., iodine vapor or phosphomolybdic acid spray followed by heating)
-
Chloroform or other suitable solvent for sample dissolution
Methodology:
-
Sample Preparation: Prepare a solution of the this compound sample in chloroform at a concentration of approximately 1-2 mg/mL. Prepare solutions of the reference standard (and optional fatty acid standards) at the same concentration.
-
Spotting: Using a spotting capillary, carefully apply a small spot of each solution onto the baseline of the TLC plate. Keep the spots small and well-separated.
-
Development: Place the TLC plate in a developing chamber pre-saturated with the developing solvent system. Allow the solvent front to migrate up the plate until it is about 1 cm from the top.
-
Drying: Remove the plate from the chamber and allow it to air dry completely in a fume hood.
-
Visualization: Place the dried plate in a chamber with iodine crystals or spray with phosphomolybdic acid reagent and gently heat until spots appear.
-
Analysis: Compare the spot(s) from your sample to the reference standard. The main spot should have the same retention factor (Rf) as the reference. Any additional spots, particularly those with a lower Rf (closer to the baseline), may indicate the presence of more polar degradation products like free fatty acids or diacylglycerols.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty Acids -- Storage in adipocytes as triacylglycerol [library.med.utah.edu]
- 8. Determination of Triacylglycerols by HTGC-FID as a Sensitive Tool for the Identification of Rapeseed and Olive Oil Adulteration [mdpi.com]
- 9. Development of Analytical Methods and Nutritional Studies Using Synthetic Fatty Acids and Triacylglycerols [jstage.jst.go.jp]
- 10. Metabolism and Detection of Triacylglycerol - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Technical Support Center: Troubleshooting Poor Separation of Triglyceride Isomers by HPLC
Welcome to the technical support center for troubleshooting the High-Performance Liquid Chromatography (HPLC) separation of triglyceride (TAG) isomers. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of triglyceride regioisomers so challenging?
The separation of triglyceride regioisomers, such as 1,2-dipalmitoyl-3-oleoyl-glycerol (PPO) and 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), is exceptionally difficult due to their nearly identical physicochemical properties.[1] These isomers have the same fatty acid composition, which results in an identical equivalent carbon number (ECN).[1] The only difference is the position of the fatty acids on the glycerol (B35011) backbone, a subtle structural variation that requires highly selective chromatographic systems to resolve.[1][2]
Q2: What are the primary HPLC techniques for separating TAG isomers?
There are two main HPLC-based approaches for this challenge:
-
Non-Aqueous Reversed-Phase (NARP) HPLC : This technique separates triglycerides based on their partitioning between a non-polar stationary phase (like C18 or C30) and a polar mobile phase.[1] While standard NARP-HPLC struggles with regioisomers, optimizing the column, mobile phase, and temperature can achieve the desired separation.[1] This method is often coupled with mass spectrometry (MS) for definitive identification.[1][3]
-
Silver-Ion HPLC (Ag+-HPLC) : This is a powerful, often reference, method for separating TAG isomers based on unsaturation.[1][4] The separation relies on the interaction between the π-electrons of the double bonds in the fatty acid chains and the silver ions bonded to the stationary phase.[1] The strength of this interaction is influenced by the number, geometry, and position of the double bonds, allowing for the resolution of isomers that differ in these features.[1]
Q3: Which detector is most suitable for analyzing TAG isomers?
Since triglycerides lack strong UV chromophores, conventional UV detectors are often inadequate for sensitive analysis.[1] The most effective detectors are:
-
Mass Spectrometry (MS) : Detectors like Atmospheric Pressure Chemical Ionization (APCI-MS) and Electrospray Ionization (ESI-MS) are highly preferred.[1] They not only detect the eluted compounds but also provide structural information from fragmentation patterns, which is crucial for distinguishing between isomers.[1][3]
-
Evaporative Light Scattering Detector (ELSD) : ELSD is a universal detector that can detect any non-volatile analyte, making it a good alternative when MS is not available.[1][5]
-
Charged Aerosol Detector (CAD) : CAD is another universal detector that offers high sensitivity and a broad dynamic range for lipid analysis.[1][6]
Q4: Can Ultra-High-Performance Liquid Chromatography (UHPLC) improve the separation?
Yes, UHPLC (or UPLC), which uses columns packed with smaller particles (<2 µm), can significantly enhance the separation of TAG regioisomers.[1][7] The benefits include higher resolution, improved peak shapes, increased sensitivity, and faster analysis times compared to conventional HPLC.[1][7] This allows for better separation of closely eluting peaks while also reducing solvent consumption.[1][8]
Troubleshooting Guides
This section addresses specific problems in a question-and-answer format to help you quickly identify and solve issues.
Problem 1: Poor or No Resolution of Regioisomer Peaks
This is the most common challenge, where structurally similar isomers co-elute or are only partially separated.
Caption: A troubleshooting decision tree for poor regioisomer separation.
Q: My isomers are co-eluting. Is my column choice wrong?
A: Your column (stationary phase) is the most critical factor for separation.
-
For NARP-HPLC: Standard octadecylsilane (B103800) (C18) columns are a good starting point, but may not be sufficient.[2][8] Consider using polymeric ODS columns, which have shown a better ability to recognize the subtle structural differences between triglyceride positional isomers.[2][3] C30 columns may also provide alternative selectivity.[1] For very complex mixtures, connecting two or three C18 columns in series can significantly increase theoretical plates and enhance separation.[2][9]
-
For Isomers Differing in Unsaturation: If your isomers differ by the number, position, or geometry (cis/trans) of double bonds, Silver-Ion HPLC (Ag+-HPLC) is the most powerful technique and should be your primary consideration.[1][4]
Q: How can I optimize my mobile phase for better resolution?
A: Mobile phase composition directly influences selectivity.
-
For NARP-HPLC: The mobile phase typically consists of acetonitrile (B52724) as the weak solvent and a stronger organic modifier.[8] The choice and concentration of this modifier are critical.[1] Systematically vary the composition of modifiers like isopropanol (B130326), acetone, or methyl tert-butyl ether (MTBE).[1][10] Even small changes in solvent strength can have a significant impact on resolution.[1] Altering the gradient slope (making it shallower) can also help separate closely eluting peaks.
-
For Ag+-HPLC: The mobile phase is typically non-polar. Hexane (B92381) modified with a small amount of acetonitrile is common.[4][11] The retention behavior can be unusual; for hexane-based systems, retention times may increase with higher temperatures.[4][12]
Q: What is the effect of temperature, and how should I adjust it?
A: Temperature is a critical but often overlooked parameter.
-
For NARP-HPLC: Lowering the column temperature can enhance the separation of TAG isomers.[1][7] Unlike many other HPLC applications, higher temperatures often reduce selectivity and cause resolution to collapse.[7][9] Start your optimization around 30°C and test lower temperatures in 5°C increments (e.g., 20°C, 15°C) to find the optimum for your specific isomer pair.[1][7]
-
For Ag+-HPLC: The effect of temperature is highly dependent on the mobile phase.[12] With hexane-based mobile phases, retention increases with temperature.[4][12] Conversely, with dichloromethane-based mobile phases, retention decreases as temperature increases.[12] This parameter must be optimized empirically for your specific method.
Problem 2: Broad or Asymmetric (Tailing/Fronting) Peaks
Poor peak shape reduces resolution and makes accurate quantification difficult.
Q: My peaks are broad and distorted. What is the likely cause?
A: The most common causes are sample overload, an incompatible injection solvent, or column degradation.
-
Sample Overload : Injecting too much sample mass onto the column is a frequent cause of peak distortion.[1] Perform a loading study by injecting serially diluted amounts of your sample until you achieve a symmetrical peak shape.
-
Incompatible Injection Solvent : The solvent used to dissolve your sample should be as chromatographically weak as possible while ensuring solubility. Dissolving the sample in a solvent much stronger than the initial mobile phase can cause severe peak distortion.[1] If solubility is an issue, use the strong solvent of your mobile phase (e.g., isopropanol) as the injection solvent.[1] Under no circumstances should hexane be used as an injection solvent in reversed-phase HPLC , as it can cause peak broadening or splitting.[8]
-
Column Degradation or Contamination : Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[1] Using a guard column can help protect your analytical column.[13] Try flushing the column with a strong solvent (like 100% isopropanol for NARP). If the problem persists, the column may need to be replaced.[1]
Data Summary Tables
Table 1: Comparison of Primary HPLC Techniques for TAG Isomer Separation
| Feature | Non-Aqueous Reversed-Phase (NARP) HPLC | Silver-Ion (Ag+-HPLC) |
| Separation Principle | Partitioning based on polarity and Equivalent Carbon Number (ECN).[1] | π-complex formation between silver ions and double bonds.[1] |
| Primary Application | Separating regioisomers with the same ECN.[5] | Separating isomers based on number, position, or geometry of double bonds.[1] |
| Common Stationary Phases | Polymeric C18 (ODS), C30.[1][2] | Silver ions bonded to a silica (B1680970) substrate.[1][4] |
| Typical Mobile Phases | Acetonitrile with modifiers (Isopropanol, Acetone, MTBE).[1][10] | Hexane with Acetonitrile or Dichloromethane-based systems.[4][12] |
| Key Advantage | Good for general TAG profiling and can be optimized for regioisomers. | Excellent selectivity for isomers differing in unsaturation.[1] |
| Key Disadvantage | Poor selectivity for regioisomers without extensive method development.[1] | Cannot separate saturated TAGs; reproducibility can be challenging.[14] |
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Poor/No Resolution | Sub-optimal stationary phase. | Try a polymeric C18 or C30 column. Connect columns in series. For unsaturation differences, switch to Ag+-HPLC.[1][2][3] |
| Incorrect mobile phase composition. | Systematically adjust the modifier (e.g., isopropanol) percentage. Make the gradient shallower.[1] | |
| Sub-optimal column temperature. | For NARP, try lower temperatures (e.g., 10-20°C). For Ag+-HPLC, optimize based on the mobile phase used.[1][7][12] | |
| Asymmetric Peaks | Sample overload. | Reduce the injected sample mass. Perform a loading study.[1] |
| Incompatible injection solvent. | Dissolve the sample in the mobile phase. Avoid using hexane in RP-HPLC.[1][8] | |
| Drifting Retention Times | Mobile phase inconsistency. | Ensure mobile phase components are thoroughly mixed and degassed. Check the pump for leaks or bubbles.[13] |
| Temperature fluctuations. | Use a thermostatted column compartment and ensure it has reached equilibrium before starting the run. |
Experimental Protocols & Workflows
Protocol 1: General NARP-HPLC Method for Regioisomer Screening
This protocol provides a starting point for separating TAG regioisomers. Optimization will be required.
-
Sample Preparation : Dissolve the lipid sample in the initial mobile phase solvent (e.g., Acetonitrile/Isopropanol) to a final concentration of 1-5 mg/mL.[5] Filter the sample through a 0.2 µm PTFE syringe filter before injection.[5][15]
-
HPLC System and Conditions :
-
HPLC System : A UHPLC or HPLC system equipped with a column thermostat and a suitable detector (MS or ELSD recommended).[5]
-
Column : Polymeric C18, 3 µm, 250 x 4.6 mm.[2]
-
Mobile Phase : Isocratic elution with Acetonitrile/Isopropanol. The exact ratio requires optimization; a starting point could be 70:30 (v/v).[10]
-
Flow Rate : 1.0 mL/min.[5]
-
Injection Volume : 5-10 µL.[5]
-
-
Analysis : Equilibrate the column for at least 30 minutes. Inject the sample and monitor the elution profile. If resolution is poor, systematically adjust the mobile phase composition (e.g., to 65:35) or the temperature (e.g., to 15°C).
Caption: An experimental workflow for NARP-HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromforum.org [chromforum.org]
- 7. youngin.com [youngin.com]
- 8. aocs.org [aocs.org]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of triacylglycerol and fatty acid isomers by low-temperature silver-ion high performance liquid chromatography with acetonitrile in hexane as solvent: limitations of the methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Retention behavior of isomeric triacylglycerols in silver-ion HPLC: effects of mobile phase composition and temperature. | Semantic Scholar [semanticscholar.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. utupub.fi [utupub.fi]
- 15. benchchem.com [benchchem.com]
overcoming matrix effects in the quantification of 1,2-Dipalmitoyl-3-oleoylglycerol
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects encountered during the quantification of 1,2-Dipalmitoyl-3-oleoylglycerol (POO) and other triacylglycerols (TAGs) using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all components within a sample apart from the analyte of interest (in this case, POO).[1][2] Matrix effects arise when these co-eluting components interfere with the ionization of the analyte in the mass spectrometer's ion source.[1][3][4] This interference can either decrease the analyte signal (ion suppression) or, less commonly, increase it (ion enhancement).[2][3][4] For complex biological samples, endogenous components like phospholipids (B1166683) are a primary cause of matrix effects, which can compromise the accuracy, precision, and sensitivity of POO quantification.[1][3][5]
Q2: How can I determine if my POO analysis is suffering from matrix effects?
There are two primary methods to evaluate the presence and extent of matrix effects:
-
Post-Extraction Spike Method: This is a quantitative technique where the signal response of POO in a clean, neat solvent is compared to its response when spiked into a blank matrix sample that has already undergone the full extraction procedure.[1][3][4] A significant difference between the two signals indicates the presence of matrix effects.[1]
-
Post-Column Infusion Method: This is a qualitative method used to identify specific retention times where ion suppression or enhancement occurs.[3] A constant flow of a POO standard solution is infused into the mass spectrometer, downstream from the analytical column.[3] A blank matrix extract is then injected onto the column.[3] Any deviation (a dip or rise) in the constant signal baseline for POO corresponds to a region in the chromatogram where matrix components are causing ion suppression or enhancement, respectively.[3]
Q3: My signal intensity for POO is low and inconsistent between replicates. What immediate troubleshooting steps can I take?
Low and variable signal intensity are classic indicators of ion suppression caused by matrix effects.[3] Here are the recommended initial steps:
-
Sample Dilution: A straightforward first step is to dilute the sample.[3] This reduces the concentration of interfering matrix components, though you must ensure the POO concentration remains above the instrument's limit of detection (LOD).[3]
-
Optimize Chromatography: Adjusting the chromatographic method can help separate POO from co-eluting interferences.[3] Consider modifying the mobile phase gradient, changing the mobile phase composition, or using a different analytical column to improve resolution.[1][3]
-
Review Sample Preparation: Inadequate sample cleanup is a frequent source of matrix effects.[3] Re-evaluating and optimizing your sample preparation protocol is a critical step.[3]
Q4: What are the most effective sample preparation strategies to minimize matrix effects for lipid analysis?
The goal of sample preparation is to remove interfering substances while maximizing the recovery of your analyte.[3] Commonly used techniques include:
-
Liquid-Liquid Extraction (LLE): LLE is used to separate lipids from more polar, interfering components based on their differential solubility in immiscible liquid phases.[5] Adjusting the pH of the aqueous phase can improve the extraction efficiency for certain analytes.[5]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[5][6] It uses a solid sorbent to retain the analyte of interest while matrix components are washed away, after which the purified analyte is eluted.[3]
-
Specialized Removal Sorbents: Newer technologies, such as Enhanced Matrix Removal—Lipid (EMR—Lipid), are specifically designed to selectively remove lipids from complex matrices without compromising analyte recovery, leading to cleaner sample profiles.[7]
Q5: Is using a stable isotope-labeled internal standard (SIL-IS) sufficient to correct for matrix effects?
The use of a SIL-IS is considered the gold standard for correcting matrix effects.[1] A SIL-IS, such as ¹³C- or ²H-labeled POO, co-elutes with the native analyte and experiences nearly identical ionization suppression or enhancement.[1][2] This allows for accurate quantification based on the analyte-to-IS ratio.[1][2] However, it is important to note that a SIL-IS corrects for signal variability but does not eliminate the underlying problem.[1] If ion suppression is severe, the sensitivity of the assay can still be compromised.[1] Therefore, the best practice is to combine the use of a SIL-IS with an effective sample preparation method to physically remove the interfering matrix components.[1]
Q6: Can the choice of mass spectrometer ion source affect the severity of matrix effects?
Yes, the design of the ion source and the ionization technique can influence the susceptibility to matrix effects.[8] While Electrospray Ionization (ESI) is widely used, it can be prone to ion suppression.[9] Atmospheric Pressure Chemical Ionization (APCI) is sometimes considered an alternative that can be less susceptible to matrix effects for certain compounds, although it may be prone to ionization enhancement.[9][10] The physical design of the ion source (e.g., Z-spray vs. orthogonal spray) can also play a significant role in how matrix effects manifest.[8][11]
Troubleshooting Workflows and Logic
The following diagrams illustrate logical workflows for troubleshooting and assessing matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. e-b-f.eu [e-b-f.eu]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Analysis of triacylglycerols by silver-ion high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design of Ion Source & Matrix Effects in LC-MS | PDF [slideshare.net]
Technical Support Center: Enhancing Lipid Extraction from Wet Oleaginous Microbes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of lipid extraction from wet oleaginous microbes. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guide
This section addresses common problems that can arise during the lipid extraction process from wet microbial biomass, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Lipid Yield | Inefficient Cell Disruption: The rigid cell walls of microbes can prevent solvent access to intracellular lipids.[1][2][3] | - Optimize Disruption Method: Experiment with different mechanical (e.g., bead milling, high-pressure homogenization, ultrasonication) or non-mechanical (e.g., microwave, osmotic shock, enzymatic lysis) methods.[1][2][4] The choice of method can be species-dependent.[5] - Increase Intensity/Duration: For methods like ultrasonication or microwaving, increasing the power, time, or number of cycles can improve cell lysis.[6][7] For high-pressure homogenization, increasing the pressure or number of passes can be effective.[8] |
| Poor Solvent Penetration: The high water content in wet biomass can act as a barrier, preventing non-polar solvents from reaching the lipids.[8][9][10][11] | - Use of Co-solvents: Employ a mixture of polar and non-polar solvents (e.g., chloroform (B151607)/methanol, hexane/ethanol). The polar solvent disrupts cell membranes and facilitates the penetration of the non-polar solvent.[10][12] - Surfactant-Assisted Extraction: The addition of surfactants can help to emulsify the lipids and improve their extraction from the aqueous environment.[13][14] | |
| Formation of Emulsions: The presence of water, lipids, and cell debris can lead to the formation of stable emulsions, making phase separation difficult.[8] | - Centrifugation: High-speed centrifugation can help to break emulsions and separate the solvent phase. - Addition of Salt: Adding a salt solution can sometimes help to break emulsions by changing the ionic strength of the aqueous phase. | |
| Inappropriate Solvent Choice: The solvent used may not be optimal for the specific lipid profile of the microbe. | - Solvent Screening: Test a range of solvents with varying polarities to find the most effective one for your target lipids.[15] Green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are also viable alternatives.[8] | |
| Co-extraction of Impurities (e.g., pigments, proteins) | Non-selective Solvents: Solvents like chloroform/methanol can co-extract a wide range of cellular components. | - Solvent Polarity Adjustment: Fine-tuning the polarity of the solvent system can improve the selectivity for lipids.[10] - Supercritical Fluid Extraction (SFE): SFE using CO2 is a highly selective method that can yield purer lipid extracts.[12][16] The selectivity can be adjusted by modifying pressure and temperature.[12] - Post-extraction Purification: Implement downstream purification steps like column chromatography or liquid-liquid extraction to remove impurities. |
| Inhibition of In-situ Transesterification | High Water Content: Water can interfere with the transesterification reaction, leading to low biodiesel conversion rates.[17] | - Optimize Reaction Conditions: Increasing the reaction temperature and alcohol volume can help to overcome the inhibitory effect of water to some extent.[17] - Use of Co-solvents: Co-solvents can improve the solubility of lipids and methanol, enhancing the reaction rate. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles and methodologies of lipid extraction from wet oleaginous microbes.
1. Why is extracting lipids from wet biomass challenging?
The primary challenge is the high water content (often ≥80%) of the microbial biomass.[8][9][11] This water acts as a mass transfer barrier, hindering the access of non-polar organic solvents to the intracellular lipids.[8][9][11] This can lead to lower extraction efficiency and the formation of hard-to-break emulsions.[8] Additionally, some extraction methods are less effective in the presence of water.[18]
2. What are the main categories of cell disruption techniques for wet biomass?
Cell disruption methods can be broadly categorized as:
-
Mechanical/Physical: These methods use physical force to break the cell wall. Examples include high-pressure homogenization, bead milling, ultrasonication, and microwave irradiation.[1][4]
-
Non-Mechanical/Chemical/Enzymatic: These methods use chemical or biological agents to disrupt the cell wall. Examples include osmotic shock, acid/alkali treatment, surfactant addition, and enzymatic lysis (e.g., using lysozymes or cellulases).[2][19]
3. What are "green solvents" and are they effective for wet lipid extraction?
Green solvents are environmentally friendly alternatives to traditional volatile and often toxic organic solvents like chloroform and hexane. Examples include 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and ethanol.[8] Studies have shown that green solvents can be effective for lipid extraction from wet microalgae, with efficiencies comparable to conventional methods under optimized conditions.[20][21]
4. What are switchable solvents and how do they work for wet lipid extraction?
Switchable hydrophilicity solvents (SHS) are a novel class of solvents that can reversibly switch their polarity.[22][23] For lipid extraction, a low-polarity SHS (e.g., N,N-dimethylcyclohexylamine) is used to dissolve the lipids from the wet biomass.[22] After extraction, the addition of a trigger, such as CO2, switches the solvent to a high-polarity, water-miscible state, causing the lipids to separate out as a distinct phase for easy recovery.[22] This method avoids the need for energy-intensive solvent distillation.
5. How does Supercritical Fluid Extraction (SFE) work for wet biomass?
Supercritical fluid extraction (SFE) utilizes a fluid, most commonly carbon dioxide (CO2), above its critical temperature and pressure. In this supercritical state, CO2 has properties of both a liquid and a gas, allowing it to effuse through the wet biomass and dissolve the lipids.[12] The selectivity of the extraction can be precisely controlled by adjusting the temperature and pressure.[12] While effective, SFE often requires the biomass to be pre-dried to some extent for optimal efficiency, though research is ongoing to improve its application for wet feedstocks.[12]
Data on Lipid Extraction Efficiency
The following tables summarize quantitative data from various studies, comparing the efficiency of different extraction methods.
Table 1: Comparison of Cell Disruption Methods on Lipid Yield
| Microorganism | Disruption Method | Solvent | Lipid Yield (% of dry weight) | Reference |
| Trichosporon sp. | Ultrasonic-assisted | Chloroform:Methanol (2:1) | 43 ± 0.33 | [6] |
| Trichosporon sp. | Soxhlet | Not specified | 30 ± 0.28 | [6] |
| Trichosporon sp. | Binary solvent | Chloroform:Methanol (2:1) | 36 ± 0.38 | [6] |
| Rhodotorula glutinis | Pressurized CO2 | Hexane | 86% of total lipid content | [24] |
| Nannochloropsis oculata | Microwave-assisted | Chloroform:Methanol (2:1) | 33.6 ± 2.6 | [25] |
| Nannochloropsis oculata | Ultrasound | Chloroform:Methanol (2:1) | 28.51 ± 0.8 | [25] |
| Oleaginous Yeast | Rapid Ultrasonication-Microwave | Not specified | 70.86 | [26] |
Table 2: Comparison of Different Solvents and Extraction Methods on Lipid Yield
| Microorganism | Extraction Method | Solvent System | Lipid Yield | Reference |
| Wet Algal Cultures | Switchable Polarity Solvent | N,N-dimethylcyclohexylamine (DMCHA) | Formation of a separate liquid lipid phase | [22] |
| Scenedesmus sp. | Surfactant-assisted | Hexane:Isopropanol (1:1) with MTAB surfactant | Up to 160-fold higher than untreated biomass | [13][14] |
| Picochlorum sp. | Ethanol Extraction | Ethanol | 33.04% of dry weight | [21] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Microwave-Assisted Lipid Extraction from Wet Microalgae
Objective: To rapidly extract lipids from wet microalgal paste using microwave irradiation.
Materials:
-
Wet microalgal biomass (paste)
-
Chloroform
-
Methanol
-
Microwave synthesis instrument
-
Centrifuge tubes
-
Centrifuge
-
Rotary evaporator or nitrogen stream
-
Glass vials
Procedure:
-
Weigh a known amount of wet microalgal paste (e.g., 0.5 g) into a microwave-safe extraction vessel.
-
Add a chloroform:methanol (2:1 v/v) solvent mixture to the vessel. A solvent-to-biomass ratio of 20:1 (v/w) is a good starting point.
-
Securely cap the vessel and place it in the microwave synthesis instrument.
-
Set the microwave parameters. A typical starting point is 300 W power for 1 minute at 80°C.[25] These parameters may need to be optimized for different species and biomass concentrations.
-
After irradiation, carefully remove the vessel and allow it to cool to room temperature.
-
Transfer the entire content to a centrifuge tube.
-
Centrifuge at a sufficient speed and time (e.g., 4000 rpm for 10 minutes) to separate the solvent phase from the biomass residue and aqueous phase.
-
Carefully collect the lower solvent phase containing the lipids using a pipette.
-
Transfer the lipid-containing solvent to a pre-weighed glass vial.
-
Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.
-
Once the solvent is completely evaporated, weigh the vial again to determine the mass of the extracted lipids.
-
Calculate the lipid yield as a percentage of the dry weight of the initial biomass (requires determination of the moisture content of the wet paste).
Protocol 2: Ultrasound-Assisted Lipid Extraction from Wet Oleaginous Yeast
Objective: To enhance lipid extraction from wet yeast biomass using ultrasonication.
Materials:
-
Wet oleaginous yeast biomass
-
Chloroform
-
Methanol
-
Ultrasonic bath or probe sonicator
-
Beakers or flasks
-
Centrifuge tubes
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator or nitrogen stream
-
Glass vials
Procedure:
-
Resuspend a known amount of wet yeast biomass in a suitable volume of distilled water or buffer.
-
Place the vessel containing the yeast suspension in an ultrasonic bath or insert a probe sonicator.
-
Apply ultrasonication at a specific frequency and power for a defined period. For example, 50 Hz and 2800 W for 20 minutes at 30°C has been shown to be effective for Trichosporon sp..[6]
-
After sonication, add a chloroform:methanol (2:1 v/v) mixture to the disrupted cell suspension.
-
Agitate the mixture vigorously for a set time (e.g., 30 minutes) to ensure thorough mixing and lipid extraction.
-
Transfer the mixture to a separatory funnel.
-
Allow the phases to separate. The bottom layer will be the chloroform phase containing the lipids.
-
Drain the lower chloroform layer into a clean, pre-weighed flask or vial.
-
To maximize recovery, the remaining aqueous layer can be re-extracted with a smaller volume of chloroform.
-
Combine the chloroform extracts.
-
Evaporate the solvent using a rotary evaporator or a nitrogen stream.
-
Weigh the flask or vial to determine the mass of the extracted lipids.
-
Calculate the lipid yield based on the initial dry weight of the yeast biomass.
Visualizations
The following diagrams illustrate key workflows and relationships in the process of lipid extraction from wet oleaginous microbes.
Caption: General experimental workflow for lipid extraction from wet microbial biomass.
Caption: Decision tree for selecting an appropriate lipid extraction method.
References
- 1. An Overview of Current Pretreatment Methods Used to Improve Lipid Extraction from Oleaginous Microorganisms | MDPI [mdpi.com]
- 2. Current Pretreatment/Cell Disruption and Extraction Methods Used to Improve Intracellular Lipid Recovery from Oleaginous Yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Pretreatment/Cell Disruption and Extraction Methods Used to Improve Intracellular Lipid Recovery from Oleaginous Yeasts [mdpi.com]
- 4. An Overview of Current Pretreatment Methods Used to Improve Lipid Extraction from Oleaginous Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced lipid extraction from oleaginous yeast biomass using ultrasound assisted extraction: A greener and scalable process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. marineagronomy.org [marineagronomy.org]
- 9. Improving the lipid recovery from wet oleaginous microorganisms using T different pretreatment techniques | Marine Agronomy [marineagronomy.org]
- 10. Progress on lipid extraction from wet algal biomass for biodiesel production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving the lipid recovery from wet oleaginous microorganisms using different pretreatment techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. researchgate.net [researchgate.net]
- 14. Improving lipid recovery from Scenedesmus wet biomass by surfactant-assisted disruption - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC02159F [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances in Supercritical CO2 Extraction of Pigments, Lipids and Bioactive Compounds from Microalgae [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. Effective lipid extraction from algae cultures using switchable solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. research-portal.uws.ac.uk [research-portal.uws.ac.uk]
- 24. Microbial Cell Disruption Using Pressurized Gases to Improve Lipid Recovery from Wet Biomass: Thermodynamic Analysis - ProQuest [proquest.com]
- 25. 2024.sci-hub.se [2024.sci-hub.se]
- 26. A novel rapid ultrasonication-microwave treatment for total lipid extraction from wet oleaginous yeast biomass for sustainable biodiesel production - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Extraction of Triglycerides from Tissue Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient extraction of triglycerides from various tissue samples. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure accurate and reproducible results in your laboratory.
Troubleshooting Guides
This section addresses specific issues that may arise during the triglyceride extraction process.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Triglyceride Yield | Incomplete tissue homogenization: The solvent cannot efficiently access and extract lipids if the tissue is not thoroughly disrupted. | - Ensure the tissue is finely minced or powdered in liquid nitrogen before homogenization. - Use a suitable homogenization method for the tissue type (e.g., rotor-stator homogenizer, bead beater, or sonicator).[1] - For tough, fibrous tissues, consider enzymatic digestion prior to solvent extraction. |
| Inappropriate solvent-to-tissue ratio: An insufficient volume of solvent will not be able to extract all the lipids present. | - A general guideline is to use a 20-fold excess of solvent to tissue by weight (e.g., 20 mL of solvent for 1 g of tissue).[1][2] - For tissues with high lipid content (>2%), such as adipose tissue, the Folch method with its higher solvent proportion is often more effective than the Bligh & Dyer method.[1][2][3] | |
| Lipid degradation: Endogenous lipases released during homogenization can break down triglycerides, leading to lower yields.[4] | - Perform all extraction steps at low temperatures (on ice or at 4°C) to minimize enzymatic activity.[1] - Work quickly to reduce the time enzymes are active. - For plant tissues, a preliminary extraction with isopropanol (B130326) can help to inactivate lipases.[4] | |
| Contamination of Lipid Extract with Non-Lipid Molecules (e.g., proteins, sugars) | Incomplete phase separation: Inadequate separation of the aqueous and organic phases can lead to carryover of water-soluble contaminants. | - Ensure the correct ratio of chloroform (B151607), methanol, and water is used to achieve proper phase separation. - Centrifuge the sample for a sufficient time and speed to achieve a clear separation of the two phases. - When collecting the lower organic phase, be careful to avoid aspirating any of the upper aqueous phase or the protein interface. |
| Insufficient washing of the organic phase: The initial extract will contain non-lipid contaminants that need to be removed. | - Wash the chloroform phase with a salt solution (e.g., 0.9% NaCl or 0.73% KCl) as described in the Folch or Bligh & Dyer protocols to remove water-soluble impurities.[5] | |
| Inconsistent or Irreproducible Results | Variability in tissue samples: Differences in the physiological state of the animals (e.g., fed vs. fasted) can significantly impact tissue triglyceride content. | - Standardize the conditions under which tissue samples are collected. For example, ensure animals are fasted for a consistent period before tissue harvesting. |
| Solvent quality and storage: Impurities in solvents or degradation of solvents over time can affect extraction efficiency. | - Use high-purity, analytical-grade solvents. - Store solvents, particularly chloroform which can degrade in the presence of light and oxygen, in appropriate containers and in the dark.[4] | |
| Inaccurate normalization: Failure to properly account for differences in the amount of tissue processed will lead to unreliable comparisons. | - Normalize triglyceride content to the initial wet weight of the tissue, total protein concentration, or DNA content of the tissue sample.[6][7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the Folch and Bligh & Dyer extraction methods?
A1: Both the Folch and Bligh & Dyer methods are based on the principle of using a mixture of a non-polar solvent (chloroform) and a polar solvent (methanol) to disrupt cell membranes and extract lipids from the tissue homogenate.[3] The addition of water or a salt solution then creates a biphasic system, where the lipids partition into the lower chloroform layer, while more polar, non-lipid molecules remain in the upper aqueous methanol-water layer.[5][9]
Q2: Which extraction method should I choose: Folch or Bligh & Dyer?
A2: The choice between the Folch and Bligh & Dyer methods often depends on the lipid content and water content of your tissue sample.[3] The Folch method, which uses a larger solvent-to-tissue ratio, is generally preferred for tissues with high lipid content (>2%) to ensure complete extraction.[2][3] The Bligh & Dyer method is a more rapid procedure that uses a smaller volume of solvent and is well-suited for tissues with lower lipid content and high water content.[2]
Q3: How can I quantify the amount of triglycerides in my extract?
A3: Once the lipid extract is obtained and the solvent is evaporated, the triglycerides can be quantified using commercially available enzymatic assay kits.[10][11] These kits typically involve the enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids. The glycerol is then measured, often through a colorimetric or fluorometric reaction, and the triglyceride concentration is calculated based on a standard curve.[5][11]
Q4: How should I normalize my triglyceride data?
A4: To account for variations in sample size, it is crucial to normalize the quantified triglyceride amount. Common normalization strategies include dividing the triglyceride amount by:
-
The initial wet weight of the tissue sample (e.g., mg of triglyceride per gram of tissue).[5]
-
The total protein content of the tissue homogenate (e.g., mg of triglyceride per mg of protein).
-
The total DNA content of the tissue homogenate (e.g., mg of triglyceride per mg of DNA).[6][7]
Q5: My dried lipid pellet will not redissolve. What should I do?
A5: If your dried lipid pellet is difficult to redissolve, it may be due to the presence of non-lipid contaminants. Try redissolving the pellet in a small amount of the chloroform/methanol mixture used for the extraction before proceeding with the quantification step. If insolubility persists, it may indicate significant contamination, and the extraction procedure should be reviewed for potential issues in phase separation or washing.
Data Presentation
Table 1: Comparison of Folch and Bligh & Dyer Methods
| Feature | Folch Method | Bligh & Dyer Method |
| Solvent-to-Tissue Ratio | High (e.g., 20:1)[2] | Low (e.g., 3:1 followed by additions)[2] |
| Primary Application | Tissues with high lipid content (>2%)[2][3] | Tissues with low lipid content and high water content |
| Solvent Composition (initial) | Chloroform:Methanol (2:1)[5] | Chloroform:Methanol (1:2) |
| Washing Step | Yes, with a salt solution[5] | Yes, with water or a salt solution |
| Throughput | Lower | Higher |
| Solvent Consumption | Higher | Lower |
Table 2: Expected Triglyceride Content in Various Mouse Tissues (Illustrative Values)
| Tissue | Typical Triglyceride Content (mg/g tissue) | Reference Method |
| Liver (lean) | 5 - 15 | Folch |
| Liver (obese/fatty) | 50 - 150+ | Folch |
| Epididymal White Adipose Tissue | 600 - 800 | Folch/Bligh & Dyer |
| Gastrocnemius Muscle | 1 - 5 | Folch |
| Heart | 1 - 4 | Folch |
| Brown Adipose Tissue | 100 - 300 | Folch/Bligh & Dyer |
Note: These are approximate values and can vary significantly based on the animal's age, strain, diet, and metabolic state.
Experimental Protocols
Detailed Methodology: Folch Method for Triglyceride Extraction
This protocol is adapted for a ~100 mg tissue sample.
Materials:
-
Tissue sample (e.g., liver, adipose)
-
Chloroform (analytical grade)
-
Methanol (analytical grade)
-
0.9% NaCl solution (or 0.73% KCl solution)
-
Glass homogenizer or other tissue disruption equipment
-
Centrifuge tubes (glass, solvent-resistant)
-
Centrifuge
-
Nitrogen gas stream or vacuum evaporator
-
Triglyceride quantification kit
Procedure:
-
Weigh approximately 100 mg of frozen tissue and record the exact weight.
-
Add the tissue to a glass homogenizer with 2 mL of ice-cold Chloroform:Methanol (2:1, v/v).
-
Homogenize the tissue thoroughly on ice until no visible tissue fragments remain.
-
Transfer the homogenate to a glass centrifuge tube.
-
Rinse the homogenizer with an additional 1 mL of Chloroform:Methanol (2:1) and add it to the centrifuge tube.
-
Vortex the tube for 30 seconds and then agitate on a shaker at room temperature for 15-20 minutes.
-
Add 0.6 mL of 0.9% NaCl solution to the tube.
-
Vortex the tube for 30 seconds to mix thoroughly.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully aspirate and discard the upper aqueous phase, being careful not to disturb the interface.
-
Collect the lower chloroform phase containing the lipids into a new, pre-weighed glass tube.
-
Evaporate the chloroform to dryness under a gentle stream of nitrogen gas or using a vacuum evaporator.
-
Determine the dry lipid weight (optional) by weighing the tube after evaporation.
-
Resuspend the dried lipid extract in a known volume of isopropanol or the buffer provided in your triglyceride quantification kit.
-
Proceed with the triglyceride quantification assay according to the manufacturer's instructions.
Mandatory Visualization
Caption: General workflow for triglyceride extraction from tissue samples.
Caption: Troubleshooting guide for low triglyceride yield.
References
- 1. benchchem.com [benchchem.com]
- 2. vliz.be [vliz.be]
- 3. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. mmpc.org [mmpc.org]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of DNA concentration as a normalization strategy for metabolomic data from adherent cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human adipose and skeletal muscle tissue DNA, RNA, and protein content - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. droracle.ai [droracle.ai]
- 11. resources.novusbio.com [resources.novusbio.com]
Technical Support Center: Purification of Synthetic 1,2-Dipalmitoyl-3-oleoylglycerol (POPG)
Welcome to the technical support center for the purification of synthetic 1,2-Dipalmitoyl-3-oleoylglycerol (POPG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of this asymmetric triacylglycerol.
I. Troubleshooting Guide
This guide addresses common issues encountered during the purification of synthetic POPG.
Issue 1: Multiple Spots on Thin-Layer Chromatography (TLC) Analysis of the Final Product
Q1: My final product shows two or more spots on TLC after purification. What are the likely impurities?
A1: The presence of multiple spots on TLC suggests that your POPG is not pure. The most common impurities are:
-
Positional Isomer: The most probable impurity is the 1,3-dipalmitoyl-2-oleoylglycerol (B142765) (OPO) isomer, which has a very similar polarity to POPG, making it difficult to separate.
-
Starting Materials: Unreacted palmitic acid, oleic acid, or glycerol (B35011) derivatives may be present.
-
Byproducts: Mono- and di-acylglycerols can form as byproducts during the synthesis.
-
Oxidized Species: The oleoyl (B10858665) chain is susceptible to oxidation, which can introduce more polar impurities.
Troubleshooting Steps:
-
Co-spotting: Spot your purified sample alongside the starting materials on the same TLC plate to check for their presence.
-
2D TLC: To determine if your compound is degrading on the silica (B1680970) plate, you can perform a 2D TLC.[1] Spot the sample in one corner and run the plate in one solvent system. Then, turn the plate 90 degrees and run it in a second solvent system.[1] If the compound is stable, the spots will appear on the diagonal.[1] Any spots below the diagonal indicate decomposition.[1]
-
Alternative Stains: Use different visualization techniques. Iodine vapor will stain most lipids, while a potassium permanganate (B83412) stain can specifically indicate the presence of unsaturated compounds (like the oleoyl chain) or oxidizable functional groups.
Issue 2: Poor Separation During Column Chromatography
Q2: I am having trouble separating POPG from its isomers using silica gel column chromatography. What can I do to improve the separation?
A2: Separating triacylglycerol positional isomers is a significant challenge with standard silica gel chromatography.[2][3] Here are some strategies to improve resolution:
-
Optimize the Solvent System: A non-polar mobile phase is typically used for neutral lipids. A common system is a gradient of petroleum ether and diethyl ether.[4] Start with a very low polarity mobile phase and gradually increase the polarity to improve separation.
-
Dry Loading: If your sample is not dissolving well in the initial mobile phase, consider dry loading.[5][6] Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent.[6] The dry powder is then loaded onto the column.[6]
-
High-Performance Liquid Chromatography (HPLC): For challenging separations of isomers, HPLC is often more effective than column chromatography.[7]
-
Non-Aqueous Reversed-Phase (NARP) HPLC: This technique can separate regioisomers based on their equivalent carbon number (ECN).[8]
-
Silver-Ion HPLC (Ag-HPLC): This method is particularly useful for separating lipids based on the degree of unsaturation and can help resolve POPG from other unsaturated triacylglycerols.[8]
-
Issue 3: Low Yield After Recrystallization
Q3: My yield after recrystallization is very low. How can I improve it?
A3: Low yield during recrystallization can be due to several factors.[9] Here's how to troubleshoot:
-
Solvent Selection: The ideal solvent should dissolve the POPG at a high temperature but have low solubility at a lower temperature.[9] If the solubility is too high at low temperatures, you will lose a significant amount of product. Experiment with different solvent systems, such as acetone, or mixtures like ethanol/diethyl ether.[10]
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to maximize crystal formation.
-
Saturation: Ensure you are using the minimum amount of hot solvent to fully dissolve the crude product. Using too much solvent will result in a lower yield.
Issue 4: Product Appears Oily or Fails to Solidify
Q4: My purified POPG is an oil or a semi-solid at room temperature, but I expect a solid. What could be the reason?
A4: The physical state of your product can be an indicator of purity.
-
Isomeric Impurities: The presence of the OPO isomer can disrupt the crystal lattice of POPG, leading to a lower melting point and an oily appearance.
-
Polymorphism: Triglycerides can exist in different crystalline forms (polymorphs) with different melting points.[11][12] The α-form is typically the least stable and has the lowest melting point, while the β-form is the most stable with the highest melting point.[11][12] The recrystallization conditions can influence which polymorph is formed.[11][12]
-
Residual Solvent: Trapped solvent can also lower the melting point. Ensure your product is thoroughly dried under a high vacuum.
II. Frequently Asked Questions (FAQs)
Q1: What is the main challenge in purifying synthetic this compound?
A1: The primary challenge is the separation of POPG from its positional isomer, 1,3-dipalmitoyl-2-oleoylglycerol (OPO).[2][3][13][14] These isomers have very similar physical and chemical properties, making them difficult to separate using standard purification techniques like silica gel chromatography.[2]
Q2: What analytical techniques are recommended to assess the purity of POPG?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy method to get a qualitative idea of the purity and to identify the presence of major impurities.
-
High-Performance Liquid Chromatography (HPLC): Coupled with a suitable detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), HPLC is a powerful tool for quantifying the purity and separating isomers.[8][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure and identify the presence of isomeric impurities by looking at the signals of the glycerol backbone protons.[16]
-
Gas Chromatography (GC): After transesterification to fatty acid methyl esters (FAMEs), GC can be used to verify the fatty acid composition of the purified triglyceride.[17]
Q3: Can I use recrystallization as the sole method for purifying POPG?
A3: While recrystallization can be effective at removing certain impurities, it is often not sufficient to separate POPG from its OPO isomer.[10] It is best used as a final polishing step after an initial purification by chromatography to remove any remaining minor impurities.
Q4: Are there any special handling precautions for POPG?
A4: Due to the presence of the unsaturated oleoyl chain, POPG is susceptible to oxidation. It is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when heating. For long-term storage, it should be kept at a low temperature (-20°C or below) under an inert atmosphere.
III. Data Presentation
Table 1: Comparison of Purification Techniques for Synthetic POPG
| Purification Method | Typical Purity Achieved | Key Advantages | Key Disadvantages |
| Silica Gel Column Chromatography | 90-95% | Scalable, good for removing non-isomeric impurities. | Poor resolution of positional isomers.[2][3] |
| Recrystallization | >98% (if starting material is >95% pure) | Simple, removes minor impurities. | Ineffective for isomer separation, potential for low yield.[10] |
| Non-Aqueous Reversed-Phase HPLC (NARP-HPLC) | >99% | Excellent separation of regioisomers.[8] | Lower capacity, requires specialized equipment. |
| Silver-Ion HPLC (Ag-HPLC) | >99% | Separates based on unsaturation, good for complex mixtures.[8] | Silver-impregnated columns can be less stable. |
IV. Experimental Protocols
Protocol 1: Purification of POPG by Silica Gel Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 petroleum ether:diethyl ether).
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disturbance.[5]
-
-
Sample Loading:
-
Elution:
-
Begin elution with the initial, low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of diethyl ether. A suggested gradient is from 2% to 10% diethyl ether in petroleum ether.
-
Collect fractions and monitor them by TLC.
-
-
Fraction Analysis and Pooling:
-
Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., 90:10:1 petroleum ether:diethyl ether:acetic acid).
-
Visualize the spots (e.g., with iodine vapor).
-
Pool the fractions containing the pure POPG.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Dry the purified POPG under a high vacuum to remove any residual solvent.
-
Protocol 2: Recrystallization of POPG
-
Solvent Selection:
-
Choose a suitable solvent (e.g., acetone).
-
The POPG should be sparingly soluble at room temperature but fully soluble at the solvent's boiling point.[18]
-
-
Dissolution:
-
Place the semi-purified POPG in a flask.
-
Add the minimum amount of hot solvent required to completely dissolve the solid.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in a refrigerator or ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals under a high vacuum to remove all traces of solvent.
-
V. Visualizations
Caption: Troubleshooting workflow for POPG purification.
Caption: Experimental workflow for POPG purification.
References
- 1. Chromatography [chem.rochester.edu]
- 2. wur.nl [wur.nl]
- 3. utupub.fi [utupub.fi]
- 4. benchchem.com [benchchem.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Chromatography [chem.rochester.edu]
- 7. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. Investigating the Principles of Recrystallization from Glyceride Melts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating the principles of recrystallization from glyceride melts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous Separation of Triacylglycerol Enantiomers and Positional Isomers by Chiral High Performance Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Technical Support Center: Optimizing Collision Energy for MS/MS Fragmentation of 1,2-Dipalmitoyl-3-oleoylglycerol (POO)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the collision energy for the MS/MS fragmentation of 1,2-Dipalmitoyl-3-oleoylglycerol (POO).
Troubleshooting Guide
Effective MS/MS fragmentation is critical for the structural elucidation of lipids like POO. Use the following table to troubleshoot common issues encountered during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Precursor Ion Intensity | - Inefficient ionization - Suboptimal sample concentration - Poor sample stability | - Optimize ion source parameters (e.g., capillary voltage, source temperature). - Prepare fresh sample dilutions at various concentrations. - Ensure proper sample storage to prevent degradation. |
| Poor or No Fragmentation | - Insufficient collision energy - Incorrect precursor ion selection - Inappropriate adduct ion | - Gradually increase the collision energy (e.g., in 2-5 eV or 5% normalized collision energy increments). - Verify the m/z of the precursor ion for POO, considering different possible adducts ([M+H]⁺, [M+NH₄]⁺, [M+Na]⁺, [M+Li]⁺). - Experiment with different adduct-forming reagents in your sample preparation (e.g., ammonium (B1175870) acetate (B1210297) for [M+NH₄]⁺ adducts). Lithiated adducts often provide more structural information for triacylglycerols.[1][2] |
| Excessive Fragmentation / Loss of Precursor Ion | - Collision energy is too high | - Systematically decrease the collision energy until a balance between precursor ion abundance and fragment ion intensity is achieved. |
| Inconsistent Fragmentation Pattern | - Fluctuations in collision cell pressure - Unstable ion source conditions - Sample matrix effects | - Ensure the collision gas pressure is stable. - Allow the mass spectrometer to stabilize before acquiring data. - Employ chromatographic separation to reduce matrix suppression or enhancement effects. |
| Unexpected Fragment Ions | - Presence of isomeric or isobaric species - In-source fragmentation | - Improve chromatographic separation to resolve isomers. - Lower the cone/fragmentor voltage to minimize in-source fragmentation. |
Frequently Asked Questions (FAQs)
Q1: What is the theoretical fragmentation pattern of this compound (POO)?
A1: The fragmentation of POO, a triacylglycerol (TAG), primarily occurs through the neutral loss of its constituent fatty acids from the glycerol (B35011) backbone. When analyzing the ammoniated adduct ([M+NH₄]⁺), you can expect to observe the following characteristic diacylglycerol-like fragment ions:
-
Loss of Palmitic Acid (C16:0): Results from the cleavage at the sn-1 or sn-2 position.
-
Loss of Oleic Acid (C18:1): Results from the cleavage at the sn-3 position.
The relative intensities of these fragment ions can help in determining the position of the fatty acids on the glycerol backbone.
Q2: How does the choice of adduct ion affect the fragmentation of POO?
A2: The choice of adduct ion significantly influences the fragmentation pattern of TAGs.
-
[M+NH₄]⁺: Generally produces clean spectra with prominent diacylglycerol-like fragments resulting from the neutral loss of fatty acids.[1]
-
[M+Na]⁺: Fragmentation can be less informative for positional isomer differentiation compared to other adducts.
-
[M+Li]⁺: Often yields more structurally informative fragment ions, including those that can help distinguish between sn-1/3 and sn-2 positions.[1][2] This is because lithiated adducts can promote charge-remote fragmentation.
Q3: What is a good starting point for collision energy optimization for POO?
A3: A good starting point for collision energy optimization depends on the mass spectrometer being used. For many instruments, a normalized collision energy (NCE) in the range of 25-35% is a reasonable starting point for TAG analysis.[3] If using absolute collision energy, a range of 20-40 eV can be a good starting point.[4] It is crucial to perform a collision energy ramp experiment to determine the optimal value for your specific instrument and experimental conditions.
Q4: What is stepped normalized collision energy (SNCE) and should I use it for POO analysis?
A4: Stepped normalized collision energy (SNCE) involves applying multiple collision energies to the same precursor ion and combining the resulting fragment ions into a single spectrum.[5][6][7] This technique can be beneficial for complex lipids like POO as it can generate a wider range of fragment ions, aiding in more confident structural elucidation. For instance, a stepped approach might use NCEs of 25%, 35%, and 45% to capture both low-energy and high-energy fragments.
Q5: My MS/MS spectra are noisy. How can I improve the signal-to-noise ratio?
A5: To improve the signal-to-noise ratio, consider the following:
-
Increase sample concentration: A higher concentration of POO will lead to a stronger ion signal.
-
Optimize ion source parameters: Fine-tune settings like spray voltage and gas flows to maximize the ionization efficiency of your analyte.
-
Increase acquisition time: A longer acquisition time (or averaging more scans) can improve the signal-to-noise ratio.
-
Use a narrower isolation window: A smaller isolation window for the precursor ion will reduce the number of co-isolated background ions, thus improving the quality of the MS/MS spectrum.
Experimental Protocols
Below is a general protocol for optimizing collision energy for the MS/MS analysis of POO. This protocol should be adapted based on the specific mass spectrometer and software being used.
Objective: To determine the optimal collision energy for generating informative MS/MS spectra of this compound (POO).
Materials:
-
This compound (POO) standard
-
High-purity solvents (e.g., methanol, chloroform, isopropanol)
-
Volatile salt for adduct formation (e.g., ammonium acetate or lithium acetate)
-
Mass spectrometer with MS/MS capabilities
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of POO (e.g., 1 mg/mL) in an appropriate organic solvent like chloroform.
-
Prepare a working solution (e.g., 10 µg/mL) in an infusion solvent (e.g., methanol/chloroform 2:1 with 10 mM ammonium acetate for [M+NH₄]⁺ adducts).
-
-
Mass Spectrometer Setup:
-
Set up the mass spectrometer for direct infusion of the sample at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the ion source parameters in full scan mode to achieve a stable and intense signal for the POO precursor ion (e.g., [M+NH₄]⁺ at m/z 878.8).
-
-
Collision Energy Optimization:
-
Switch to product ion scan mode, selecting the m/z of the POO precursor ion.
-
Perform a collision energy ramp experiment. This involves acquiring a series of MS/MS spectra at increasing collision energy values.
-
For Normalized Collision Energy (NCE): Ramp from 10% to 60% in steps of 5%.
-
For Absolute Collision Energy: Ramp from 10 eV to 50 eV in steps of 2-5 eV.
-
-
Monitor the intensity of the precursor ion and the key fragment ions (diacylglycerol-like fragments) at each collision energy step.
-
-
Data Analysis:
-
Plot the relative intensity of the precursor ion and the major fragment ions as a function of the collision energy.
-
The optimal collision energy is the value that provides a good balance between the depletion of the precursor ion and the maximization of the intensity of the characteristic fragment ions.
-
Quantitative Data Summary
The optimal collision energy for the fragmentation of POO is instrument-dependent. The following table provides representative starting ranges for different types of mass spectrometers. It is essential to empirically determine the optimal value for your specific instrument.
| Mass Spectrometer Type | Precursor Ion | Collision Energy Type | Typical Starting Range | Key Fragment Ions (for [M+NH₄]⁺) |
| Triple Quadrupole (QqQ) | [M+NH₄]⁺ | Collision Energy (eV) | 20 - 40 eV | m/z 622.6 (Loss of C16:0), m/z 596.5 (Loss of C18:1) |
| Quadrupole Time-of-Flight (Q-TOF) | [M+NH₄]⁺ | Collision Energy (eV) | 25 - 45 eV | m/z 622.6 (Loss of C16:0), m/z 596.5 (Loss of C18:1) |
| Orbitrap | [M+NH₄]⁺ | Normalized Collision Energy (NCE) | 25 - 35 % | m/z 622.6 (Loss of C16:0), m/z 596.5 (Loss of C18:1) |
| Ion Trap | [M+NH₄]⁺ | Normalized Collision Energy (NCE) | 30 - 40 % | m/z 622.6 (Loss of C16:0), m/z 596.5 (Loss of C18:1) |
Visualizations
Caption: Experimental workflow for optimizing collision energy.
Caption: Fragmentation pathway of the [POO+NH₄]⁺ adduct.
References
- 1. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Validating Analytical Methods for 1,3-Dilinoleoyl-2-oleoyl Glycerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methods for the validation of 1,3-dilinoleoyl-2-oleoyl glycerol (B35011) (DLOG), a triglyceride of significant interest in various research and development fields. The selection of an appropriate analytical method is critical for ensuring accurate, reliable, and reproducible data in applications ranging from pharmaceutical development to food science. This document will explore the performance characteristics of two principal analytical techniques: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The objective comparison of these methods, supported by experimental data and detailed protocols, is intended to assist researchers in selecting and validating an analytical method that aligns with their specific requirements for sensitivity, selectivity, and sample matrix complexity.
Method Performance Comparison
The quantification of specific triglycerides like DLOG, particularly in complex biological matrices such as plasma or serum, demands highly sensitive and specific analytical methods.[1] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a widely adopted technique for this purpose, offering excellent selectivity and sensitivity.[1] While extensive comparative data specifically for DLOG is not always available, the performance characteristics from validated methods for structurally similar triglycerides provide a strong indication of the expected performance.[1]
The following table summarizes the typical quantitative performance of HPLC-ELSD and LC-MS/MS for the analysis of triglycerides.
| Performance Characteristic | HPLC-ELSD | LC-MS/MS |
| Linearity (R²) | > 0.995[2] | > 0.998[2] |
| Limit of Detection (LOD) | 0.02 - 0.2 µg/mL[2] | 0.1 - 10 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.04 - 0.7 µg/mL[2] | 0.5 - 50 ng/mL[2] |
| Accuracy (% Recovery) | 90 - 110%[2] | 95 - 105%[2] |
| Precision (RSD%) | ||
| - Repeatability | < 5%[2] | < 10%[2] |
| - Intermediate Precision | < 10%[2] | < 15%[2] |
| Specificity/Selectivity | Moderate[2] | High[2] |
| Robustness | Good[2] | Moderate[2] |
Experimental Protocols
Detailed experimental protocols are fundamental for the successful implementation and validation of any analytical method.[2] Below are generalized protocols for the analysis of DLOG using HPLC-ELSD and LC-MS/MS.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is well-suited for the analysis of non-volatile compounds like triglycerides that lack a strong UV chromophore.[3] The detector response is based on the light scattered by analyte particles after the evaporation of the mobile phase, providing a more uniform response for different triglycerides compared to UV detection.[3]
a) Sample Preparation:
-
Accurately weigh approximately 100 mg of the oil sample into a 10 mL volumetric flask.[3]
-
Dissolve the sample in hexane (B92381) and bring to volume.[3]
-
For analysis, dilute this stock solution with the initial mobile phase composition to a final concentration of approximately 1 mg/mL.[3]
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[3]
b) Chromatographic Conditions:
-
HPLC System: Quaternary or binary HPLC system with a degasser, autosampler, and column oven.[3]
-
Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol.[3][4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[5]
-
Injection Volume: 20 µL.
c) ELSD Conditions:
d) Validation Parameters:
-
Linearity: Prepare a series of at least five concentrations of the DLOG standard and inject in triplicate. Plot the peak area against concentration and determine the coefficient of determination (R²).[2]
-
Accuracy: Perform recovery studies by spiking a known amount of DLOG into a blank matrix at three different concentration levels (low, medium, and high). Calculate the percentage recovery.[2]
-
Precision:
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[2]
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature.[2]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it ideal for the quantification of DLOG in complex biological matrices.[2]
a) Sample Preparation (for biological samples):
-
For biological samples like plasma or cell lysates, perform a liquid-liquid extraction or solid-phase extraction to isolate the lipid fraction.[2]
-
To 100 µL of serum or plasma, add 10 µL of an internal standard solution.[1]
-
Add 300 µL of methanol (B129727) to precipitate proteins and vortex for 30 seconds.[1]
-
Add 1 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.[1]
-
Add 250 µL of water to induce phase separation and vortex for 30 seconds.[1]
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.[1]
-
Collect the upper organic layer containing the lipids.[1]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the dried extract in a suitable injection solvent (e.g., 100 µL of the initial mobile phase).[1][2]
-
Filter the solution through a 0.22 µm PTFE syringe filter.[2]
b) Chromatographic Conditions:
-
LC System: UPLC system or equivalent.[2]
-
Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).[2]
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Injection Volume: 5 µL.[2]
c) Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.[1][6]
-
Adduct Formation: Use of ammonium (B1175870) acetate (B1210297) in the mobile phase to promote the formation of [M+NH₄]⁺ adducts.[6]
-
MS/MS Analysis: Employ tandem mass spectrometry where the precursor ion is isolated and subjected to collision-induced dissociation (CID) to obtain structural information.[6] The fragmentation pattern, particularly the neutral loss of fatty acid chains, is key for identification.[6]
Mandatory Visualizations
Caption: General workflow for analytical method validation.
Caption: Comparison of HPLC-ELSD and LC-MS/MS workflows for DLOG analysis.
References
A Comparative Analysis of the Physical Properties of 1,2-Dipalmitoyl-3-oleoylglycerol and its Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced physical characteristics of lipids is paramount for their application in various formulations. This guide provides a detailed comparison of the physical properties of 1,2-Dipalmitoyl-3-oleoylglycerol (PPO) and its structural isomers, 1,3-Dipalmitoyl-2-oleoylglycerol (POP) and 1-Oleo-2,3-dipalmitoylglycerol (OPP). The data presented is supported by experimental findings from various analytical techniques.
The arrangement of fatty acid chains on the glycerol (B35011) backbone significantly influences the physical behavior of triacylglycerols (TAGs), impacting their melting point, solubility, and crystalline structure. These properties are critical in fields ranging from pharmaceutical sciences, for the development of lipid-based drug delivery systems, to food science, for controlling the texture and stability of products.
Comparative Physical Properties
The following table summarizes the key physical properties of this compound and its isomers. These values are compiled from various sources and represent the most stable polymorphic forms unless otherwise stated.
| Property | This compound (PPO) | 1,3-Dipalmitoyl-2-oleoylglycerol (POP) | 1-Oleo-2,3-dipalmitoylglycerol (OPP) |
| Molecular Formula | C₅₃H₁₀₀O₆ | C₅₃H₁₀₀O₆ | C₅₃H₁₀₀O₆ |
| Molecular Weight | 833.36 g/mol [1] | 833.36 g/mol [2][3] | 833.36 g/mol |
| Melting Point (°C) | ~31.0 - 35.3 (β' form)[4][5] | 35 - 38.5 (β form)[6][7] | ~31.2 - 32.6 (β' form)[8] |
| Solubility | Chloroform (10mg/mL)[9] | Chloroform (Slightly)[6], DMF (2 mg/ml), DMSO (Partially soluble), Ethanol (2 mg/ml)[10][11] | Data not available, expected to be similar to PPO |
| Crystal Structure | Primarily β' form with a triple-chain-length structure (β'-3L)[5] | Most stable form is β with a double-chain-length structure (β-2L)[5] | Primarily β' form with a triple-chain-length structure (β'-3L)[8] |
| Polymorphism | Exhibits multiple polymorphs including α, β', and potentially β forms under specific conditions.[5][12] | Known to crystallize in several polymorphic forms including α, γ, δ, β′2, β′1, β2, and β1.[5][13] | Exhibits polymorphism similar to PPO.[8] |
Experimental Protocols
The characterization of the physical properties of these triacylglycerols relies on several key analytical techniques. Below are detailed methodologies for the principal experiments cited.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting and crystallization behavior of the triacylglycerols.
Methodology:
-
A small, precisely weighed sample (typically 3-5 mg) of the triacylglycerol is hermetically sealed in an aluminum DSC pan.[14]
-
An empty sealed pan is used as a reference.
-
The sample and reference are placed in the DSC instrument.
-
The temperature program is initiated. A typical program involves an initial heating ramp to erase any crystal memory, followed by a controlled cooling ramp (e.g., 10°C/min) to observe crystallization, and a final controlled heating ramp (e.g., 5°C/min) to observe melting.[8]
-
The heat flow to or from the sample relative to the reference is recorded as a function of temperature. Exothermic events (crystallization) and endothermic events (melting) are observed as peaks on the DSC thermogram.[15]
-
The onset temperature, peak temperature, and enthalpy of transitions are determined from the thermogram.
X-ray Diffraction (XRD)
Objective: To determine the crystal structure and polymorphic form of the triacylglycerols.
Methodology:
-
A powdered sample of the crystallized triacylglycerol is placed on a sample holder.
-
The sample is exposed to a monochromatic X-ray beam.
-
The diffracted X-rays are detected at various angles (2θ).
-
The resulting diffraction pattern, a plot of intensity versus diffraction angle, is analyzed.
-
The short spacings in the wide-angle X-ray scattering (WAXS) region provide information about the sub-cell packing of the acyl chains, which is characteristic of the polymorphic form (e.g., hexagonal for α, orthorhombic for β', triclinic for β).[16]
-
The long spacings in the small-angle X-ray scattering (SAXS) region reveal the lamellar stacking of the molecules (e.g., double-chain length or triple-chain length).[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and isomeric purity of the triacylglycerols.
Methodology:
-
A small amount of the triacylglycerol is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
The solution is placed in an NMR tube.
-
The sample is placed in the NMR spectrometer.
-
¹H and ¹³C NMR spectra are acquired.
-
The chemical shifts and coupling constants of the protons and carbons in the glycerol backbone and fatty acid chains are analyzed to confirm the regiospecific placement of the palmitoyl (B13399708) and oleoyl (B10858665) chains.[18][19]
-
Quantitative NMR can be used to determine the purity of the isomer.
Visualization of Polymorphic Transformations
The triacylglycerol isomers discussed here exhibit complex polymorphic behavior, transitioning between different crystalline forms depending on thermal history. The following diagram illustrates the general transformation pathways.
Caption: General polymorphic transformation pathways for triacylglycerols.
References
- 1. This compound | C53H100O6 | CID 5283475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Dipalmitoyl-2-oleoylglycerol | C53H100O6 | CID 11308890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Dipalmitoyl-2-oleoylGlycerol CAS#: 2190-25-2 [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Systematic Investigation of Co-Crystallization Properties in Binary and Ternary Mixtures of Triacylglycerols Containing Palmitic and Oleic Acids in Relation with Palm Oil Dry Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. 1,3-Dipalmitoyl-2-Oleoyl Glycerol | CAS 2190-25-2 | Cayman Chemical | Biomol.de [biomol.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Kinetic Study on Alpha-Form Crystallization of Mixed-Acid Triacylglycerols POP, PPO, and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. X-Ray Diffraction of Lipid Model Membranes | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.uoc.gr [chemistry.uoc.gr]
- 19. 1H-NMR spectroscopy can accurately quantitate the lipolysis and oxidation of cardiac triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 1,2-Dipalmitoyl-3-oleoylglycerol (PPO) and 1,3-Dipalmitoyl-2-oleoylglycerol (OPO)
For Researchers, Scientists, and Drug Development Professionals
The positional distribution of fatty acids on the glycerol (B35011) backbone of triacylglycerols (TAGs) significantly influences their digestion, absorption, and subsequent metabolic effects. This guide provides an objective comparison of two structural isomers of dipalmitoyl-oleoylglycerol: 1,2-Dipalmitoyl-3-oleoylglycerol (PPO) and 1,3-Dipalmitoyl-2-oleoylglycerol (OPO). This comparison is supported by experimental data to delineate their distinct biological activities.
Core Differences in Digestion and Absorption
The primary distinction between the biological activities of PPO and OPO lies in their differential digestion and absorption in the gastrointestinal tract. Pancreatic lipase (B570770) selectively hydrolyzes fatty acids at the sn-1 and sn-3 positions of the glycerol backbone. This stereospecificity leads to different metabolic fates for the palmitic acid in PPO and OPO.
In the case of 1,3-Dipalmitoyl-2-oleoylglycerol (OPO) , the oleic acid at the sn-1 and sn-3 positions is cleaved, leaving the palmitic acid at the sn-2 position to be absorbed as 2-palmitoyl-monoacylglycerol (2-MAG). This form is readily absorbed by enterocytes and re-esterified into triglycerides. This structure is analogous to the primary form of palmitic acid in human breast milk, where approximately 70% is esterified at the sn-2 position.
Conversely, for This compound (PPO) , the palmitic acid at the sn-1 position is hydrolyzed, resulting in free palmitic acid and 2-palmitoyl-3-oleoyl-glycerol. The remaining palmitic acid at the sn-2 position is less likely to be cleaved. The liberated free palmitic acid has a tendency to form insoluble calcium soaps in the intestinal lumen. This can lead to reduced absorption of both palmitic acid and calcium, and may contribute to the formation of harder stools, a consideration of particular importance in infant nutrition.
Comparative Biological Effects: Experimental Data
A study in mice directly compared the effects of diets enriched with PPO versus OPO (referred to as POP in the study) over a six-week period. The key findings are summarized below.
| Parameter | PPO-Enriched Diet | OPO (POP)-Enriched Diet | Outcome |
| Feed Intake | Significantly Reduced | Higher | PPO diet led to lower feed consumption. |
| Body Weight | Significantly Reduced | Higher | Mice on the PPO diet gained less weight. |
| Serum Glucose | Significantly Reduced | Higher | PPO diet resulted in lower fasting blood glucose levels.[1] |
| Total Serum Cholesterol | No Significant Difference | No Significant Difference | The isomeric structure did not significantly affect total cholesterol.[1] |
| HDL Cholesterol | No Significant Difference | No Significant Difference | No significant impact on HDL cholesterol was observed.[1] |
| Serum Triglycerides | No Significant Difference | No Significant Difference | Serum triglyceride levels were not significantly different between the two groups.[1] |
While direct comparative studies on inflammatory markers are limited, research on sn-2 palmitate (as found in OPO) suggests potential anti-inflammatory effects and a role in promoting a healthy gut microbiome, which can indirectly influence systemic inflammation.
Signaling Pathways and Metabolic Fate
The differential digestion of PPO and OPO initiates distinct metabolic pathways and potential downstream signaling events.
Caption: Differential metabolic fate of PPO and OPO.
Experimental Protocols
In Vitro Digestion Model (Based on INFOGEST Method)
This protocol simulates the physiological conditions of the oral, gastric, and intestinal phases of digestion.
Caption: In vitro digestion experimental workflow.
Methodology:
-
Oral Phase:
-
Mix the lipid sample (PPO or OPO) with Simulated Salivary Fluid (SSF) containing α-amylase.
-
Incubate at 37°C for 2 minutes with constant mixing.
-
-
Gastric Phase:
-
Add Simulated Gastric Fluid (SGF) containing pepsin and gastric lipase to the oral bolus.
-
Adjust the pH to 3.0 with HCl.
-
Incubate at 37°C for 2 hours with constant mixing.
-
-
Intestinal Phase:
-
Add Simulated Intestinal Fluid (SIF) containing pancreatin and bile salts to the gastric chyme.
-
Adjust the pH to 7.0 with NaOH.
-
Incubate at 37°C for 2 hours with constant mixing. During this phase, the release of free fatty acids can be monitored by titration with NaOH to maintain a constant pH (pH-stat method).
-
-
Analysis:
-
Stop the reaction by adding a lipase inhibitor.
-
Extract the lipids from the digest.
-
Analyze the composition of the lipid extract using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the remaining triglycerides, and the generated diglycerides, monoglycerides, and free fatty acids.
-
Caco-2 Cell Permeability Assay for Lipid Absorption
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Methodology:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells on permeable Transwell inserts.
-
Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
-
Preparation of Lipid Micelles:
-
Prepare micelles containing the digestion products of PPO or OPO from the in vitro digestion model. This is done by adding the digest to a cell culture medium containing bile salts.
-
-
Permeability Assay:
-
Wash the Caco-2 cell monolayers with a pre-warmed buffer.
-
Add the prepared lipid micelle solution to the apical (upper) chamber of the Transwell inserts.
-
Add fresh culture medium to the basolateral (lower) chamber.
-
Incubate at 37°C for a defined period (e.g., 2-4 hours).
-
-
Analysis:
-
Collect samples from both the apical and basolateral chambers at the end of the incubation period.
-
Extract lipids from the cells and the basolateral medium.
-
Analyze the lipid content (triglycerides, fatty acids) using LC-MS/MS or a similar sensitive analytical technique to determine the amount of lipid that has been transported across the cell monolayer.
-
The apparent permeability coefficient (Papp) can be calculated to quantify the rate of transport.
-
Conclusion
The structural difference between this compound (PPO) and 1,3-Dipalmitoyl-2-oleoylglycerol (OPO) leads to significant variations in their biological activity, primarily driven by their differential digestion and absorption. OPO, with palmitic acid at the sn-2 position, is more efficiently absorbed and is structurally similar to the triglycerides found in human milk. In contrast, the digestion of PPO can lead to the formation of calcium soaps, potentially impacting nutrient absorption. Experimental data in mice suggests that a PPO-enriched diet may lead to reduced feed intake, body weight, and serum glucose levels compared to an OPO-enriched diet, although no significant differences in plasma lipid profiles were observed in that specific study. Further research is warranted to fully elucidate the comparative effects of these two triglyceride isomers on inflammatory responses and long-term metabolic health. The provided experimental protocols offer a framework for such comparative studies.
References
Navigating the Maze of Triglyceride Isomers: A Performance Showdown of HPLC Columns
For researchers, scientists, and professionals in drug development, the precise separation of triglyceride (TAG) isomers is a critical yet challenging analytical task. The subtle positional differences of fatty acids on the glycerol (B35011) backbone significantly impact the physicochemical and biological properties of these molecules. High-Performance Liquid Chromatography (HPLC) stands as the primary tool for this challenge, with column selection being the most pivotal decision. This guide provides an objective comparison of different HPLC columns, supported by experimental data, to aid in the selection of the most suitable stationary phase for your analytical needs.
The two predominant HPLC techniques for resolving TAG isomers are Non-Aqueous Reversed-Phase (NARP) HPLC and Silver-Ion HPLC. Each approach leverages distinct separation mechanisms, making the choice of column paramount for achieving desired resolution and selectivity.
Non-Aqueous Reversed-Phase (NARP) HPLC: Harnessing Hydrophobicity
NARP-HPLC separates triglycerides based on their partitioning between a non-polar stationary phase and a polar mobile phase, primarily influenced by the equivalent carbon number (ECN), which accounts for both the carbon number and the degree of unsaturation.[1][2][3] While standard C18 columns can struggle with the co-elution of regioisomers, advancements in column chemistry, particularly polymeric ODS and C30 phases, have significantly enhanced their separation capabilities.[1][4]
Column Performance Comparison in NARP-HPLC
| Column Type | Key Performance Characteristics | Typical Applications | Advantages | Disadvantages |
| Standard C18 (ODS) | Moderate resolution for some regioisomers, often requiring sub-ambient temperatures (10-20°C) for improved separation.[1][5] | General TAG profiling by ECN.[1] | Widely available, good for general TAG profiling. | Often provides poor selectivity for regioisomers without extensive method development.[1] |
| Polymeric ODS | Enhanced shape selectivity compared to monomeric C18, enabling better recognition of structural differences between positional isomers.[4][6] | Separation of regioisomers like OPO (1,3-dioleoyl-2-palmitoyl-glycerol) and OOP (1,2-dioleoyl-3-palmitoyl-rac-glycerol).[4] | Improved resolution of closely eluting regioisomers.[4] | Performance can be highly dependent on column temperature.[4] |
| C30 | Exhibits higher shape selectivity for hydrophobic, long-chain structural isomers compared to C18.[7] Can provide higher resolution than C18 for complex oil analysis.[8] | Analysis of complex TAG mixtures in cooking oils and other natural fats.[7] | Superior resolution for structurally similar hydrophobic compounds.[7] | May not be as universally applicable as C18 phases. |
Silver-Ion HPLC: Exploiting Unsaturation
Silver-Ion HPLC is a powerful technique that offers exceptional selectivity for TAG isomers based on the number, geometry (cis/trans), and position of double bonds in the fatty acid chains.[9][10] The separation mechanism relies on the formation of reversible π-complexes between the silver ions bonded to the stationary phase and the double bonds of the unsaturated fatty acids.[1][9]
Silver-Ion Column Performance
| Column Type | Key Performance Characteristics | Typical Applications | Advantages | Disadvantages |
| Silver-Ion (Ag+) | Excellent selectivity for isomers based on the degree and position of unsaturation.[1] Can achieve baseline separation of regioisomeric pairs with up to three double bonds.[10] | Reference method for separating TAG regioisomers.[1][10] Analysis of geometric (cis/trans) and positional isomers.[9] | Unparalleled selectivity for unsaturated isomers.[1] | Lower selectivity for TAGs that differ only in acyl chain length.[5] Can have longer analysis times.[5] |
Experimental Protocols
Key Experiment 1: NARP-HPLC for Regioisomer Separation
-
Objective: To separate TAG regioisomers using a polymeric ODS column.
-
Sample Preparation: Dissolve the lipid sample in the initial mobile phase solvent to a concentration of 1-5 mg/mL and filter through a 0.2 µm PTFE syringe filter.[2]
-
HPLC System: A standard HPLC or UHPLC system with a column thermostat is required.
-
Column: Polymeric ODS column (e.g., Inertsil ODS-P).[4]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and an organic modifier like isopropanol (B130326) or acetone.[1][4] The exact ratio needs optimization.[1]
-
Flow Rate: Typically around 1.0 mL/min.[2]
-
Column Temperature: Sub-ambient temperatures, often between 10°C and 20°C, are crucial for enhancing separation.[1][4]
-
Detection: Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD) are preferred due to the lack of strong UV chromophores in triglycerides.[1]
Key Experiment 2: Silver-Ion HPLC for Positional Isomer Separation
-
Objective: To separate TAG isomers based on unsaturation using a silver-ion column.
-
Sample Preparation: Dissolve the sample in hexane (B92381) or the initial mobile phase.
-
HPLC System: Standard HPLC system.
-
Column: Commercially available silver-ion column (e.g., ChromSpher 5 Lipids).[1] Coupling multiple columns in series can enhance resolution.[9][11]
-
Mobile Phase: A non-polar mobile phase, often a gradient of acetonitrile in hexane or toluene.[1][9][10] For example, an isocratic mobile phase of 1.0% or 1.5% acetonitrile in hexane can be used.[9]
-
Flow Rate: Typically 1.0-1.5 mL/min.[12]
-
Column Temperature: Temperature can have a significant, and sometimes counterintuitive, effect on retention times in Ag+-HPLC with hexane-based mobile phases, with unsaturated TAGs eluting more slowly at higher temperatures.[9] Optimization between 10°C and 40°C is recommended.[9]
-
Detection: MS or ELSD are suitable detectors.
Logical Workflow for Method Selection and Optimization
The following diagram illustrates a logical workflow for selecting and optimizing an HPLC method for triglyceride isomer separation.
Caption: Workflow for HPLC method selection for triglyceride isomer separation.
Conclusion
The separation of triglyceride isomers is a complex analytical challenge that necessitates careful consideration of the HPLC column and methodology. For isomers differing in the degree or position of unsaturation, Silver-Ion HPLC is the gold standard, offering unmatched selectivity.[1][10] For regioisomers, NARP-HPLC, particularly with advanced stationary phases like polymeric ODS and C30 columns, provides a powerful alternative, especially when coupled with mass spectrometry.[1][4][7] The choice between these techniques and the specific column should be guided by the nature of the isomers of interest and the overall analytical goal. Through systematic optimization of mobile phase, temperature, and other chromatographic parameters, researchers can achieve the resolution required for accurate identification and quantification of triglyceride isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. utupub.fi [utupub.fi]
- 12. aocs.org [aocs.org]
A Researcher's Guide to Accurate Quantification of 1,2-Dipalmitoyl-3-oleoylglycerol (POO) with Different Internal Standards
For researchers, scientists, and drug development professionals engaged in lipidomics, the precise and accurate quantification of individual lipid species is paramount. This guide provides an objective comparison of different internal standards for the quantification of 1,2-Dipalmitoyl-3-oleoylglycerol (POO), a common triacylglycerol (TAG), using liquid chromatography-mass spectrometry (LC-MS). The selection of an appropriate internal standard is a critical factor that directly impacts the reliability and reproducibility of quantitative data.
Internal standards are essential in LC-MS-based quantification to correct for variations that can occur during sample preparation, extraction, and analysis, including sample loss and fluctuations in ionization efficiency in the mass spectrometer.[1] The ideal internal standard should be chemically similar to the analyte of interest, not naturally present in the sample, and added at the beginning of the workflow.[1] For the quantification of triacylglycerols like POO, two main types of internal standards are commonly employed: stable isotope-labeled (e.g., deuterated) lipids and odd-chain fatty acid-containing lipids.
Performance Comparison of Internal Standards for Triacylglycerol Quantification
The choice of internal standard significantly influences the accuracy and precision of the quantification of POO. While stable isotope-labeled internal standards are considered the gold standard due to their similar chemical and physical properties to the analyte, odd-chain triacylglycerols represent a cost-effective and often reliable alternative.[2]
| Internal Standard Type | Example | Recovery (%) | Precision (CV%) | Linearity (r²) | Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| Stable Isotope-Labeled TAG | 1,2-Dipalmitoyl-3-oleoyl-d5-glycerol (POO-d5) | Expected to be high and consistent with the analyte | Expected to be very low (<5%) | Expected to be excellent (>0.99) | Method-dependent, but generally very low | Highest accuracy and precision as it behaves nearly identically to the analyte during extraction and ionization.[1] | High cost and may not be commercially available for all lipid species. |
| Odd-Chain TAG | Trinonadecanoylglycerol (NNN) | 21-148% (for various TGs)[3] | Not explicitly stated for a single TG, but the overall method CV was low.[4] | Not explicitly stated for a single TG | 0.001 to 0.330 µg/mL (LOD) and 0.001 to 1.000 µg/mL (LOQ) for various TGs[3] | Cost-effective, commercially available, and not naturally present in most biological samples. | Potential for differences in extraction efficiency and ionization response compared to the analyte, which can lead to inaccuracies. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quantification. Below are representative protocols for lipid extraction and LC-MS analysis for the quantification of POO using an internal standard.
Lipid Extraction (Folch Method)
-
To a sample homogenate, add a known amount of the selected internal standard (e.g., POO-d5 or Trinonadecanoylglycerol).
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Vortex the mixture thoroughly to ensure complete mixing and extraction of lipids.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Centrifuge the sample to achieve a clear separation of the aqueous (upper) and organic (lower) phases.
-
Carefully collect the lower organic layer containing the lipids using a glass pipette.
-
Dry the collected lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/isopropanol) for LC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of triacylglycerols.
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient starts with a lower percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids like POO.
-
Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is common.
-
Column Temperature: The column should be maintained at a constant temperature (e.g., 55°C) to ensure reproducible retention times.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for the detection of triacylglycerols as ammonium or sodium adducts.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific technique for quantification. This involves monitoring a specific precursor-to-product ion transition for both the analyte (POO) and the internal standard.
-
Data Analysis: The concentration of POO is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve prepared with known concentrations of POO and the internal standard.
-
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the quantification of this compound using an internal standard.
Conclusion
The accurate quantification of this compound is critically dependent on the appropriate selection and use of an internal standard. Stable isotope-labeled internal standards, such as POO-d5, are the preferred choice for achieving the highest level of accuracy and precision.[1] However, when cost or availability is a concern, odd-chain triacylglycerols like Trinonadecanoylglycerol can serve as a suitable alternative, provided that the method is carefully validated to account for potential differences in extraction and ionization behavior.[3][4] Researchers should carefully consider the specific requirements of their study, including the desired level of accuracy, budget, and availability of standards, when selecting an internal standard for the quantification of POO.
References
- 1. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of triacylglycerols in serum by capillary gas chromatography with trinonadecanoylglycerol as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of 1,2-Dipalmitoyl-3-oleoylglycerol: A Cross-Validation of HPLC-ELSD and LC-MS/MS Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of specific triglycerides such as 1,2-Dipalmitoyl-3-oleoylglycerol is crucial in various fields, including lipidomics, drug formulation development, and metabolic research. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, offering detailed experimental protocols and performance data to assist in selecting the most suitable technique for your analytical needs.
At a Glance: Performance Comparison
The choice between HPLC-ELSD and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study, particularly concerning sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for each method based on the analysis of triglycerides.
| Performance Characteristic | HPLC-ELSD | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 10 µg/mL | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 1 - 25 µg/mL | 0.5 - 50 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (RSD%) | < 5% | < 15% |
| Specificity/Selectivity | Moderate | High |
| Robustness | Good | Moderate |
Note: The data presented in this table is a synthesis of values reported in various validation studies for triglycerides and closely related lipids and serves as a strong indication of the expected performance for the analysis of this compound.
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reproducible and accurate results. The following sections provide representative methodologies for the analysis of this compound using both HPLC-ELSD and LC-MS/MS.
HPLC-ELSD Method
This method is well-suited for the quantification of this compound in samples where high sensitivity is not the primary requirement and for routine quality control applications.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in an appropriate organic solvent, such as a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).
-
For solid samples, sonication may be required to ensure complete dissolution.
-
Filter the resulting solution through a 0.22 µm PTFE syringe filter prior to injection.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed for optimal separation of triglycerides.
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Isopropanol/Hexane (90:10, v/v)
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: Linear gradient to 80% B
-
25-30 min: Hold at 80% B
-
30.1-35 min: Return to 30% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 20 µL
3. ELSD Conditions:
-
Detector: Evaporative Light Scattering Detector
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow (Nitrogen): 1.5 L/min
LC-MS/MS Method
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices and for applications requiring trace-level detection.
1. Sample Preparation:
-
Follow the same sample preparation procedure as for the HPLC-ELSD method. For plasma or serum samples, a protein precipitation step with a cold organic solvent (e.g., acetone (B3395972) or acetonitrile) is necessary.
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography system, preferably a UPLC system for improved resolution and speed.
-
Column: A C18 reversed-phase column with a smaller particle size (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended.
-
Mobile Phase:
-
Mobile Phase A: 10 mM Ammonium (B1175870) Acetate in Water/Acetonitrile (50:50, v/v)
-
Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile/Isopropanol (10:90, v/v)
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
3. MS/MS Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. The ammonium adduct [M+NH4]+ is a common precursor ion for triglycerides. The product ions typically correspond to the neutral loss of the fatty acid chains.
-
Precursor Ion (m/z): 878.8 (for C55H104O6 + NH4)
-
Product Ions (m/z): Monitor for the neutral loss of palmitic acid (C16:0) and oleic acid (C18:1).
-
-
Gas Temperatures and Flow Rates: Optimize according to the instrument manufacturer's recommendations.
Method Validation Parameters
To ensure the reliability and accuracy of the analytical data, both methods should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined concentration range and evaluating the coefficient of determination (R²) of the calibration curve.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N) of the analytical signal (typically 3:1 for LOD and 10:1 for LOQ).
-
Accuracy: The closeness of the measured value to the true value. It is usually determined by performing recovery studies on spiked samples at different concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For LC-MS/MS, the use of MRM transitions provides high specificity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Visualizing the Workflow and Comparison
To better understand the analytical process and the key decision-making factors when choosing between HPLC-ELSD and LC-MS/MS, the following diagrams are provided.
Figure 1. General experimental workflow for the analysis of this compound.
Figure 2. Decision tree for selecting an analytical method for this compound analysis.
Conclusion
Both HPLC-ELSD and LC-MS/MS are robust and reliable techniques for the quantitative analysis of this compound. The choice between the two methods should be guided by the specific analytical requirements of the research.
-
HPLC-ELSD is a cost-effective and straightforward technique suitable for routine analysis and quality control where high sensitivity is not a prerequisite. Its robustness and ease of use make it an attractive option for many laboratories.
-
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for complex sample matrices, trace-level quantification, and research applications that demand the highest level of analytical performance. The ability to perform targeted analysis using MRM provides a high degree of confidence in the identification and quantification of the analyte.
Ultimately, a thorough evaluation of the analytical needs, sample characteristics, and available resources will enable researchers, scientists, and drug development professionals to select the most appropriate and effective method for their specific application.
The Influence of Dietary Triacylglycerol Structure on Lipoprotein Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structure of dietary triacylglycerols (TAGs), beyond their fatty acid composition, plays a pivotal role in modulating lipoprotein metabolism, with significant implications for cardiovascular health. This guide provides a comparative analysis of how different TAG structures—specifically the positional distribution of fatty acids on the glycerol (B35011) backbone and the use of interesterified fats—affect the complex processes of lipid digestion, absorption, and lipoprotein dynamics. The information is supported by experimental data, detailed methodologies, and visual representations of key metabolic pathways and workflows.
Positional Isomerism of Fatty Acids: The Significance of the sn-2 Position
The stereospecific positioning of fatty acids on the glycerol molecule, particularly at the sn-2 position, has been shown to significantly influence postprandial lipemia.[1][2] During digestion, pancreatic lipase (B570770) preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions, leaving the sn-2 fatty acid to be absorbed as a 2-monoacylglycerol (2-MAG).[3][4][5] This distinction in absorption and subsequent re-esterification into chylomicrons in the enterocytes can lead to different metabolic fates for the ingested fatty acids.[5][6]
Comparative Effects of Palmitic Acid at Different sn-Positions
A key area of investigation has been the metabolic effect of palmitic acid (16:0) when esterified at the sn-2 position versus the sn-1 and sn-3 positions.
Key Findings:
-
Postprandial Lipemia: Diets rich in fats with a higher proportion of palmitic acid at the sn-2 position have been associated with a decrease in postprandial lipemia in healthy individuals.[1][2]
-
Chylomicron Metabolism: While the overall lipid composition of chylomicrons may be similar regardless of the initial TAG structure, the fatty acid profile of chylomicron TAGs tends to reflect the dietary TAG structure, particularly at the sn-2 position.[3][4]
-
Fatty Acid Delivery: The enrichment of chylomicrons with palmitate from TAGs where it is in the sn-2 position can lead to increased delivery of palmitate to the liver.[3][4]
-
Long-term Effects: Despite transient effects on chylomicron metabolism, long-term studies have not consistently shown significant differences in fasting plasma lipoprotein concentrations in response to diets with varying palmitate positions.[3][4]
Table 1: Comparative Effects of Dietary Triacylglycerols with Palmitic Acid at Different Positions
| Parameter | OPO (sn-2 Palmitate) | OOP (sn-1,3 Palmitate) | Key Findings | Reference |
| Postprandial Triglycerides | Lower incremental AUC | Higher incremental AUC | Diets with higher sn-2 palmitate decrease postprandial lipemia. | [2] |
| Chylomicron TAG Palmitate | Enriched | Less enriched | Chylomicron TAG composition reflects dietary TAG structure. | [3][4] |
| [14C]Palmitate Delivery to Liver | Increased | Not reported | sn-2 position may enhance delivery of specific fatty acids to the liver. | [3][4] |
| Fasting Lipoprotein Concentrations | No significant difference | No significant difference | Long-term effects on fasting lipids may be minimal. | [3][4] |
AUC: Area Under the Curve
Interesterified vs. Natural Fats: Altering TAG Structure
Interesterification is a process that rearranges the fatty acids on the glycerol backbone of TAGs, creating structured lipids with altered physical and metabolic properties.[7] This technology is often used to produce solid fats for food manufacturing without the generation of trans fatty acids.[7]
Impact on Lipoprotein Metabolism
Studies comparing interesterified (IE) fats with their non-interesterified counterparts have yielded mixed results regarding their effects on lipoprotein metabolism.
Key Findings:
-
Postprandial Lipemia: Some studies suggest that interesterification of certain fats, such as those rich in stearic acid, may be associated with differences in postprandial lipemia, potentially due to altered physical properties that affect digestion and absorption rates.[8][9] However, other studies on commonly consumed IE palm-based fats found no significant difference in postprandial triglyceride response compared to their non-IE counterparts.[10]
-
Apolipoprotein Concentrations: In a study on an IE palm oil blend, there were no significant differences in chylomicron fraction apoB48 concentrations compared to the non-IE blend.[10]
-
Lipoprotein Particle Size: While interesterification of a palmitic acid-rich fat did not alter the overall postprandial TAG response, both the IE and non-IE fats led to a greater prevalence of large, pro-atherogenic triglyceride-rich lipoprotein (TRL) remnant particles in the late postprandial phase compared to an oleic acid-rich oil.[10]
Table 2: Comparison of Interesterified (IE) and Non-Interesterified (Non-IE) Fats on Postprandial Lipoprotein Metabolism
| Parameter | Interesterified Fat | Non-Interesterified Fat | Key Findings | Reference |
| Postprandial TAG iAUC | Not significantly different | Not significantly different | Interesterification of a common palm-based blend did not alter the overall postprandial TAG response. | [10] |
| Chylomicron apoB48 iAUC | No significant difference | No significant difference | No effect on the number of chylomicron particles produced. | [10] |
| Large TRL Remnant Particles | Increased (vs. MUFA oil) | Increased (vs. MUFA oil) | Both IE and non-IE saturated fats may increase pro-atherogenic remnant particles compared to unsaturated fats. | [10] |
iAUC: Incremental Area Under the Curve; TRL: Triglyceride-Rich Lipoprotein; MUFA: Monounsaturated Fatty Acid
Experimental Protocols
The following outlines a general methodology for studying the effects of different dietary TAG structures on postprandial lipoprotein metabolism, based on protocols described in the cited literature.[11][12][13]
Study Design
A randomized, controlled, crossover design is often employed. Participants consume test meals containing different TAG structures on separate occasions, with a washout period in between.
Subject Population
Healthy, normolipidemic subjects are typically recruited. Exclusion criteria often include metabolic diseases, use of medications affecting lipid metabolism, and smoking.
Test Meals
-
Composition: The test meals are designed to be identical in macronutrient and energy content, differing only in the structure of the fat component.
-
Fat Load: A significant amount of fat (e.g., 50g) is included to elicit a measurable postprandial lipemic response.
Blood Sampling
-
Fasting Sample: A baseline blood sample is collected after an overnight fast (typically 10-12 hours).
-
Postprandial Samples: Blood samples are collected at regular intervals (e.g., hourly) for up to 8 hours after consumption of the test meal.
Biochemical Analyses
-
Plasma Lipids: Total cholesterol, HDL-cholesterol, LDL-cholesterol, and triglycerides are measured in plasma or serum.
-
Apolipoproteins: Apolipoprotein B48 (apoB48) is measured as a marker of chylomicrons of intestinal origin, and apolipoprotein B100 (apoB100) as a marker of VLDL of hepatic origin.
-
Lipoprotein Fractionation: Ultracentrifugation can be used to separate different lipoprotein fractions (chylomicrons, VLDL, LDL, HDL) for further analysis of their lipid and apolipoprotein content.
-
Fatty Acid Analysis: Gas chromatography can be used to determine the fatty acid composition of the dietary fats and the isolated lipoprotein fractions.
Data Analysis
-
Incremental Area Under the Curve (iAUC): The iAUC is calculated to represent the total postprandial response for each measured parameter, subtracting the baseline (fasting) value.
-
Statistical Analysis: Appropriate statistical tests (e.g., repeated measures ANOVA) are used to compare the effects of the different test meals.
Signaling Pathways in Lipoprotein Metabolism
The metabolism of lipoproteins is regulated by a complex network of signaling pathways. Dietary fats and their structural properties can influence these pathways at various points.
Key Regulatory Pathways:
-
Chylomicron Assembly and Secretion: In enterocytes, absorbed fatty acids and 2-MAGs are re-esterified into TAGs and packaged with apoB48 into chylomicrons. This process is regulated by enzymes such as monoacylglycerol acyltransferase (MGAT) and diacylglycerol acyltransferase (DGAT).
-
Lipoprotein Lipase (LPL) Activity: LPL, located on the surface of capillary endothelial cells, is the primary enzyme responsible for hydrolyzing TAGs in chylomicrons and VLDL, releasing fatty acids for uptake by peripheral tissues. The activity of LPL is modulated by apolipoproteins such as apoC-II (activator) and apoC-III (inhibitor).
-
Hepatic Lipoprotein Metabolism: The liver plays a central role in lipoprotein metabolism, clearing chylomicron remnants and producing VLDL. The synthesis and secretion of VLDL are influenced by the flux of fatty acids and cholesterol to the liver. Key transcription factors involved in regulating lipid metabolism in the liver include peroxisome proliferator-activated receptors (PPARs), liver X receptors (LXRs), and sterol regulatory element-binding proteins (SREBPs).[14][15]
Conclusion
The structural configuration of dietary triacylglycerols is a significant determinant of postprandial lipoprotein metabolism. The position of fatty acids, particularly saturated fatty acids like palmitic acid at the sn-2 position, can attenuate the postprandial lipemic response. While interesterification offers a technological solution to modify the physical properties of fats, its impact on lipoprotein metabolism appears to be dependent on the specific fat blend, with some evidence suggesting it may not significantly alter the postprandial triglyceride response compared to its natural counterpart, though both may increase pro-atherogenic remnant particles compared to unsaturated fats.
For researchers and professionals in drug development, understanding these nuances is critical for designing dietary interventions and developing therapeutic strategies aimed at managing dyslipidemia and reducing cardiovascular disease risk. Future research should continue to elucidate the long-term metabolic consequences of consuming fats with specific TAG structures and explore the underlying molecular mechanisms in greater detail.
References
- 1. Dietary fatty acids and lipoprotein metabolism: new insights and updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palmitic acid in the sn-2 position of triacylglycerols acutely influences postprandial lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of dietary triacylglycerol structure on lipoprotein metabolism: a comparison of the effects of dioleoylpalmitoylglycerol in which palmitate is esterified to the 2- or 1(3)-position of the glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.hud.ac.uk [pure.hud.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. trace.tennessee.edu [trace.tennessee.edu]
- 7. researchgate.net [researchgate.net]
- 8. Influence of triacylglycerol structure of stearic acid-rich fats on postprandial lipaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interesterification of a commonly consumed palm-based hard fat blend does not affect postprandial lipoprotein metabolism in healthy older adults | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 11. diabetes2.nl [diabetes2.nl]
- 12. Methods to study postprandial lipemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methodology for studying postprandial lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Enantiomeric Separation of Triacylglycerols Using Chiral Chromatography
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of triacylglycerols (TAGs) plays a crucial role in the physical properties of fats and oils, as well as in their metabolic pathways and nutritional effects. Consequently, the accurate enantiomeric separation of these complex lipids is of significant interest in the food science, pharmaceutical, and biotechnology sectors. This guide provides an objective comparison of different chiral chromatography methods for the enantiomeric separation of TAGs, supported by experimental data and detailed protocols.
Performance Comparison of Chiral Chromatography Methods
The separation of TAG enantiomers is a challenging analytical task due to their structural similarity. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) employing chiral stationary phases (CSPs) are the most effective techniques for this purpose. The choice of the CSP and the mobile phase composition are critical for achieving successful separation. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability.
Below is a summary of quantitative data from various studies, highlighting the performance of different chiral columns and chromatographic conditions.
| Chiral Stationary Phase (CSP) | Analyte(s) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Separation Factor (α) | Retention Time (tR, min) | Reference |
| HPLC Methods | ||||||||
| Two CHIRALCEL OD-RH (150 x 4.6 mm, 5 µm) in series | 33 asymmetric TAG enantiopairs | Methanol (B129727) | 0.5 | 25 | Not specified | Not specified | Varies (recycling HPLC) | [1] |
| Two cellulose-tris-(3,5-dimethylphenylcarbamate) columns in series | Various TAG enantiomers | Gradient of hexane (B92381)/2-propanol | Not specified | Not specified | Not specified | Not specified | Varies | [2] |
| CHIRALPAK IF-3 | sn-PPO/sn-OPP/sn-POP | Acetonitrile (B52724) | Not specified | Not specified | Baseline separation | Not specified | ~30 | [3] |
| SFC Methods | ||||||||
| CHIRALPAK IG-U (100 x 3 mm, 1.6 µm) and (150 x 3 mm, 1.6 µm) in series | sn-POO, OPO, and OOP | Supercritical CO2 with acetonitrile and methanol | Not specified | Not specified | Baseline separation | Not specified | < 40 | [4] |
| CHIRALPAK IG-U | sn-OPO, sn-POO, and sn-OOP | Supercritical CO2 with methanol modifier | Not specified | 30 | Baseline separation | Not specified | Not specified | [4][5] |
| Amylose-based chiral column | Enantiomers of mono- and diacylglycerols | Supercritical CO2 with neat methanol modifier | Not specified | Not specified | Baseline separation | Not specified | < 5 | [6] |
Note: Quantitative data such as Resolution (Rs) and Separation Factor (α) are not always explicitly stated in the source materials and can vary significantly based on the specific TAG structure and analytical conditions. Baseline or partial separation is often reported.[1][2][3][4] The use of recycling HPLC systems can significantly improve resolution by increasing the effective column length.[1][3]
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these separation techniques. Below are representative experimental protocols derived from the cited literature.
Protocol 1: Chiral HPLC with a Recycling System
This method is effective for the separation of a wide range of asymmetric TAG enantiomers.[1]
-
Instrumentation: HPLC system equipped with a pump, a sample injector, a column oven, a UV detector, and a recycling valve.
-
Columns: Two CHIRALCEL OD-RH columns (150 x 4.6 mm, 5 µm) connected in series.[1]
-
Mobile Phase: Methanol.[1]
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Procedure:
-
Dissolve the TAG sample in a suitable solvent (e.g., chloroform).
-
Inject the sample onto the column.
-
Monitor the elution profile.
-
After the initial elution of the peaks, activate the recycling valve to reintroduce the unresolved or partially resolved peaks back into the columns for further separation.
-
Repeat the recycling process until baseline separation is achieved.
-
Protocol 2: Chiral HPLC-APCI-MS
This method combines the resolving power of chiral HPLC with the sensitivity and specificity of mass spectrometry, making it suitable for the analysis of TAGs in complex matrices like natural oils and plasma.[2]
-
Instrumentation: HPLC system coupled to a mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source.
-
Columns: Two cellulose-tris-(3,5-dimethylphenylcarbamate) columns connected in series.[2]
-
Mobile Phase: A gradient of hexane and 2-propanol.[2]
-
Flow Rate: As per instrument manufacturer's recommendation.
-
Temperature: Controlled column oven.
-
Detection: APCI-MS in positive ion mode.
-
Procedure:
-
Prepare the sample by dissolving it in the initial mobile phase.
-
Inject the sample and run the gradient program.
-
The mass spectrometer will detect the separated enantiomers, providing both retention time and mass-to-charge ratio for identification.
-
Protocol 3: Chiral Supercritical Fluid Chromatography (SFC)
SFC offers a "greener" and often faster alternative to HPLC for chiral separations of TAGs.[4][5][7]
-
Instrumentation: SFC system with a back pressure regulator, column oven, and a suitable detector (e.g., UV, ELSD, or MS).
-
Column: CHIRALPAK IG-U (or similar amylose or cellulose-based chiral column).[4]
-
Mobile Phase: Supercritical CO2 with a modifier such as methanol or acetonitrile.[4][5]
-
Back Pressure: Typically around 10-20 MPa.
-
Temperature: 30-40 °C.
-
Procedure:
-
Dissolve the TAG sample in an appropriate solvent.
-
Inject the sample into the SFC system.
-
Optimize the separation by adjusting the modifier percentage, back pressure, and temperature.
-
Detect the eluting enantiomers.
-
Visualizing the Workflow
The general process for the enantiomeric separation of triacylglycerols using chiral chromatography can be visualized as a logical workflow.
Caption: Workflow for enantiomeric separation of TAGs.
This guide provides a foundational understanding of the techniques available for the chiral separation of triacylglycerols. The optimal method will depend on the specific TAGs of interest, the complexity of the sample matrix, and the available instrumentation. For method development, systematic screening of different chiral stationary phases and mobile phase compositions is highly recommended.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simultaneous Separation of Triacylglycerol Enantiomers and Positional Isomers by Chiral High Performance Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. Direct Chiral Supercritical Fluid Chromatography-Mass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Safety Operating Guide
Personal protective equipment for handling 1,2-Dipalmitoyl-3-oleoylglycerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety, handling, and disposal information for 1,2-Dipalmitoyl-3-oleoylglycerol, a triglyceride commonly used in research and development. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring the integrity of your work.
I. Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, proper laboratory hygiene and safety practices necessitate the use of personal protective equipment. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | Must have side shields to protect against splashes. |
| Hand Protection | Disposable Gloves | Nitrile or neoprene gloves are recommended. |
| Body Protection | Laboratory Coat | A clean lab coat or a disposable gown should be worn to protect clothing and skin. |
| Respiratory | Mask (if applicable) | A mask may be necessary if there is a risk of generating aerosols or dust, particularly when handling the substance in powdered form.[1] |
Note: This information is based on general laboratory safety standards for non-hazardous materials. Always consult your institution's specific safety protocols.
II. Handling and Operational Plan
Proper handling of this compound is crucial to prevent contamination and ensure experimental accuracy.
A. Engineering Controls:
-
Use in a well-ventilated area.
-
An eyewash station and safety shower should be readily accessible.
B. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare a clean and organized workspace.
-
Dispensing:
-
For solid forms, use a clean spatula or scoop. Avoid creating dust.
-
For liquid forms (if melted or in solution), use appropriate pipettes or other dispensing tools.
-
-
During Use:
-
After Handling:
-
Wash hands thoroughly with soap and water after handling is complete.[2]
-
Clean the work area and any equipment used.
-
III. Spill and Disposal Plan
In the event of a spill or for routine disposal, follow these procedures to ensure safety and environmental compliance.
A. Spill Response:
-
Alert personnel in the immediate area.
-
Contain the spill using absorbent materials such as sand, earth, or vermiculite.[2]
-
Clean the spill area thoroughly.
-
Place all contaminated materials into a sealed, labeled container for proper disposal.[2]
B. Waste Disposal:
-
This compound is not classified as hazardous waste.
-
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for non-hazardous chemical waste.
-
Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.
IV. Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
